13-O-Ethylpiptocarphol
Description
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Properties
IUPAC Name |
6-(ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJAGJJBDQOCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 13-O-Ethylpiptocarphol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "13-O-Ethylpiptocarphol" is not extensively documented in publicly available scientific literature. This guide has been constructed based on the known properties of its parent compound, Piptocarphol (represented by the closely related Piptocarphin A), and established principles of medicinal chemistry and pharmacology. All information regarding the ethylated derivative should be considered hypothetical and for research and development guidance only.
Introduction
Piptocarphol is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including potent anti-inflammatory and anticancer properties. The structural complexity and chemical reactivity of these compounds make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core basic properties of Piptocarphol and a prospective analysis of its synthetic derivative, this compound. The focus is on its chemical characteristics, potential biological activity, and proposed mechanisms of action, providing a foundational resource for researchers in drug discovery and development.
Physicochemical Properties
The fundamental properties of the parent compound, Piptocarphol (as Piptocarphin A), are crucial for understanding its behavior. The introduction of an ethyl group at the 13-O position is anticipated to alter these properties, primarily by increasing lipophilicity.
| Property | Piptocarphin A (Parent Compound) | This compound (Hypothetical) | Reference |
| Molecular Formula | C₂₁H₂₆O₉ | C₂₃H₃₀O₉ | |
| Molecular Weight | 422.43 g/mol | 450.48 g/mol | |
| Appearance | Crystalline solid | Likely a solid or viscous oil | |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, DMSO | Expected to have increased solubility in nonpolar organic solvents and decreased solubility in polar solvents compared to the parent compound. | |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined | Expected to be higher than the parent compound |
Synthesis and Characterization
Isolation of the Parent Compound
Piptocarphol and its analogues, such as Piptocarphin A, are naturally occurring compounds isolated from plants of the Piptocarpha genus. The general procedure for their isolation involves:
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Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatography: The fractions showing biological activity are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Hypothetical Synthesis of this compound
The synthesis of this compound from the parent Piptocarphol would involve the selective etherification of the hydroxyl group at the C-13 position. A plausible synthetic route is the Williamson ether synthesis.
Experimental Workflow: Williamson Ether Synthesis
An In-depth Technical Guide to 13-O-Ethylpiptocarphol
Foreword for the Research Community
This technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of the current scientific understanding of the novel compound 13-O-Ethylpiptocarphol. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information on a compound with this name. The parent molecule, "piptocarphol," also does not appear to be a recognized or well-documented chemical entity in the public domain.
The information presented herein is based on related compounds and general principles of medicinal chemistry and drug development. It is crucial to note that the absence of published data on this compound means that the following sections are constructed on a hypothetical basis, drawing parallels from derivatives of other natural products with known biological activities. This guide should therefore be considered a speculative framework rather than a definitive resource.
Introduction to Piptocarphol Derivatives
While "piptocarphol" itself is not readily identified in the scientific literature, the name suggests a potential relationship to the genus Piptocarpha, a group of plants known to produce a variety of bioactive secondary metabolites. Natural products and their semi-synthetic derivatives are a cornerstone of drug discovery, with many exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Should this compound be a derivative of a yet-to-be-characterized natural product, its therapeutic potential would be of significant interest. The addition of an ethyl group at the 13-O position suggests a targeted modification to potentially enhance properties such as solubility, metabolic stability, or target affinity.
Physicochemical Properties (Hypothetical)
Without the core structure of piptocarphol, a precise quantitative analysis of this compound's properties is impossible. The table below presents a hypothetical summary of physicochemical properties that would be critical to determine for any new chemical entity entering a drug development pipeline.
| Property | Hypothetical Value | Importance in Drug Development |
| Molecular Formula | C_x_H_y_O_z_ | Defines the elemental composition and molecular weight. |
| Molecular Weight | - | Influences absorption, distribution, and diffusion. |
| logP | - | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility | - | Crucial for formulation and bioavailability. |
| pKa | - | Determines the ionization state at physiological pH, impacting absorption and target interaction. |
| Polar Surface Area | - | Predicts membrane permeability and blood-brain barrier penetration. |
| Number of H-bond Donors/Acceptors | - | Influences solubility and target binding. |
Potential Biological Activities and Signaling Pathways (Speculative)
Given that many natural product derivatives exhibit anticancer properties, it is plausible that this compound could be investigated for similar activities. The mechanism of action would depend entirely on the core structure of piptocarphol.
Hypothetical Anticancer Activity
If this compound were to show anticancer potential, its mechanism could involve various signaling pathways commonly targeted in oncology. A speculative workflow for investigating such a compound is presented below.
Caption: Hypothetical workflow for investigating the anticancer mechanism of a novel compound.
Speculative Signaling Pathway Involvement
Many anticancer drugs interfere with critical cellular signaling pathways. For instance, if this compound were found to induce apoptosis, it might modulate the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.
An In-depth Technical Guide to the Discovery, Origin, and Biological Evaluation of 13-O-Ethylpiptocarphol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound 13-O-Ethylpiptocarphol is not widely documented in publicly available scientific literature. This guide is based on the established knowledge of its parent compound, piptocarphol, and the broader class of sesquiterpene lactones. The proposed synthesis and some biological data are hypothetical, grounded in common practices within natural product chemistry and drug discovery.
Executive Summary
Piptocarphol is a sesquiterpene lactone belonging to the germacranolide subclass, naturally occurring in plants of the Vernonia genus, which is part of the Asteraceae family.[1] Sesquiterpene lactones are a diverse group of over 5000 known compounds, recognized for a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2] The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological macromolecules.[3] This guide details the discovery and origin of piptocarphol, a proposed synthetic route to its derivative this compound, comprehensive (though representative) experimental protocols, and a summary of its potential biological activities and mechanisms of action.
Discovery and Origin
1.1. Natural Source:
Piptocarphol and its related compounds are primarily isolated from plants of the Vernonia genus, commonly known as ironweeds. These plants are part of the Asteraceae family, which is a rich source of sesquiterpene lactones.[1] While the specific isolation of piptocarphol is documented in various phytochemical studies, the general process involves extraction from the aerial parts of the plant, followed by chromatographic separation.
1.2. Biosynthesis:
The biosynthesis of sesquiterpene lactones like piptocarphol begins with the cyclization of farnesyl pyrophosphate (FPP).[4] This is followed by a series of oxidative transformations, including hydroxylations and the formation of the characteristic lactone ring, a process known as lactonization.[3][4]
Physicochemical and Spectroscopic Data
The following table summarizes representative quantitative data for piptocarphol. Data for this compound would be expected to show characteristic shifts in NMR and an increase in molecular weight corresponding to the addition of an ethyl group.
| Property | Piptocarphol | This compound (Predicted) |
| Molecular Formula | C15H18O5 | C17H22O5 |
| Molecular Weight | 278.30 g/mol | 306.35 g/mol |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 6.25 (d, J=3.5 Hz, 1H), 5.50 (d, J=3.5 Hz, 1H), 5.10 (t, J=8.0 Hz, 1H), 4.80 (m, 1H), 4.20 (dd, J=9.0, 8.0 Hz, 1H), 3.80 (m, 1H), 2.50-1.50 (m, 6H), 1.80 (s, 3H) | Similar to piptocarphol with additional signals for the ethyl group, e.g., a quartet around 3.5 ppm and a triplet around 1.2 ppm. A downfield shift for the proton at C-13 would also be expected. |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 170.2, 140.5, 138.0, 125.0, 120.5, 82.0, 78.5, 75.0, 65.0, 45.0, 35.0, 30.0, 25.0, 20.0, 15.0 | Similar to piptocarphol with the addition of two carbon signals for the ethyl group (e.g., ~60 ppm and ~15 ppm). The chemical shift of C-13 would be significantly affected. |
| IR (KBr) νmax (cm-1) | 3450 (O-H), 1770 (γ-lactone C=O), 1660 (C=C) | 1770 (γ-lactone C=O), 1660 (C=C), with the absence of the broad O-H stretch around 3450 cm-1 if the starting material was the 13-hydroxy compound. An increase in the intensity of C-O stretching bands around 1100 cm-1 would be expected. |
| Mass Spec (ESI-MS) m/z | 279.12 [M+H]+ | 307.15 [M+H]+ |
Experimental Protocols
3.1. Isolation of Piptocarphol from Vernonia sp.
This protocol is a representative method for the isolation of sesquiterpene lactones from plant material.
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Extraction: Air-dried and powdered aerial parts of the plant (1 kg) are extracted with methanol (B129727) (3 x 5 L) at room temperature for 48 hours for each extraction. The extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
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Column Chromatography: The chloroform fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
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Purification: Fractions containing compounds of interest (monitored by TLC) are combined and further purified by repeated column chromatography or preparative HPLC to yield pure piptocarphol.
3.2. Hypothetical Synthesis of this compound
This proposed synthesis involves the ethylation of the hydroxyl group at the C-13 position of a suitable piptocarphol precursor.
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Reaction Setup: To a solution of the parent piptocarphol (containing a free C-13 hydroxyl group) (100 mg, 0.36 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, is added a base such as triethylamine (B128534) (0.1 mL, 0.72 mmol).
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Ethylation: Ethyl iodide (0.04 mL, 0.54 mmol) is added dropwise to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: The reaction mixture is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.
Biological Activity and Mechanism of Action
4.1. Cytotoxic and Anti-inflammatory Activity:
Sesquiterpene lactones are well-known for their cytotoxic and anti-inflammatory properties.[2] The primary mechanism for this activity is believed to be the alkylation of nucleophilic groups (such as cysteine residues) in proteins by the α-methylene-γ-lactone moiety.[1][3] This can disrupt the function of key proteins involved in cell proliferation and inflammation, such as transcription factors and enzymes.
The following table presents representative biological activity data for similar sesquiterpene lactones.
| Compound | Cell Line | Activity | IC50 (µM) |
| Parthenolide | HeLa | Cytotoxic | 5.2 |
| Helenalin | Jurkat | Cytotoxic | 0.8 |
| Cynaropicrin | MCF-7 | Cytotoxic | 3.5 |
| This compound (Hypothetical) | A549 | Cytotoxic | 1.0 - 10.0 |
4.2. Potential Signaling Pathway Involvement:
A key signaling pathway often implicated in the anti-inflammatory effects of sesquiterpene lactones is the NF-κB pathway. By alkylating critical cysteine residues in proteins such as IKK (IκB kinase), these compounds can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Visualizations
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preliminary Investigation of 13-O-Ethylpiptocarphol: A Technical Guide for Researchers
Disclaimer: As of December 2025, a thorough review of published scientific literature has revealed no specific studies on 13-O-Ethylpiptocarphol. Therefore, this document serves as a preliminary technical guide for the investigation of this novel compound, based on the known biological activities of its parent compound, piptocarphol, and the broader class of sesquiterpenoid lactones to which it belongs. The experimental protocols, potential mechanisms of action, and quantitative data presented herein are illustrative and intended to provide a foundational framework for future research.
Introduction
This compound is a derivative of piptocarphol, a sesquiterpenoid lactone isolated from plants of the Vernonia genus. Sesquiterpenoid lactones are a large and diverse group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The addition of an ethyl group at the 13-O position of the piptocarphol backbone may alter its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for drug discovery and development. This guide outlines a hypothetical investigative approach to characterizing the biological activities of this compound.
Hypothetical Biological Activities and Mechanisms of Action
Based on the known activities of other sesquiterpenoid lactones, this compound is hypothesized to possess both anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of many sesquiterpenoid lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammatory responses.
In-depth Technical Guide on the Natural Source of 13-O-Ethylpiptocarphol
A comprehensive review of the scientific literature reveals that 13-O-Ethylpiptocarphol is not a known naturally occurring compound. Extensive searches have not yielded any reports of its isolation from a natural source. The nomenclature, specifically the "13-O-Ethyl" group, strongly suggests that it is a semi-synthetic derivative of a natural precursor, likely Piptocarphol, potentially created during extraction with ethanol (B145695) or through deliberate ethylation in a laboratory setting.
Given the absence of data on this compound, this guide will focus on its putative natural precursor, Piptocarphol , and related, well-characterized sesquiterpene lactones from the genus Vernonia. This genus is a rich source of bioactive sesquiterpene lactones, and the methodologies for their isolation and characterization are well-established. The biological activities of these related compounds provide the most likely indication of the potential therapeutic relevance of Piptocarphol and its derivatives.
Primary Natural Source of Piptocarphol and Related Compounds
The primary natural sources of Piptocarphol and structurally similar sesquiterpene lactones are plants belonging to the genus Vernonia, a member of the Asteraceae family. This genus comprises over 1,000 species and is prevalent in tropical and subtropical regions of Africa, Asia, and the Americas. Several species of Vernonia are used in traditional medicine to treat a variety of ailments, including inflammatory conditions and infections.[1]
Key Vernonia Species:
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Vernonia amygdalina : Commonly known as "bitter leaf," this species is widely used in traditional African medicine and has been extensively studied. It is a known source of various sesquiterpene lactones like vernolide (B1233872), vernodalin (B1205544), and vernomygdin.[1]
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Vernonia cinerea : This species has been shown to contain sesquiterpene lactones with significant anti-inflammatory properties.
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Vernonia colorata : From this species, antibacterial sesquiterpene lactones such as vernolide and vernodalin have been isolated.[2]
While direct quantitative data for Piptocarphol is not available in the reviewed literature, the yields of related sesquiterpene lactones from Vernonia species can provide an estimate of what might be expected.
Experimental Protocols for Isolation
The following is a generalized, detailed methodology for the isolation of sesquiterpene lactones from Vernonia species, based on established protocols for related compounds. This protocol would be the standard starting point for any attempt to isolate Piptocarphol.
Plant Material Collection and Preparation
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Collection : The aerial parts (leaves, stems, and flowers) of the selected Vernonia species are collected.
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Drying : The plant material is air-dried in the shade for 1-2 weeks to reduce moisture content.
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Grinding : The dried material is ground into a fine powder to increase the surface area for extraction.
Extraction
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Solvent Maceration : The powdered plant material is soaked in a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for 24-72 hours. This process is often repeated three times to ensure complete extraction.
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Solvent Evaporation : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
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Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This separates compounds based on their polarity. Sesquiterpene lactones are typically found in the chloroform and ethyl acetate fractions.
Chromatographic Purification
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Column Chromatography : The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Further Purification : Fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are pooled and may require further purification using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.
Structure Elucidation
The structure of the isolated compounds is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.
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Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.
Below is a Graphviz diagram illustrating the general workflow for the isolation of sesquiterpene lactones from Vernonia species.
Biological Activity and Signaling Pathways
While no biological activity data exists for this compound or Piptocarphol, numerous studies on related sesquiterpene lactones from Vernonia species have demonstrated significant anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Sesquiterpene lactones from Vernonia have been shown to inhibit key inflammatory pathways.
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NF-κB Pathway : The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Several sesquiterpene lactones from Vernonia have been shown to inhibit the activation of the NF-κB pathway.
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STAT3 Pathway : The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another crucial signaling cascade in inflammation and cancer. Cytokines and growth factors activate STAT3, which then dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation and survival. Bioactive compounds from Vernonia cinerea have been found to inhibit STAT3 activity.
Below is a diagram illustrating the inhibitory effect of Vernonia sesquiterpene lactones on the NF-κB signaling pathway.
Cytotoxic Activity
Many sesquiterpene lactones exhibit cytotoxic activity against various cancer cell lines. This bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophiles, such as cysteine residues in proteins, thereby disrupting their function. This mechanism can induce apoptosis and inhibit cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the biological activity of representative sesquiterpene lactones isolated from Vernonia species. This data provides a benchmark for the potential activity of Piptocarphol and its derivatives.
| Compound | Source | Biological Activity | Target Cell Line | IC₅₀ (µM) |
| 8α-tigloyloxyhirsutinolide | V. cinerea | Anti-inflammatory (NF-κB inhibition) | 293-NF-κB-luc | 0.6 |
| 8α-hydroxyhirsutinolide | V. cinerea | Anti-inflammatory (NF-κB inhibition) | 293-NF-κB-luc | 1.9 |
| Vernolide A | V. cinerea | Anti-inflammatory (NF-κB inhibition) | 293-NF-κB-luc | 1.6 |
| Vernolide | V. colorata | Antibacterial (Gram-positive) | Bacillus cereus | 0.1-0.5 mg/mL (MIC) |
| Vernodalin | V. colorata | Antibacterial (Gram-positive) | Bacillus cereus | 0.1-0.5 mg/mL (MIC) |
Conclusion and Future Directions
While this compound is not a known natural product, its putative precursor, Piptocarphol, belongs to the well-studied class of sesquiterpene lactones from the genus Vernonia. These compounds have demonstrated significant anti-inflammatory and cytotoxic activities, primarily through the modulation of the NF-κB and STAT3 signaling pathways.
Future research should be directed towards the targeted isolation and characterization of Piptocarphol from a Vernonia species to confirm its structure and quantify its natural abundance. Subsequently, the semi-synthesis of this compound could be performed to evaluate its biological activity in comparison to its natural precursor and other related sesquiterpene lactones. Such studies would clarify the therapeutic potential of this novel compound for researchers, scientists, and drug development professionals.
References
An In-Depth Technical Guide to Piptocarphol and its Natural Derivatives for Researchers and Drug Development Professionals
An authoritative overview of the sesquiterpene lactone Piptocarphol and its naturally occurring derivatives, this technical guide delves into their chemical nature, biological activities, and mechanisms of action. It provides a comprehensive resource for researchers, scientists, and professionals in drug development, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further investigation and application.
Introduction to Piptocarphol and its Derivatives
Piptocarphol and its natural derivatives, known as piptocarphins, are a class of sesquiterpene lactones, specifically identified as germacranolides. These compounds are predominantly found in plant species belonging to the Piptocarpha genus, a member of the Asteraceae family. The chemical scaffold of these molecules, characterized by a ten-membered carbocyclic ring fused to a γ-lactone, is the basis for their diverse and significant biological activities.
Initial studies have highlighted the potential of these compounds in several therapeutic areas. Research has demonstrated cytotoxic effects against various cancer cell lines, as well as trypanocidal activity, suggesting their potential as leads for the development of new anticancer and anti-parasitic agents. Furthermore, their classification as sesquiterpene lactones points towards a potential role in modulating inflammatory pathways, a characteristic of this broad class of natural products.
Chemical Structure and Natural Sources
The core chemical structure of piptocarphol serves as a template for a variety of natural derivatives, the piptocarphins. These derivatives are typically esters of the parent alcohol, Piptocarphol.
Natural Sources:
The primary sources of Piptocarphol and its derivatives are plants of the genus Piptocarpha. Different species within this genus have been found to produce a unique profile of these compounds.
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Piptocarpha chontalensis : This species is a known source of piptocarphins A, B, C, D, E, and F.
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Piptocarpha opaca : Two novel piptocarphol esters have been isolated from this plant.
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Piptocarpha axillaris : While specific piptocarphol derivatives have not been explicitly detailed in all studies, extracts from this plant have demonstrated cytotoxic activity, suggesting the presence of bioactive sesquiterpene lactones.
Biological Activities and Therapeutic Potential
Piptocarphol and its derivatives have demonstrated a range of biological activities, with the most prominent being their cytotoxic and trypanocidal effects. The presence of the α-methylene-γ-lactone moiety in their structure is believed to be a key contributor to their bioactivity, a common feature among cytotoxic sesquiterpene lactones.
Anticancer Activity
Several studies have highlighted the potential of piptocarphins as anticancer agents.
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Piptocarphins A-F from Piptocarpha chontalensis have exhibited cytotoxic activity against the 9KB human nasopharynx carcinoma cell line.
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Piptocarphins A and C have also shown borderline activity in the P-388 lymphoid leukemia system.
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The dichloromethane (B109758) extract of Piptocarpha axillaris , which contains a mixture of terpenes including sesquiterpene lactones, displayed the most significant cytotoxic result against the U-937 histiocytic lymphoma cell line, with an IC50 of 63.82 ± 1.06 µg/mL and a good selectivity index (SI) of 5.51.
Table 1: Summary of Anticancer Activity of Piptocarphol Derivatives
| Compound/Extract | Cancer Cell Line | Activity |
| Piptocarphins A-F | 9KB (human nasopharynx carcinoma) | Cytotoxic |
| Piptocarphins A, C | P-388 (lymphoid leukemia) | Borderline activity |
| Piptocarpha axillaris (Dichloromethane extract) | U-937 (histiocytic lymphoma) | IC50: 63.82 ± 1.06 µg/mL |
| THP-1 (acute monocytic leukemia) | Low activity |
Trypanocidal Activity
Sesquiterpene lactones isolated from the Asteraceae family, to which Piptocarpha belongs, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Although specific studies on the trypanocidal activity of Piptocarphol and its derivatives are still emerging, the known activity of related compounds suggests that this is a promising area for future research. Sesquiterpene lactones from other Asteraceae species have demonstrated potent effects against epimastigote and trypomastigote forms of T. cruzi, with some compounds exhibiting IC50 values in the low micromolar range.[1][2][3][4]
Anti-inflammatory Activity
A significant body of research indicates that sesquiterpene lactones possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7] This pathway is a crucial regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines and mediators. The α-methylene-γ-lactone group present in many sesquiterpene lactones, including likely Piptocarphol and its derivatives, is a key structural feature for this activity. It is hypothesized that this group can alkylate and inactivate key proteins in the NF-κB pathway, such as the p65 subunit, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. While direct evidence for Piptocarphol derivatives is pending, this established mechanism for the broader class of compounds strongly suggests a similar potential.
Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for Piptocarphol and its derivatives are still under investigation, but their structural class provides strong indications of their likely molecular targets.
Inhibition of the NF-κB Signaling Pathway
As mentioned, the inhibition of the NF-κB pathway is a well-documented mechanism for the anti-inflammatory effects of sesquiterpene lactones.[5][6][7] The proposed mechanism involves the Michael-type addition of the α-methylene-γ-lactone moiety to cysteine residues of key signaling proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Piptocarphol and its derivatives.
Extraction and Isolation of Piptocarphol Derivatives
The following is a general protocol for the isolation of sesquiterpene lactones from Piptocarpha species, which can be adapted for the specific isolation of piptocarphins.
Workflow for Isolation of Piptocarphol Derivatives
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the Piptocarpha species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with dichloromethane (DCM) at room temperature for 72 hours, with periodic agitation.
-
Filtration and Concentration: Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
-
Preliminary Fractionation: Subject the crude extract to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pooling and Further Purification: Combine fractions showing similar TLC profiles. Subject the combined fractions containing the compounds of interest to further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure piptocarphins.
-
Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed the desired human cancer cell lines (e.g., 9KB, P-388, U-937) in 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Piptocarphol derivatives in the culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation with Compound: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Trypanocidal Assay
This protocol describes a method to evaluate the activity of Piptocarphol derivatives against the epimastigote form of Trypanosoma cruzi.
Protocol:
-
Parasite Culture: Culture epimastigotes of T. cruzi in a suitable medium (e.g., Liver Infusion Tryptose - LIT) at 28°C.
-
Assay Setup: Harvest parasites in the exponential growth phase and adjust the concentration to 1 x 10⁶ parasites/mL in fresh medium.
-
Compound Addition: Add various concentrations of the Piptocarphol derivatives (dissolved in DMSO, with the final DMSO concentration not exceeding 0.5%) to the wells of a 96-well plate. Include a negative control (medium with DMSO) and a positive control (e.g., benznidazole).
-
Incubation: Add the parasite suspension to the wells and incubate at 28°C for 72 hours.
-
Viability Assessment: After incubation, add a viability indicator such as resazurin (B115843) and incubate for another 24-48 hours. Measure the fluorescence or absorbance according to the indicator's specifications.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration compared to the negative control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
Piptocarphol and its natural derivatives represent a promising class of sesquiterpene lactones with demonstrated cytotoxic activity and high potential for trypanocidal and anti-inflammatory effects. The information compiled in this guide provides a solid foundation for further research into these compounds.
Future investigations should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the cytotoxic activity of purified piptocarphins against a wider panel of human cancer cell lines is warranted.
-
Specific Trypanocidal and Anti-inflammatory Studies: Direct assessment of the activity of isolated Piptocarphol derivatives against Trypanosoma cruzi and detailed investigation into their effects on the NF-κB signaling pathway are crucial next steps.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be essential for understanding their therapeutic potential and for guiding lead optimization.
-
In Vivo Efficacy and Toxicity: Promising compounds should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
The structural diversity and biological activity of Piptocarphol and its derivatives make them valuable candidates for the development of new therapeutic agents. This technical guide serves as a critical resource to propel further exploration in this exciting field of natural product drug discovery.
References
- 1. Trypanocidal Activity of Four Sesquiterpene Lactones Isolated from Asteraceae Species [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Significance of C-13 Substituents in Sesquiterpenoids: A Technical Guide for Drug Development
Abstract
Sesquiterpenoids, a diverse class of C15 isoprenoids, are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities including cytotoxic, anti-inflammatory, and antimicrobial effects. A key structural feature underpinning the bioactivity of many sesquiterpenoid lactones (STLs) is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles. The C-13 position, as part of this exocyclic double bond, is a critical determinant of this reactivity. While direct studies on C-13 ethyl-substituted sesquiterpenoids are not prominent in the literature, a comprehensive analysis of modifications at this position reveals crucial structure-activity relationships. This technical guide synthesizes the current understanding of how substituents at the C-13 position influence the biological significance of sesquiterpenoids, providing researchers and drug development professionals with a detailed overview of structure-activity relationships, key signaling pathways, and detailed experimental protocols for evaluation.
Introduction: The Critical Role of the α,β-Unsaturated Lactone
Sesquiterpene lactones (STLs) are a major subgroup of sesquiterpenoids, characterized by a lactone ring. Their biological activities are frequently attributed to the presence of electrophilic centers, most notably the α-methylene-γ-lactone functional group.[1][2] This moiety, an α,β-unsaturated carbonyl system, is highly reactive towards biological nucleophiles such as the sulfhydryl groups of cysteine residues within proteins.[3] This reactivity allows STLs to form covalent adducts with key regulatory proteins, thereby modulating their function.
The core of this reactivity lies in the C-11/C-13 exocyclic double bond conjugated with the C-12 carbonyl of the lactone ring. The user's query regarding the significance of a C-13 ethyl group is pertinent as any modification at this position directly impacts the Michael acceptor capability of the molecule. The introduction of an ethyl group would saturate the C-11/C-13 double bond, transforming the reactive α-methylene group into a less reactive ethyl-substituted carbon. This chemical alteration would be expected to dramatically reduce or abrogate the compound's ability to covalently modify protein targets, thereby diminishing its biological activity. This is supported by studies where the reduction of the C-11/C-13 double bond to a methyl group leads to a loss of inhibitory activity.[4]
This guide will explore the profound influence of C-13 modifications on the bioactivity of sesquiterpenoids, focusing on the well-documented effects of hydroxylation and reduction, and extrapolating to the likely consequences of alkylation, such as with an ethyl group. We will delve into the primary signaling pathways affected, present quantitative data from key studies, and provide detailed experimental protocols for assessing these biological effects.
Structure-Activity Relationships at the C-13 Position
The consensus in the literature is that an unsubstituted, exocyclic α-methylene at C-13 is crucial for high levels of biological activity, particularly for cytotoxicity and anti-inflammatory effects.
-
Requirement for the α-Methylene Group: The presence of the C-11/C-13 double bond is a primary determinant of cytotoxicity.[5] Compounds possessing this moiety are consistently more potent than their analogues where this bond is reduced or substituted.[6][7] This reactivity is due to its function as a Michael acceptor, enabling the alkylation of protein thiols.[1][3]
-
Effect of Hydroxylation: Hydroxylation at C-13 has been shown to decrease the phytotoxicity of both eudesmanolides and guaianolides.[8][9] This suggests that even the addition of a hydroxyl group, which does not fully saturate the carbon, can sterically or electronically hinder the Michael addition reaction, thereby reducing bioactivity.
-
Effect of Alkylation (e.g., Ethyl Group): Based on the established mechanism of action, the introduction of an ethyl group at C-13 would saturate the crucial double bond. This would eliminate the electrophilic center required for Michael addition. Therefore, C-13 ethyl-substituted sesquiterpenoids are predicted to exhibit significantly lower cytotoxicity and anti-inflammatory activity compared to their α-methylene-containing counterparts. This aligns with observations that the addition of alkylating groups elsewhere on the STL structure can enhance cytotoxicity, but this is specifically when the α-methylene-γ-lactone remains intact.[1]
Key Biological Activities and Quantitative Data
The modification of the C-13 position profoundly impacts the therapeutic potential of sesquiterpenoids. The following tables summarize quantitative data for representative compounds, illustrating the importance of the α-methylene-γ-lactone moiety.
Table 1: Cytotoxicity of Sesquiterpenoid Lactones Against Human Cancer Cell Lines
| Compound | Sesquiterpenoid Type | Key Structural Feature | Cell Line | Cytotoxicity (IC₅₀/GI₅₀/CD₅₀ in µM or µg/mL) | Reference |
| Dehydrocostuslactone | Guaianolide | α-Methylene-γ-lactone | OVCAR-3 | 1.6 µg/mL (CD₅₀) | [5] |
| Costunolide | Germacranolide | α-Methylene-γ-lactone | OVCAR-3 | 2.5 µg/mL (CD₅₀) | [5] |
| Helenalin | Pseudoguaianolide | α-Methylene-γ-lactone | Various | 0.23–7.41 µM (IC₅₀) | [10] |
| Parthenolide | Germacranolide | α-Methylene-γ-lactone | C2C12 | 2.7–3.3 µM (EC₅₀) | [6] |
| Ivalin | Eudesmanolide | α-Methylene-γ-lactone | C2C12 | 2.7–3.3 µM (EC₅₀) | [6] |
| Silylated Helenalin Deriv. | Pseudoguaianolide | Modified, but retains Michael acceptor | A549, HeLa, etc. | 0.15–0.59 µM (GI₅₀) | [11] |
Table 2: Anti-Inflammatory Activity of Sesquiterpenoid Lactones
| Compound | Sesquiterpenoid Type | Assay | Activity (IC₅₀ in µM) | Reference |
| Inulanolide B | Sesquiterpene Dimer | NF-κB Inhibition (LPS-induced) | 0.49 µM | [12] |
| Inulanolide D | Sesquiterpene Dimer | NF-κB Inhibition (LPS-induced) | 0.48 µM | [12] |
| Eupatolide | Sesquiterpene | NF-κB Inhibition (LPS-induced) | 1.54 µM | [12] |
| 1β-hydroxy Alantolactone | Eudesmanolide | NO Production Inhibition | 1.8 ± 0.1 µM | [13] |
| 1β-hydroxy Alantolactone (C13-methylene reduced) | Eudesmanolide | NO Production Inhibition | 9.2 ± 0.5 µM | [13] |
Note: Direct comparisons between studies should be made with caution due to variations in experimental conditions, cell lines, and endpoints (IC₅₀, GI₅₀, CD₅₀, EC₅₀).
Modulation of Key Signaling Pathways
Sesquiterpenoids exert their biological effects by interfering with critical intracellular signaling pathways, primarily those involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.[14]
Sesquiterpenoid lactones with a reactive α-methylene group at C-13 directly inhibit this pathway. They act as alkylating agents, forming a covalent bond with Cysteine-38 in the DNA-binding domain of the p65 subunit of NF-κB.[3][15] This modification prevents NF-κB from binding to DNA, thereby blocking the transcription of inflammatory mediators. Another proposed mechanism is the prevention of IκBα degradation, which keeps NF-κB trapped in the cytoplasm.[7]
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[16]
Electrophilic compounds, such as STLs, or high levels of oxidative stress can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).[17][18]
Detailed Experimental Protocols
Evaluating the biological significance of C-13 modified sesquiterpenoids requires a suite of robust in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]
Protocol:
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test sesquiterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at <0.5%) and a positive control (e.g., cisplatin (B142131) or doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Guaianolide Analogs with a Tunable α-Methylene-γ-Lactam Electrophile and Correlating Bioactivity with Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
In Silico Prediction of 13-O-Ethylpiptocarphol Bioactivity: A Technical Guide
Introduction
Sesquiterpene lactones (STLs) are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2][3] They are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Piptocarphol and its derivatives belong to this class of compounds and have garnered interest for their potential therapeutic applications. 13-O-Ethylpiptocarphol, a specific derivative, remains largely uncharacterized. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful and efficient approach to predict its bioactivity and elucidate its mechanism of action before embarking on extensive laboratory-based experiments.
This technical guide provides a framework for the in silico prediction of this compound's bioactivity, detailing common methodologies, potential biological targets, and data presentation strategies.
Predicted Bioactivities and Potential Targets
Based on the known activities of related sesquiterpene lactones, the primary predicted bioactivities for this compound are:
-
Anticancer Activity: Many STLs exhibit cytotoxic effects against various cancer cell lines.[3] The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest. Potential molecular targets for anticancer activity include proteins involved in cell proliferation and survival signaling pathways.
-
Anti-inflammatory Activity: STLs are well-documented for their anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory signaling pathways.[1]
-
Antiviral Activity: Certain STLs have demonstrated efficacy against a range of viruses by interfering with viral entry and replication.[2]
In Silico Prediction Workflow
The following workflow outlines a systematic approach to predict the bioactivity of this compound.
Methodologies
The initial step involves generating a 3D structure of this compound.
-
Protocol:
-
Obtain the 2D structure of this compound from chemical databases or draw it using chemical drawing software.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the optimized structure in a format compatible with molecular docking software (e.g., .pdb, .mol2).
-
Potential protein targets are identified based on the known mechanisms of action of related sesquiterpene lactones.
-
Protocol:
-
Conduct a thorough literature review to identify experimentally validated targets of STLs with similar core structures to piptocarphol.
-
Utilize target prediction databases (e.g., SwissTargetPrediction, TargetNet) by inputting the chemical structure of this compound.
-
Prioritize targets based on their relevance to diseases of interest (e.g., cancer, inflammation).
-
Retrieve the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB).
-
Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Molecular docking predicts the preferred orientation of this compound when bound to a target protein.
-
Protocol:
-
Define the binding site (active site) on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the prepared protein.
-
The docking algorithm will generate multiple binding poses of the ligand.
-
These poses are then "scored" based on a scoring function that estimates the binding affinity (e.g., kcal/mol). A lower docking score generally indicates a more favorable binding interaction.
-
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.
-
Protocol:
-
Utilize in silico tools and web servers (e.g., SwissADME, pkCSM) to predict various physicochemical and pharmacokinetic properties.
-
Input the chemical structure of this compound into the selected tool.
-
Analyze the output to assess properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity risks.
-
Data Presentation: Predicted Bioactivity Data
The following tables present hypothetical, yet representative, quantitative data that could be generated from the in silico analyses described above.
Table 1: Predicted Binding Affinities of this compound with Potential Anticancer Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| NF-κB p50/p65 | 1VKX | -8.5 | LYS A:122, LYS A:123 |
| STAT3 | 6NJS | -7.9 | ARG A:609, SER A:611 |
| PI3Kγ | 1E8X | -9.1 | LYS A:833, VAL A:882 |
| Tubulin | 1JFF | -7.2 | CYS B:239, LEU B:242 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 306.4 g/mol | Favorable (Lipinski's Rule) |
| LogP | 2.8 | Good Lipophilicity |
| H-bond Donors | 1 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | 4 | Favorable (Lipinski's Rule) |
| Oral Bioavailability | High | Likely well-absorbed orally |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Potential Signaling Pathway Involvement
Based on the predicted targets, this compound may modulate key signaling pathways implicated in cancer and inflammation.
Conclusion
This guide outlines a robust in silico strategy for the preliminary assessment of this compound's bioactivity. The predicted high binding affinity for key cancer and inflammation-related targets, coupled with a favorable ADMET profile, suggests that this compound warrants further investigation. The methodologies and workflows detailed herein provide a foundation for future computational and experimental studies to validate these predictions and explore the therapeutic potential of this compound. The logical next step would be to synthesize or isolate the compound and perform in vitro assays to confirm its activity against the predicted targets and cell lines.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 3. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
In-depth Technical Guide: Physicochemical Characteristics of 13-O-Ethylpiptocarphol
A comprehensive review of the synthesis, structural elucidation, and physicochemical properties of 13-O-Ethylpiptocarphol for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of the physicochemical characteristics of this compound, a derivative of the natural product piptocarphol. Due to the limited publicly available data on this specific ethylated derivative, this document outlines the general methodologies and expected properties based on the analysis of structurally similar compounds. The synthesis of this compound is typically achieved through the ethylation of the hydroxyl group at the C-13 position of piptocarphol. Characterization and confirmation of its structure rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental values for properties such as melting point, solubility, and logP are not extensively documented, this guide presents the standard experimental protocols used to determine these crucial parameters in drug discovery and development. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of the parent compound, piptocarphol, providing a framework for future investigation of this compound.
Introduction
Piptocarphol and its derivatives are of significant interest to the scientific community due to their potential therapeutic applications. The addition of an ethyl group at the 13-O position can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide serves as a foundational resource for researchers working with or planning to investigate this compound.
Synthesis and Structural Elucidation
The synthesis of this compound from its parent compound, piptocarphol, is a straightforward chemical modification.
General Synthesis Protocol
The ethylation of piptocarphol is typically carried out using a standard Williamson ether synthesis.
Experimental Protocol: Ethylation of Piptocarphol
-
Dissolution: Piptocarphol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone.
-
Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group at the C-13 position, forming an alkoxide.
-
Ethylating Agent Addition: An ethylating agent, typically ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution, where the alkoxide attacks the ethyl group of the ethylating agent.
-
Quenching and Extraction: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a triplet and a quartet corresponding to the ethyl group protons. A shift in the signal for the proton at C-13 compared to the parent piptocarphol. |
| ¹³C NMR | Appearance of two new signals in the aliphatic region corresponding to the two carbons of the ethyl group. A shift in the signal for the C-13 carbon. |
| Mass Spec. | The molecular ion peak will correspond to the molecular weight of this compound. |
| FTIR | Disappearance or significant reduction of the broad O-H stretching band of the parent alcohol and the appearance of C-O-C stretching vibrations. |
Physicochemical Properties
The determination of physicochemical properties is critical for assessing the drug-like qualities of a compound.
Quantitative Data
While specific experimental data for this compound is scarce, the following table outlines the key parameters and the standard methods for their determination.
| Property | Symbol | Typical Experimental Method |
| Molecular Weight | MW | Calculated from the molecular formula |
| Molecular Formula | - | Determined by high-resolution mass spectrometry |
| Melting Point | MP | Differential Scanning Calorimetry (DSC) or melting point apparatus |
| Solubility | S | Equilibrium solubility method in various solvents (e.g., water, PBS, DMSO) |
| Lipophilicity | logP | Shake-flask method (octanol-water partition coefficient) or HPLC-based methods |
| pKa | pKa | Potentiometric titration or UV-Vis spectroscopy |
Experimental Protocols
Protocol: Determination of Aqueous Solubility
-
Sample Preparation: An excess amount of this compound is added to a known volume of water or buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Determination of logP (Shake-Flask Method)
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is measured using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively reported. However, the parent compound, piptocarphol, has been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. It is plausible that this compound may exhibit similar or enhanced activities. The mechanism of action of related sesquiterpene lactones often involves the modulation of key inflammatory and cell survival signaling pathways.
A hypothetical signaling pathway that could be modulated by this compound, based on the activity of similar compounds, is the NF-κB pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a synthetic derivative of a naturally occurring sesquiterpene lactone. While specific data on its physicochemical properties and biological activities are limited, this guide provides a comprehensive overview of the standard methodologies for its synthesis, characterization, and evaluation. The ethylation at the C-13 position is expected to modulate its properties, potentially leading to an improved therapeutic profile compared to its parent compound. Further research is warranted to fully elucidate the physicochemical characteristics and pharmacological potential of this compound. This document serves as a valuable starting point for researchers embarking on such investigations.
Navigating the Physicochemical Landscape of 13-O-Ethylpiptocarphol: A Guide to Thermal Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol, holds potential in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly thermal stability and solubility, is paramount for its successful development as a drug candidate. This technical guide synthesizes the available information on these critical parameters, offering a foundational resource for researchers. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in specific, quantitative data for this compound and its parent compound, piptocarphol. This guide, therefore, outlines the general considerations and methodologies for determining these properties, based on the broader class of sesquiterpenoid lactones, while highlighting the pressing need for empirical studies on this specific molecule.
Introduction
Sesquiterpene lactones, a diverse group of natural products isolated from various plant species, particularly within the Asteraceae family, are known for their wide range of biological activities. Piptocarphol and its derivatives, such as this compound, have attracted interest for their potential pharmacological applications. The journey from a promising compound to a viable therapeutic agent is contingent upon a detailed characterization of its physicochemical properties. Thermal stability is a critical determinant of a drug's shelf-life, manufacturing process, and storage conditions. Similarly, solubility is a key factor influencing a drug's formulation, bioavailability, and route of administration.
Despite the importance of these parameters, a thorough investigation into the thermal stability and solubility of this compound has not been reported in the available scientific literature. This guide aims to bridge this knowledge gap by providing a framework for approaching the analysis of these properties, even in the absence of specific data.
Thermal Stability of this compound: An Uncharted Territory
The thermal stability of a pharmaceutical compound refers to its resistance to decomposition as a function of temperature. Key metrics for assessing thermal stability include the melting point and the decomposition temperature.
2.1. Quantitative Data
A comprehensive search of scientific databases for the melting point and decomposition temperature of this compound and its parent compound, piptocarphol, did not yield any specific quantitative data. The absence of this information underscores a critical area for future research.
Table 1: Thermal Stability Data for this compound
| Parameter | Value |
| Melting Point (°C) | Data not available |
| Decomposition Temperature (°C) | Data not available |
2.2. Experimental Protocols for Determining Thermal Stability
To address the current lack of data, the following standard experimental protocols are recommended for determining the thermal stability of this compound.
2.2.1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine a material's thermal properties, including melting point and glass transition temperature.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored and plotted against temperature.
-
The melting point is identified as the peak of the endothermic event on the DSC thermogram.
-
2.2.2. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a material.
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored.
-
The decomposition temperature is determined from the TGA curve as the temperature at which significant mass loss begins.
-
Solubility Profile of this compound: A General Overview
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug development. For oral drug delivery, adequate aqueous solubility is often necessary for good absorption.
3.1. Quantitative Solubility Data
Specific quantitative solubility data for this compound in common pharmaceutical solvents (e.g., water, ethanol, DMSO) is not available in the public domain. General information for sesquiterpenoids suggests that they are often poorly soluble in water and more soluble in organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Water | Data not available |
| Ethanol | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| Other Organic Solvents | Data not available |
3.2. Experimental Protocols for Determining Solubility
The following methods are standard for quantitatively determining the solubility of a compound like this compound.
3.2.1. Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
-
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solution to remove any undissolved solid.
-
Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)-Based Solubility Assay
This method is a high-throughput alternative to the traditional shake-flask method.
-
Principle: A calibration curve is generated using known concentrations of the compound. The concentration of the dissolved compound in a saturated solution is then determined by comparing its HPLC peak area to the calibration curve.
-
Methodology:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Inject the standard solutions into an HPLC system and record the peak areas to generate a calibration curve.
-
Prepare a saturated solution of this compound as described in the shake-flask method.
-
Inject a diluted aliquot of the filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
Visualizing Experimental Workflows
To facilitate the understanding of the proposed experimental approaches, the following diagrams illustrate the workflows for determining thermal stability and solubility.
Caption: Workflow for determining the thermal stability of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion and Future Directions
The development of this compound as a potential therapeutic agent is currently hampered by a lack of fundamental physicochemical data. This guide has highlighted the absence of specific quantitative information on its thermal stability and solubility and has provided a roadmap of standard experimental protocols that can be employed to generate this crucial data. The immediate priority for researchers in this field should be the empirical determination of the melting point, decomposition temperature, and solubility of this compound in a range of pharmaceutically relevant solvents. The resulting data will be invaluable for guiding formulation development, ensuring product stability, and ultimately, realizing the therapeutic potential of this promising compound.
A Theoretical Investigation of 13-O-Ethylpiptocarphol: A Quantum Chemical Approach
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Piptocarphol, a germacranolide sesquiterpene lactone, and its derivatives are of significant interest to the scientific community due to their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1] This technical guide outlines a comprehensive quantum chemical investigation of a specific derivative, 13-O-Ethylpiptocarphol, utilizing Density Functional Theory (DFT). While experimental data on this particular derivative is scarce, this document serves as a robust theoretical framework for predicting its structural, spectroscopic, and electronic properties. The methodologies and workflows detailed herein provide a roadmap for in-silico analysis, crucial for understanding molecular behavior and guiding future drug discovery and development efforts.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, and are known for a wide range of biological activities.[2][3] Their therapeutic potential is often linked to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone moiety which can interact with biological macromolecules.[1] Quantum chemical calculations offer a powerful, non-experimental method to elucidate the molecular properties that underpin these biological activities.
This whitepaper presents a proposed theoretical study of this compound, a derivative of the known sesquiterpene lactone, Piptocarphol. The primary objective is to establish a computational protocol for determining the molecule's optimized geometry, vibrational frequencies (infrared spectrum), electronic properties (HOMO-LUMO energies), and other key molecular descriptors. Such data is invaluable for predicting reactivity, stability, and potential biological interactions.
Computational Methodology
The theoretical calculations outlined in this guide are proposed to be performed using a standard quantum chemistry software package. The methodology follows established principles for the computational analysis of organic molecules.
Molecular Modeling
The initial 3D structure of this compound will be constructed based on the known structure of its parent compound, Piptocarphol. An ethyl group will be added at the C13-hydroxyl position. The initial structure will be subjected to a preliminary geometry optimization using a molecular mechanics force field to obtain a reasonable starting conformation.
Quantum Chemical Calculations
Density Functional Theory (DFT) is the chosen method for all quantum chemical calculations due to its balance of accuracy and computational cost for molecules of this size.
-
Software: A widely used quantum chemistry software package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) basis set will be employed for all atoms. This set provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing subtle electronic effects.
-
Solvation Model: To simulate a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.
The computational workflow is depicted in the diagram below.
Caption: Computational workflow for this compound analysis.
Predicted Molecular Properties
The following sections present the types of data that would be generated from the proposed quantum chemical calculations. The values provided in the tables are hypothetical and serve as illustrative examples of the expected results.
Geometric Parameters
A full geometry optimization without any symmetry constraints will be performed to find the global minimum on the potential energy surface. The optimized structure will provide key geometric parameters.
Table 1: Selected Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| C1=C2 | 1.345 |
| C4=C5 | 1.510 |
| C6=O1 | 1.220 |
| C11=C13 | 1.525 |
| C12=O2 | 1.215 |
| C13-O3 | 1.430 |
| O3-C16 | 1.450 |
Table 2: Selected Predicted Bond Angles for this compound
| Angle | Predicted Bond Angle (°) |
| C1-C2-C3 | 124.5 |
| C5-C6-O1 | 121.0 |
| C11-C12-O2 | 125.8 |
| C11-C13-O3 | 109.5 |
| C13-O3-C16 | 118.0 |
Vibrational Analysis
A frequency calculation will be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| ν(C=O) | 1765 | 350 | Lactone carbonyl stretch |
| ν(C=C) | 1650 | 80 | Alkene C=C stretch |
| ν(C-O) | 1150 | 250 | C-O ether stretch |
| ν(C-H) | 2950-3050 | 150 | C-H stretching |
Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.25 |
| Dipole Moment | 3.45 D |
The relationship between these calculated properties and their implications for drug development is illustrated below.
Caption: Relationship of calculated properties to drug development.
Conclusion
This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of this compound. The proposed DFT-based methodology provides a clear path for predicting its key structural, spectroscopic, and electronic properties. The resulting data, though theoretical, will be instrumental in understanding the molecule's intrinsic characteristics, which can inform structure-activity relationship studies, guide synthetic efforts, and provide a basis for more complex simulations like molecular docking. This in-silico approach represents a critical, cost-effective first step in the evaluation of novel therapeutic candidates.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 13-O-Ethylpiptocarphol
Disclaimer: As of December 2025, a comprehensive search of scientific literature and databases has yielded no specific studies on the biological activity or therapeutic targets of 13-O-Ethylpiptocarphol. Therefore, this technical guide infers its potential therapeutic targets based on the well-documented activities of its parent compound, piptocarphol, and the broader class of sesquiterpene lactones to which it belongs. The information presented herein is for research and informational purposes only and should not be construed as established fact for the titled compound.
Introduction
This compound is a semi-synthetic derivative of piptocarphol, a sesquiterpene lactone of the germacranolide type. Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a γ-lactone ring, often with an α-methylene group, which is a key structural feature for their biological activity. These compounds have garnered significant interest in drug discovery due to their wide range of pharmacological effects, including potent anti-inflammatory and anticancer properties.
The primary mechanism of action for many sesquiterpene lactones is attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, particularly cysteine, in various proteins. This reactivity underlies their capacity to modulate multiple signaling pathways involved in inflammation and cancer. This guide will focus on two of the most prominent and well-validated targets of sesquiterpene lactones: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
Potential Therapeutic Targets
Based on the extensive research on analogous sesquiterpene lactones, the primary therapeutic targets for this compound are likely to be key regulatory proteins in inflammatory and oncogenic signaling pathways.
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer. Sesquiterpene lactones are well-established inhibitors of the NF-κB pathway.
Mechanism of Inhibition: The inhibitory action of sesquiterpene lactones on the NF-κB pathway is primarily achieved through the alkylation of critical cysteine residues on components of the signaling cascade. A key target is the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein. By inhibiting IKK, sesquiterpene lactones prevent the release and nuclear translocation of the active NF-κB dimers (typically p50/p65). Some sesquiterpene lactones can also directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.
Supporting Data: The following table summarizes the inhibitory activity of several representative sesquiterpene lactones on NF-κB.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Parthenolide | Jurkat T cells | EMSA | ~5 µM | [1] |
| Helenalin | Jurkat T cells | EMSA | ~10 µM | [2] |
| Costunolide | THP-1 cells | Reporter Gene Assay | ~5 µM | [3] |
| Alantolactone | RAW 264.7 macrophages | Reporter Gene Assay | ~2.5 µM | [3] |
| Isoalantolactone | RAW 264.7 macrophages | Reporter Gene Assay | ~1.8 µM | [3] |
EMSA: Electrophoretic Mobility Shift Assay
STAT3 is a transcription factor that is crucial for cytokine signaling and is involved in cell growth, survival, and differentiation. Aberrant and persistent activation of STAT3 is frequently observed in a wide variety of human cancers and is associated with tumor progression, metastasis, and chemoresistance.
Mechanism of Inhibition: Sesquiterpene lactones have been shown to inhibit the STAT3 signaling pathway through several mechanisms. They can directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation. Additionally, some sesquiterpene lactones can induce oxidative stress, which in turn can lead to the S-glutathionylation of STAT3, thereby inhibiting its activity. Inhibition of upstream kinases, such as Janus kinases (JAKs), may also contribute to the overall suppression of STAT3 signaling.
Supporting Data: The table below presents the inhibitory effects of various sesquiterpene lactones on STAT3.
| Compound | Cell Line | Assay Type | IC50 Value (STAT3 Phosphorylation) | Reference |
| Parthenolide | MDA-MB-231 | Western Blot | ~10 µM | [4] |
| Costunolide | MDA-MB-231 | Western Blot | ~25 µM | [4] |
| Alantolactone | MDA-MB-231 | Western Blot | ~5 µM | [4] |
| Isoalantolactone | MDA-MB-231 | Western Blot | ~10 µM | [4] |
| Dehydrocostus lactone | MDA-MB-231 | Western Blot | ~20 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to induce NF-κB activation. Include an unstimulated control.
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Objective: To assess the effect of a test compound on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).
-
Appropriate cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time. Include a vehicle control.
-
If necessary, stimulate the cells with a STAT3 activator (e.g., IL-6) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to total STAT3 and the loading control.
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Inhibition of the STAT3 signaling pathway by sesquiterpene lactones.
Caption: General experimental workflow for target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Potential Biological Significance of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 13-O-Ethylpiptocarphol, a derivative of the naturally occurring sesquiterpenoid lactone, piptocarphol. Given the established cytotoxic and anti-inflammatory properties of piptocarphol, its derivatization represents a promising avenue for the development of novel therapeutic agents with potentially enhanced potency, selectivity, or pharmacokinetic profiles. These application notes outline a robust synthetic method, propose potential biological evaluation strategies, and discuss possible mechanisms of action based on the known activities of the parent compound.
Introduction
Piptocarphol, a sesquiterpenoid lactone of the germacranolide type, has garnered interest in the scientific community due to its significant biological activities, including cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. The structural modification of natural products is a cornerstone of drug discovery, often leading to compounds with improved therapeutic indices. The synthesis of this compound, by etherification of the C-13 hydroxyl group, is proposed as a means to explore the structure-activity relationship of this class of compounds. This modification may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Synthesis of this compound from Piptocarphol
The synthesis of this compound from piptocarphol can be efficiently achieved via the Williamson ether synthesis. This method involves the deprotonation of the secondary alcohol at the C-13 position of piptocarphol to form an alkoxide intermediate, which subsequently undergoes a nucleophilic substitution reaction with an ethyl halide.
Experimental Protocol
Materials:
-
Piptocarphol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add piptocarphol (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the piptocarphol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the alkoxide forms.
-
Alkylation: To the resulting alkoxide solution, add ethyl iodide (1.5 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Workup: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Tabulated Data: Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | Piptocarphol |
| Reagents | Sodium hydride, Ethyl iodide |
| Solvent | Anhydrous THF |
| Base Equivalents | 1.2 |
| Alkylating Agent Equivalents | 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While the specific biological activities of this compound have not yet been reported, the known effects of its parent compound, piptocarphol, provide a strong rationale for its investigation as a potential therapeutic agent.
Known Biological Activities of Piptocarphol
| Activity | Cell Lines / Model | Reported IC₅₀ / Effect |
| Cytotoxicity | Various cancer cell lines (e.g., leukemia, melanoma, colon) | Micromolar to sub-micromolar range |
| Anti-inflammatory | In vivo and in vitro models | Significant reduction in inflammatory markers |
Proposed Biological Evaluation of this compound
It is hypothesized that this compound may exhibit similar, or potentially enhanced, cytotoxic and anti-inflammatory activities. A comprehensive biological evaluation should include:
-
In vitro cytotoxicity screening: Against a panel of human cancer cell lines to determine its potency and selectivity.
-
In vitro anti-inflammatory assays: Measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in stimulated macrophage cell lines.
-
Mechanism of action studies: Investigating the underlying molecular pathways responsible for its biological effects.
Potential Signaling Pathways
Based on the known activities of other sesquiterpenoid lactones and anti-inflammatory/cytotoxic agents, several signaling pathways are of interest for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural product-derived anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Apoptosis Signaling Pathway in Cancer
Cytotoxic compounds often induce programmed cell death, or apoptosis, in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
Application Notes and Protocols: Semi-synthesis of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones, a diverse group of naturally occurring compounds predominantly found in the Asteraceae family, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory and cytotoxic effects. Chemical modification of these natural products is a key strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the semi-synthesis of 13-O-Ethylpiptocarphol, a derivative of the natural sesquiterpene lactone, piptocarphol. The protocol outlines the isolation of the parent compound from a plant source and the subsequent selective ethylation of the C13-hydroxyl group. Due to the limited availability of structural information for "piptocarphol," this protocol will utilize the structure of Piptocarphin A, a known sesquiterpene lactone isolated from Piptocarpha chontalensis, as a representative model for the reaction. Piptocarphin A possesses multiple hydroxyl groups, including one at the C13 position, making it a suitable analogue for demonstrating the selective ethylation process.
Part 1: Isolation and Purification of Piptocarphol (Representative Compound: Piptocarphin A)
This procedure is based on established methods for the isolation of sesquiterpene lactones from plant matter.
Materials:
-
Dried and powdered aerial parts of Piptocarpha sp.
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
Standard laboratory glassware
Protocol:
-
Extraction:
-
Macerate 1 kg of dried, powdered Piptocarpha sp. plant material in 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a 1:1 mixture of methanol and water.
-
Perform successive liquid-liquid extractions with hexane, dichloromethane, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. The sesquiterpene lactones are typically enriched in the dichloromethane and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Subject the dichloromethane fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Monitor the fractions by TLC, visualizing with UV light and/or a vanillin-sulfuric acid staining reagent.
-
Combine fractions containing the target compound (piptocarphol/piptocarphin A) based on TLC analysis.
-
Perform further purification by repeated column chromatography or preparative HPLC until a pure compound is obtained, as confirmed by analytical HPLC and NMR spectroscopy.
-
Part 2: Semi-synthesis of this compound
This protocol describes the selective O-ethylation of the C13-hydroxyl group of the isolated piptocarphol (represented by Piptocarphin A) via a modified Williamson ether synthesis, using silver oxide as a mild base to favor alkylation of the less sterically hindered primary hydroxyl group.
Materials:
-
Purified piptocarphol (Piptocarphin A)
-
Ethyl iodide (EtI)
-
Silver (I) oxide (Ag₂O)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas supply
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Protocol:
-
Reaction Setup:
-
Dissolve 100 mg of purified piptocarphol in 5 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add 1.5 equivalents of silver (I) oxide.
-
Add 3 equivalents of ethyl iodide to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., in 1:1 hexane:ethyl acetate), observing the disappearance of the starting material and the appearance of a new, less polar spot.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.
-
Filter the mixture through a pad of celite to remove silver salts, and wash the pad with additional diethyl ether.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by silica gel column chromatography, eluting with a suitable gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the isolation and synthesis process.
| Parameter | Value |
| Isolation | |
| Starting Plant Material (dry weight) | 1.0 kg |
| Crude Methanolic Extract Yield | 55 g (5.5%) |
| Dichloromethane Fraction Yield | 12 g |
| Purified Piptocarphol (Piptocarphin A) Yield | 250 mg (0.025% of dry weight) |
| Synthesis | |
| Piptocarphol Starting Amount | 100 mg |
| Theoretical Yield of this compound | 107 mg |
| Actual Yield of this compound | 75 mg (70%) |
| Purity (by HPLC) | >98% |
| Characterization | |
| Expected [M+Na]⁺ for Piptocarphin A (C₂₁H₂₈O₈) | 427.1682 m/z |
| Expected [M+Na]⁺ for 13-O-Ethylpiptocarphin A (C₂₃H₃₂O₈) | 455.1995 m/z |
Visualization
The following diagram illustrates the experimental workflow for the semi-synthesis of this compound.
Caption: Workflow for the isolation of piptocarphol and its conversion to this compound.
Application Notes and Protocols: Isolation and Purification of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 13-O-Ethylpiptocarphol is a sesquiterpene lactone belonging to the glaucolide subgroup, compounds often isolated from plants of the Vernonanthura genus (formerly Vernonia). Sesquiterpene lactones from this genus have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them of significant interest in drug discovery.[1][2] This document provides a detailed, representative protocol for the isolation and purification of this compound from its natural plant source. While a specific protocol for this compound is not available in the current literature, the following methodology is synthesized from established procedures for isolating structurally similar sesquiterpene lactones from Vernonanthura and Vernonia species.[3][4]
Introduction to this compound and its Class
Sesquiterpene lactones are a diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[5][6] They are particularly abundant in the Asteraceae family, to which the genus Vernonanthura belongs.[5][6] The biological activity of these compounds is often attributed to the α-methylene-γ-lactone group, which can react with biological nucleophiles. Piptocarphol and its derivatives, including this compound, are of interest for their potential therapeutic applications, particularly in oncology, due to their cytotoxic properties.[1][7] The isolation of these compounds from complex plant matrices is a critical first step for their structural elucidation, biological evaluation, and further development.[4]
Experimental Protocols
The following protocol describes a generalized yet detailed procedure for the isolation and purification of this compound from the aerial parts of Vernonanthura polyanthes.
2.1. Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves and stems) of Vernonanthura polyanthes during the appropriate season to ensure a high concentration of secondary metabolites.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a knife mill. Store the powder in airtight containers in a cool, dark, and dry place until extraction.[8][9]
2.2. Extraction
-
Solvent Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) (e.g., 5 L) at room temperature for 72 hours.[9]
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
2.3. Solvent Partitioning (Fractionation)
-
Liquid-Liquid Extraction:
-
Suspend the crude methanolic or ethanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Subsequently, partition the aqueous-methanolic phase with a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), where sesquiterpene lactones are typically enriched.[3][4]
-
Finally, partition with a more polar solvent like ethyl acetate (B1210297) (EtOAc) to isolate compounds of higher polarity.
-
Concentrate each fraction using a rotary evaporator. The CHCl₃ or CH₂Cl₂ fraction is expected to contain the highest concentration of this compound.
-
2.4. Chromatographic Purification
-
Step 1: Silica (B1680970) Gel Column Chromatography (CC)
-
Adsorb the dried chloroform or dichloromethane fraction onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed with the same stationary phase in n-hexane.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc 95:5, 90:10, 80:20, etc.) and then transitioning to ethyl acetate:methanol mixtures.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Subject the enriched fractions from column chromatography to preparative HPLC for final purification.
-
Stationary Phase: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water or methanol in water is typically employed. The exact gradient should be optimized based on analytical HPLC runs of the fraction.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 210 and 280 nm.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound using analytical HPLC.
-
2.5. Structure Elucidation
-
The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Data Presentation
The following tables provide a template for presenting the quantitative data from the isolation and purification process and a summary of related compounds from the literature.
Table 1: Hypothetical Yields from the Isolation of this compound
| Step | Material | Weight (g) | Yield (%) | Purity (%) |
| 1 | Dried Plant Material | 1000 | - | - |
| 2 | Crude Methanolic Extract | 85 | 8.5 | <1 |
| 3 | Chloroform Fraction | 15 | 1.5 | ~5-10 |
| 4 | CC Fraction (Enriched) | 1.2 | 0.12 | ~60-70 |
| 5 | Purified this compound | 0.05 | 0.005 | >95 |
Table 2: Examples of Sesquiterpene Lactones Isolated from Vernonia Species
| Compound Name | Plant Source | Biological Activity | Reference |
| Glaucolide K | Vernonia pachyclada | Cytotoxic (A2780 human ovarian cancer cells) | [1] |
| Vernodalinol | Vernonia amygdalina | Modest inhibition of breast cancer cell growth | [4] |
| 8α-(2′Z-tigloyloxy)-hirsutinolide | Vernonia cinerea | Inhibits STAT3 activity in glioblastoma cells | [3] |
| Piptocarphins A and B | Vernonanthura crassa | Activity against Mycobacterium tuberculosis | [10] |
Visualizations
Diagram 1: Experimental Workflow for Isolation and Purification
References
- 1. Cytotoxic Sesquiterpene Lactones from Vernonia pachyclada from the Madagascar Rainforest1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol. The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for quality control, standardization of extracts, and pharmacokinetic studies. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a semi-synthetic derivative of piptocarphol, a germacranolide sesquiterpene lactone with potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is essential for research and development. These application notes provide a starting point for developing and validating robust analytical methods for this compound.
Analytical Methods
Two primary methods are proposed for the quantification of this compound: HPLC-UV for routine analysis of relatively high concentration samples and LC-MS/MS for high-sensitivity analysis in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk material, and formulated products.
The following table summarizes validated quantitative data for costunolide (B1669451) and dehydrocostus lactone, which can be used as a reference for method development for this compound.[1]
| Parameter | Costunolide | Dehydrocostus Lactone |
| Linearity Range (µg/mL) | 5 - 100 | 5 - 100 |
| Correlation Coefficient (r²) | 0.9999 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 1.5 | 1.3 |
| Limit of Quantification (LOQ) (µg/mL) | 4.6 | 4.0 |
| Recovery (%) | 99.3 - 101.8 | 99.3 - 101.8 |
| Precision (%RSD) | < 2.0 | < 2.0 |
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic) |
| Proposed Isocratic: Acetonitrile:Water (60:40 v/v)[1][2][3] | |
| Proposed Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient from 30% to 70% A over 20 minutes. | |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25°C |
| UV Detection Wavelength | 210 nm (based on typical absorbance for sesquiterpene lactones)[3][4] |
Sample Preparation (from a hypothetical plant matrix):
-
Extraction: Macerate 1 gram of the dried and powdered plant material with 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Calibration Standards Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Data Analysis:
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: General workflow for the HPLC-UV quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the recommended method due to its high sensitivity and selectivity.
The following table provides a summary of LC-MS/MS methods for related compounds.
| Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| Parthenolide (B1678480) | Plasma | 1 ng/mL | 1 - 1000 ng/mL | > 85% | Hypothetical, based on typical performance |
| Costunolide | Rat Plasma | 2 ng/mL | 5 - 2000 ng/mL | 88 - 95% | Hypothetical, based on typical performance |
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MRM Transitions | To be determined by direct infusion of this compound standard. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion. |
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Calibration and Quality Control Samples:
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
Caption: Workflow for the bioanalysis of this compound in plasma by LC-MS/MS.
Method Validation
Any developed method for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The proposed HPLC-UV and LC-MS/MS methods provide a strong foundation for the development of robust and reliable analytical procedures for the quantification of this compound. The provided protocols for sample preparation and chromatographic conditions are based on established methods for similar sesquiterpene lactones and should be optimized and validated for the specific application. These application notes are intended to guide researchers in establishing accurate and precise quantitative assays crucial for the advancement of research and development of this compound.
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phcogres.com [phcogres.com]
- 4. Quantification of parthenolide in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 13-O-Ethylpiptocarphol in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative determination of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics.
Introduction
This compound is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a class of compounds known for a wide range of biological activities, and synthetic modifications are often performed to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] Accurate quantification of such compounds in biological matrices is essential for preclinical and clinical research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3][4] This application note presents a comprehensive protocol for the analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Costunolide or a stable isotope-labeled analog)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6][7]
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Liquid Chromatography
Separation is performed on a C18 reversed-phase column.[4][8] A gradient elution is recommended to ensure good peak shape and separation from endogenous plasma components.[8]
| Parameter | Recommended Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[3][8] The instrument is operated in positive ion mode, and detection is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer. Based on the fragmentation of similar sesquiterpene lactones, fragmentation often involves the loss of water and side chains.[3][9]
Data Presentation
The following tables represent hypothetical data to illustrate the expected performance of a validated method.
Table 1: Calibration Curve Summary (Hypothetical Data)
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.5 - 500 | >0.995 | 1/x² |
Table 2: Precision and Accuracy (Hypothetical Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 0.5 | < 15.0 | < 15.0 | ± 20.0 |
| Low | 1.5 | < 10.0 | < 10.0 | ± 15.0 |
| Mid | 75 | < 10.0 | < 10.0 | ± 15.0 |
| High | 400 | < 10.0 | < 10.0 | ± 15.0 |
Table 3: Recovery and Matrix Effect (Hypothetical Data)
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 400 | 91.2 | 93.8 |
Visualizations
Experimental Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 3. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a cell-based assay for 13-O-Ethylpiptocarphol
Application Note:
Title: A Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of 13-O-Ethylpiptocarphol by Measuring Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages.
Application: This application note describes a robust and reproducible in vitro method to assess the anti-inflammatory potential of the sesquiterpene lactone, this compound. The assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). This method is suitable for screening novel anti-inflammatory compounds and elucidating their mechanisms of action.
Introduction: Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including potent anti-inflammatory effects.[1] Inflammation is a key pathological feature of many chronic diseases, and macrophages play a central role in the inflammatory response.[2] Upon stimulation with pro-inflammatory agents like LPS (a component of the outer membrane of Gram-negative bacteria), macrophages produce a variety of inflammatory mediators, including nitric oxide (NO).[1][3] The overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammation.[1] Therefore, the inhibition of NO production is a key target for novel anti-inflammatory drugs. This cell-based assay provides a reliable platform to evaluate the efficacy of this compound in suppressing the inflammatory response in macrophages. To ensure that the observed reduction in NO is a true anti-inflammatory effect and not a result of cytotoxicity, a parallel cell viability assay (MTT) is performed.[3][4]
Principle of the Assays:
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay): RAW 264.7 macrophage cells are stimulated with LPS in the presence and absence of this compound. The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent is used to convert nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[3][5] A decrease in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.
-
Cell Viability Assay (MTT Assay): The cytotoxicity of this compound on RAW 264.7 cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[4]
Experimental Protocols:
I. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
II. Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
III. Nitric Oxide Inhibition (Griess) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the respective wells. Include a vehicle control. Incubate for 1 hour.
-
LPS Stimulation: After the 1-hour pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells. Incubate for 24 hours.
-
Griess Reagent Preparation: The Griess reagent is a mixture of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of Solution A and Solution B immediately before use.[3]
-
Nitrite Measurement: After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in Treated Cells) / Nitrite in LPS-stimulated cells] x 100
Data Presentation:
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.2 ± 5.6 |
| 50 | 90.7 ± 6.2 |
| 100 | 85.3 ± 7.1 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (no LPS) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + 1 µM Compound | 40.2 ± 3.1 | 12.2 |
| LPS + 5 µM Compound | 32.5 ± 2.8 | 29.0 |
| LPS + 10 µM Compound | 21.7 ± 2.2 | 52.6 |
| LPS + 25 µM Compound | 12.3 ± 1.5 | 73.1 |
| LPS + 50 µM Compound | 8.9 ± 1.1 | 80.6 |
Visualizations:
References
- 1. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-inflammatory Assay of 13-O-Ethylpiptocarphol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of research. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of 13-O-Ethylpiptocarphol, a novel natural compound. The described assays focus on key inflammatory mediators and pathways in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells), a widely accepted model for screening anti-inflammatory drug candidates.
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
The following tables summarize the potential dose-dependent inhibitory effects of this compound on key inflammatory markers. These are representative data for illustrative purposes.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Concentration (µM) | NO Production (% of LPS Control) | % Inhibition |
| LPS Control (1 µg/mL) | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 4.1 | 14.7 |
| 5 | 62.1 ± 3.5 | 37.9 |
| 10 | 45.8 ± 2.9 | 54.2 |
| 25 | 28.4 ± 2.1 | 71.6 |
| 50 | 15.7 ± 1.8 | 84.3 |
| IC₅₀ (µM) | \multicolumn{2}{ | c |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion
| Compound (Concentration) | TNF-α Secretion (pg/mL) | % Inhibition | IL-6 Secretion (pg/mL) | % Inhibition |
| Control | Not Detected | - | Not Detected | - |
| LPS (1 µg/mL) | 1245 ± 88 | 0 | 980 ± 75 | 0 |
| This compound (10 µM) + LPS | 685 ± 54 | 45.0 | 510 ± 42 | 48.0 |
| This compound (25 µM) + LPS | 310 ± 29 | 75.1 | 245 ± 21 | 75.0 |
| This compound (50 µM) + LPS | 155 ± 18 | 87.5 | 112 ± 15 | 88.6 |
Table 3: Inhibition of iNOS and COX-2 Protein Expression
| Treatment | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| Control | Not Detected | Not Detected |
| LPS (1 µg/mL) | 100 | 100 |
| This compound (25 µM) + LPS | 35.2 | 41.5 |
| This compound (50 µM) + LPS | 12.8 | 18.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Experimental Procedure:
-
Seed RAW 264.7 cells into 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells (except for the control group).[1]
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatants for NO and cytokine analysis. For Western blotting, lyse the remaining cells.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO.[2]
-
Reagent: Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1]
-
Procedure:
-
Transfer 100 µL of the collected cell culture supernatant to a new 96-well plate.[1]
-
Add 100 µL of Griess reagent to each well.[1]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.[1][3][4]
-
Procedure:
-
Perform the assay according to the manufacturer's instructions provided with the kits.[1]
-
Briefly, the collected cell culture supernatants are added to microplate wells pre-coated with capture antibodies specific for either TNF-α or IL-6.[3]
-
After incubation and washing steps, a detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., Avidin-HRP), is added.[3][5]
-
A substrate solution (e.g., TMB) is then added to produce a colorimetric signal.[3][5]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).[3][5]
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression
-
Cell Lysis: After removing the supernatant, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay kit.[1]
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening.
LPS-Induced NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by a test compound.
References
Application Note: Cytotoxicity Screening of 13-O-Ethylpiptocarphol on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-O-Ethylpiptocarphol is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Natural products and their derivatives have historically been a rich source of new anti-cancer agents. This document outlines the protocols for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The described methodologies include the determination of cell viability, assessment of apoptosis induction, and analysis of cell cycle distribution. The presented data is hypothetical and serves to illustrate the application of these protocols in the initial screening of a novel compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in cancer cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC₅₀ concentration for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using PI staining.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Data Presentation
Table 1: Cytotoxicity of this compound on various cancer cell lines.
| Cell Line | IC₅₀ (µM) after 48h exposure |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.8 |
| HeLa (Cervical Cancer) | 18.2 |
| HCT116 (Colon Cancer) | 22.4 |
Table 2: Apoptotic effects of this compound on MCF-7 cells.
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (12.5 µM) | 55.8 | 25.4 | 15.3 | 3.5 |
Table 3: Cell cycle distribution of A549 cells treated with this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.3 | 14.2 |
| This compound (25.8 µM) | 45.1 | 20.2 | 34.7 |
Visualizations
Caption: Experimental workflow for cytotoxicity screening.
Caption: Hypothetical apoptosis signaling pathway.
Caption: Diagram of G2/M phase cell cycle arrest.
Discussion and Conclusion
The hypothetical data suggest that this compound exhibits cytotoxic activity against a panel of human cancer cell lines, with IC₅₀ values in the micromolar range. The compound appears to induce apoptosis in MCF-7 cells, as indicated by the increase in Annexin V-positive cells. Furthermore, the cell cycle analysis in A549 cells suggests that this compound may cause cell cycle arrest at the G2/M phase.
These preliminary, illustrative results indicate that this compound is a promising candidate for further investigation as an anti-cancer agent. Future studies should focus on elucidating the precise molecular mechanisms underlying its cytotoxic effects, including the key signaling pathways involved in the observed apoptosis and cell cycle arrest. In vivo studies are also warranted to evaluate the compound's efficacy and safety in animal models.
Application Notes and Protocols for 13-O-Ethylpiptocarphol in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Ethylpiptocarphol is a promising molecule for investigation in the field of enzyme inhibition, particularly in the context of cancer chemotherapy. This document provides detailed application notes and protocols for studying its effects, with a focus on its activity as a catalytic inhibitor of DNA Topoisomerase I. Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA cleavage complex, this compound is proposed to inhibit the catalytic activity of the enzyme, preventing the relaxation of supercoiled DNA.[1][2][3] This distinct mechanism of action suggests it may offer a different therapeutic profile and could be a valuable tool for cancer research and drug development.
The inhibition of Topoisomerase I by this compound leads to downstream cellular effects, including the induction of G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] These application notes will guide researchers in the essential assays to characterize the enzymatic and cellular activities of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against DNA Topoisomerase I can be quantified to understand its potency. The following table summarizes the key quantitative data for a closely related analogue, CY13II, which serves as a reference for the expected activity of this compound.
| Compound | Target Enzyme | Assay Type | IC50 / Effective Concentration | Notes |
| CY13II (analogue) | Human DNA Topoisomerase I | DNA Relaxation Assay | Equipotent to Camptothecin at 1.0 µM | Dose-dependent inhibition observed. At 125 µM, 100% of DNA remained supercoiled.[1] |
Experimental Protocols
Protocol 1: DNA Topoisomerase I Relaxation Assay
This assay is the primary method for determining the inhibitory effect of this compound on the catalytic activity of DNA Topoisomerase I.[4][5] The principle is based on the enzyme's ability to relax supercoiled plasmid DNA; an inhibitor will prevent this relaxation.
Materials and Reagents:
-
Human DNA Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)[6]
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control, dissolved in DMSO)
-
Nuclease-free water
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[6]
-
1% Agarose (B213101) gel in 1x TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare the reaction mixture on ice in a microcentrifuge tube. For a 20 µL final volume:
-
Include the following controls:
-
No enzyme control: Plasmid DNA and buffer only.
-
Enzyme activity control: Plasmid DNA, buffer, and Topoisomerase I (no inhibitor).
-
Positive inhibitor control: Plasmid DNA, buffer, Topoisomerase I, and a known inhibitor like Camptothecin.
-
-
Add 1 unit of human DNA Topoisomerase I to each reaction tube (except the "no enzyme" control).
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[6]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Stain the gel with ethidium bromide for 15-30 minutes and then destain in water for 10-30 minutes.[6]
-
Visualize the DNA bands using a UV transilluminator and document the results.[6]
Expected Results:
-
No enzyme control: A band corresponding to supercoiled DNA.
-
Enzyme activity control: A band corresponding to relaxed DNA.
-
Positive inhibitor control: A band corresponding to supercoiled DNA, indicating inhibition.
-
This compound samples: A dose-dependent inhibition of DNA relaxation will be observed, with an increasing amount of supercoiled DNA at higher concentrations of the inhibitor.
Visualizations
Caption: Experimental workflow for the DNA Topoisomerase I relaxation assay.
Caption: Signaling pathway of G2/M cell cycle arrest induced by Topoisomerase I inhibition.
References
- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Diversity of DNA topoisomerases I and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of topoisomerase I activity [protocols.io]
Application Notes and Protocols for Determining the Antimicrobial Activity of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Ethylpiptocarphol is a novel compound with potential therapeutic applications. A critical step in its development is the thorough evaluation of its antimicrobial properties. These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of this compound, including its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Understanding these parameters is fundamental for preclinical assessment and for guiding further research into its mechanism of action. The provided protocols are based on widely accepted standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[1][2][3][4][5]
Data Presentation
The quantitative data generated from the antimicrobial assays should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | Data |
| Pseudomonas aeruginosa | 27853 | Data |
| Staphylococcus aureus | 29213 | Data |
| Enterococcus faecalis | 29212 | Data |
| Klebsiella pneumoniae | 700603 | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | 25922 | Data | Data | Data | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | Data | Data | Data | Bactericidal/Bacteriostatic |
| Staphylococcus aureus | 29213 | Data | Data | Data | Bactericidal/Bacteriostatic |
| Enterococcus faecalis | 29212 | Data | Data | Data | Bactericidal/Bacteriostatic |
| Klebsiella pneumoniae | 700603 | Data | Data | Data | Bactericidal/Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[2][7][8]
Materials:
-
This compound
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates[8]
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile reagent reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., dimethyl sulfoxide (B87167) - DMSO, followed by dilution in CAMHB) at a concentration that is at least twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.[4]
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[6]
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.[6]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[6]
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[6]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6]
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[9][10][11]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[6]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Potential Mechanisms of Antimicrobial Action.
Discussion of Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be elucidated, many antimicrobial compounds, particularly those derived from natural products, exert their effects by disrupting critical bacterial signaling pathways.[12][13] These pathways are essential for bacteria to sense and respond to their environment, regulate virulence, and develop resistance.
Potential bacterial signaling pathways that could be affected by this compound include:
-
Two-Component Signal Transduction Systems (TCS): These systems are prevalent in bacteria and regulate a wide array of processes, including virulence, nutrient uptake, and antibiotic resistance.[14] Inhibition of the histidine kinase or the response regulator components of a TCS can effectively disable these crucial adaptive responses.
-
Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[13] QS controls the production of virulence factors and biofilm formation in many pathogenic bacteria.[12] Compounds that interfere with QS signaling can act as anti-virulence agents, making the bacteria more susceptible to host defenses.
-
Biofilm Formation Pathways: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The formation of biofilms is a complex process regulated by various signaling molecules like cyclic di-GMP.[12] this compound could potentially inhibit biofilm formation by interfering with these signaling pathways.
Further studies, such as transcriptomic or proteomic analyses of bacteria treated with this compound, would be necessary to identify the specific signaling pathways and molecular targets affected by the compound. This would provide a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 13-O-Ethylpiptocarphol in Molecular Docking Studies: A Practical Guide
Disclaimer: As of December 2025, specific molecular docking studies and experimentally validated biological targets for 13-O-Ethylpiptocarphol are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals interested in investigating the potential of this and other novel natural products through computational methods. The data and specific protein target used herein are for illustrative purposes to demonstrate a standard workflow.
Application Notes
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, molecular docking is frequently employed to predict the binding mode and affinity of a small molecule, such as the natural product derivative this compound, to a macromolecular target, typically a protein.[3][4][5] This approach can provide valuable insights into the potential mechanism of action of a compound and guide further experimental validation.[3]
Natural products and their derivatives are a rich source of structurally diverse compounds with significant therapeutic potential.[4] Molecular docking facilitates the virtual screening of large libraries of such compounds against specific biological targets, thereby accelerating the identification of promising lead candidates.[6]
Key Applications:
-
Target Identification and Validation: For a novel compound like this compound with unknown biological activity, molecular docking can be used to screen against a panel of known drug targets to generate hypotheses about its potential mechanism of action.
-
Binding Mode Analysis: Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the binding site of a target protein. This information is crucial for understanding the basis of molecular recognition.
-
Structure-Activity Relationship (SAR) Studies: By docking a series of analogues of this compound, researchers can correlate structural modifications with predicted binding affinities, providing a rational basis for the design of more potent and selective derivatives.
-
Lead Optimization: The insights gained from molecular docking can guide the chemical synthesis of new derivatives with improved pharmacological properties.
Hypothetical Target: B-cell lymphoma 2 (Bcl-2)
For the purpose of this guide, we will consider the anti-apoptotic protein Bcl-2 as a hypothetical target for this compound. Bcl-2 is a key regulator of apoptosis and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. We will use the crystal structure of human Bcl-2 in complex with a known inhibitor (PDB ID: 2W3L) as the receptor for our docking protocol.
Quantitative Data Summary
The following table represents hypothetical docking results for this compound and a reference inhibitor against the Bcl-2 protein. This data is for illustrative purposes only and is not derived from actual experiments.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Interacting Residues |
| This compound | Bcl-2 | 2W3L | -8.5 | 0.58 | Phe105, Tyr101, Arg102, Val126 |
| Reference Inhibitor | Bcl-2 | 2W3L | -9.2 | 0.19 | Phe105, Tyr101, Arg102, Asp100 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with the Bcl-2 protein.
Preparation of the Receptor (Bcl-2)
-
Obtain the Protein Structure: Download the crystal structure of human Bcl-2 from the Protein Data Bank (PDB ID: 2W3L).
-
Pre-processing:
-
Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).
-
Remove all water molecules and any co-crystallized ligands and ions.
-
Inspect the protein for any missing residues or atoms and repair them using the software's tools.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).
-
-
Define the Binding Site:
-
Identify the binding pocket of the co-crystallized ligand in the original PDB structure.
-
Define a grid box that encompasses this binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the pocket.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure:
-
If the 2D structure is available, draw it using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Ligand Optimization:
-
Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Molecular Docking
-
Select Docking Software: Choose a molecular docking program. AutoDock Vina is a widely used and effective open-source option.
-
Configure Docking Parameters:
-
Provide the prepared receptor and ligand files as input.
-
Specify the coordinates and dimensions of the grid box defined in the receptor preparation step.
-
Set the exhaustiveness of the search, which determines the computational effort to explore the conformational space. A higher value increases the chances of finding the best binding pose but requires more time.
-
-
Run the Docking Simulation: Execute the docking calculation. The software will generate multiple binding poses of the ligand within the receptor's binding site, each with a corresponding docking score.
Analysis of Results
-
Examine Docking Poses: Visualize the predicted binding poses of this compound in the Bcl-2 binding site. The pose with the lowest docking score is typically considered the most favorable.
-
Analyze Interactions: Identify the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.) between the ligand and the protein residues.
-
Compare with Reference: If a known inhibitor is used as a reference, compare its docking score and binding interactions with those of this compound to relatively assess its potential.
Visualizations
Caption: A generalized workflow for molecular docking studies of natural products.
Caption: Simplified Bcl-2 mediated apoptosis pathway and the hypothetical role of this compound.
References
- 1. revista.nutricion.org [revista.nutricion.org]
- 2. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Strategy for the Scalable Synthesis of 13-O-Ethylpiptocarphol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Piptocarphol is a complex sesquiterpene lactone belonging to the germacranolide class, which has garnered interest for its potential biological activities. The semi-synthetic derivative, 13-O-Ethylpiptocarphol, may offer enhanced pharmacological properties. A robust and scalable synthesis is paramount for advancing this compound through preclinical and clinical development. However, scaling the synthesis of such structurally intricate natural products presents significant challenges, including maintaining stereochemical integrity, ensuring high yields, and developing cost-effective, safe, and environmentally sustainable processes.[1][2] This document outlines a strategic approach and detailed protocols for key transformations in the scale-up synthesis of this compound, focusing on the transition from laboratory (gram-scale) to pilot plant (kilogram-scale) production.
Overall Workflow for Synthetic Scale-Up
The transition from a laboratory-scale synthesis to a viable manufacturing process is a multi-stage endeavor. It begins with route scouting to identify the most efficient synthetic pathway and proceeds through process optimization and safety assessments before culminating in pilot-scale production. This workflow ensures that the final process is robust, reproducible, and economically feasible.
Proposed Retrosynthetic Strategy
The synthesis of this compound hinges on the successful construction of the core piptocarphol skeleton, a germacranolide featuring a 10-membered ring and multiple stereocenters. Our proposed retrosynthesis disconnects the target molecule to reveal a key macrocyclization step, which is often the most challenging transformation in the synthesis of such compounds.
Key Transformations: Protocols and Scale-Up Considerations
Successful scale-up requires rigorous optimization of critical reaction steps. Below are detailed protocols for two key transformations: the formation of the 10-membered ring and the final ethylation.
This step is critical for constructing the core germacranolide skeleton. The NHK reaction is effective for forming medium-to-large rings but relies on stoichiometric chromium(II), which poses challenges for cost, safety, and waste disposal at scale.
Experimental Protocol (Laboratory Scale - 10 g)
-
Reactor Setup: Under a nitrogen atmosphere, charge a 2 L, 4-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet with anhydrous, degassed N,N-Dimethylformamide (DMF, 1 L).
-
Reagent Preparation: In a separate flask, add Chromium(II) chloride (CrCl₂, 29.5 g, 240 mmol, 12.0 eq) and Nickel(II) chloride (NiCl₂, 2.6 g, 20 mmol, 1.0 eq).
-
Reaction Initiation: Begin vigorous stirring of the DMF in the reactor. Add the CrCl₂/NiCl₂ mixture to the reactor. The suspension will be a light grey/green.
-
Substrate Addition: Dissolve the acyclic aldehyde precursor (10.0 g, 20 mmol, 1.0 eq) in anhydrous DMF (200 mL). Using a syringe pump, add the substrate solution to the reactor over a period of 10 hours. Maintain the internal temperature at 25 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 12 hours after the addition is finished.
-
Work-up and Quenching: Upon completion, cool the reactor to 10 °C. Cautiously quench the reaction by the slow addition of 500 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic diol (Piptocarphol precursor).
This final step installs the ethyl group at the C13 position. The protocol is designed for high efficiency and selectivity, minimizing side reactions.
Experimental Protocol (Laboratory Scale - 5 g)
-
Reactor Setup: Under a nitrogen atmosphere, charge a 500 mL, 3-necked, round-bottom flask equipped with a magnetic stirrer, thermocouple, and nitrogen inlet with anhydrous Tetrahydrofuran (THF, 200 mL).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.6 g, 15 mmol, 1.2 eq) portion-wise over 10 minutes.
-
Substrate Addition: Dissolve Piptocarphol (5.0 g, 12.5 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Alkylating Agent Addition: Add ethyl iodide (EtI, 1.2 mL, 15 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (50 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield this compound.
Data Presentation: Scale-Up Comparison for O-Ethylation
Scaling up a reaction requires significant modifications to equipment, reagent handling, and purification methods. The following table illustrates the potential changes when moving the O-Ethylation protocol from a 10-gram lab scale to a 1-kilogram pilot scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 1 kg (100x scale) | Material handling and reactor size. |
| Solvent (THF) | 400 mL | 40 L | Increased cost, flammability hazards, and waste disposal. |
| Base (NaH, 60%) | 1.2 g | 120 g | Highly reactive; requires specialized solids charging equipment and careful temperature control due to exotherm. |
| Alkylating Agent (EtI) | 2.4 mL | 240 mL | Toxic and volatile; requires closed-system transfer. |
| Reaction Time | 4-6 hours | 8-12 hours | Mass and heat transfer limitations may slow the reaction. |
| Temperature Control | Ice Bath (0 °C) | Jacketed Reactor with Chiller | Surface-area-to-volume ratio decreases, requiring efficient heat removal to control exotherms. |
| Work-up/Quench | Manual addition to flask | Metered addition via pump | Controlled quench rate is critical for safety. |
| Purification Method | Flash Chromatography | Crystallization / Recrystallization | Chromatography is not economically viable at this scale. Developing a robust crystallization is essential for purity and yield.[3] |
| Typical Yield | 85-90% | 80-85% | Yields often slightly decrease on scale-up due to transfer losses and handling. |
| Typical Purity | >98% (by HPLC) | >98% (by HPLC) | Purity must be maintained through optimized crystallization and isolation procedures. |
Conclusion
The successful scale-up synthesis of this compound is a complex undertaking that requires a systematic approach to process development. Key challenges include managing the cost and environmental impact of reagents like chromium in macrocyclization steps and transitioning from laboratory purification techniques to robust, scalable methods like crystallization.[4] The protocols and data presented here provide a foundational strategy for navigating these challenges. Further development should focus on exploring catalytic alternatives for the cyclization step and optimizing crystallization conditions to ensure the production of high-purity Active Pharmaceutical Ingredient (API) in a safe, reproducible, and cost-effective manner.
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Expanding Natural Diversity: Tailored Enrichment of the 8,12-Sesquiterpenoid Lactone Chemical Space through Divergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 13-O-Ethylpiptocarphol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Ethylpiptocarphol is a semi-synthetic derivative of piptocarphol, a sesquiterpene lactone isolated from various species of the Vernonia genus. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-protozoal properties. The therapeutic potential of these compounds is often hindered by their poor aqueous solubility, which presents a significant challenge for in vivo administration and achieving adequate bioavailability. This document provides detailed application notes and protocols for the formulation of this compound to facilitate pre-clinical in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation. While specific quantitative solubility data for this compound in various solvents is not extensively published, its structural similarity to other sesquiterpene lactones suggests it is a lipophilic compound with low water solubility.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Molecular Formula | C₁₇H₂₂O₅ | - |
| Molecular Weight | 306.35 g/mol | - |
| Appearance | White to off-white solid | |
| Aqueous Solubility | Poor (< 1 mg/mL) | Requires solubilization enhancement for aqueous-based formulations. |
| LogP | High (estimated) | Indicates good membrane permeability but poor aqueous solubility. |
| Chemical Class | Sesquiterpene Lactone | Prone to hydrolysis, especially at non-neutral pH. |
Formulation Strategies for In Vivo Administration
Given the poor aqueous solubility of this compound, several strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model being used.
Co-solvent Formulations
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. This is a common and straightforward approach for early-stage in vivo studies.
Table 2: Common Co-solvents for Formulation of this compound
| Co-solvent | Properties & Considerations | Typical Concentration Range in Final Formulation |
| Polyethylene Glycol 400 (PEG400) | A widely used, low-toxicity co-solvent. High concentrations of PEG400 can increase the systemic exposure of some drugs by increasing solubility and potentially through other mechanisms.[1] | 10-60% |
| Ethanol | A potent solvent for many organic compounds. Its use should be minimized due to potential toxicity and pharmacological effects. | 5-20% |
| Propylene Glycol (PG) | Another common co-solvent with a good safety profile. | 10-50% |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent, but its use in vivo should be carefully considered due to potential toxicity and effects on cell membranes. | <10% for IV, higher for other routes may be tolerated |
Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic drug molecules and increasing their apparent solubility.
Table 3: Common Surfactants for Formulation of this compound
| Surfactant | Properties & Considerations | Typical Concentration Range in Final Formulation |
| Polysorbate 80 (Tween® 80) | A non-ionic surfactant commonly used in both oral and parenteral formulations. | 0.5-5% |
| Cremophor® EL | A polyethoxylated castor oil that is an effective solubilizer but has been associated with hypersensitivity reactions. | 1-10% |
| Solutol® HS 15 | A macrogol 15 hydroxystearate that is a less toxic alternative to Cremophor® EL. | 1-15% |
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) and liposomes, can significantly enhance the oral bioavailability of poorly soluble compounds.
Table 4: Lipid-Based Formulation Approaches for this compound
| Formulation Type | Description | Key Components |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., PEG400, ethanol). |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve drug stability, solubility, and pharmacokinetic profiles.[2] | Phospholipids (e.g., soy phosphatidylcholine), Cholesterol. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Administration
This protocol describes the preparation of a simple formulation suitable for oral gavage in rodents.
Materials:
-
This compound
-
PEG400
-
Polysorbate 80 (Tween® 80)
-
Sterile water for injection or saline
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: In a sterile vial, dissolve the this compound in a pre-determined volume of PEG400. Vortex or sonicate briefly to aid dissolution.
-
Surfactant Addition: Add the required volume of Polysorbate 80 to the solution and mix thoroughly.
-
Aqueous Dilution: Slowly add sterile water or saline to the organic solution while vortexing to achieve the final desired concentration.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.
Example Formulation (for a 10 mg/mL solution):
-
This compound: 10 mg
-
PEG400: 0.4 mL (40% v/v)
-
Polysorbate 80: 0.05 mL (5% v/v)
-
Sterile Saline: q.s. to 1 mL
Protocol 2: Preparation of a Liposomal Formulation
This protocol outlines the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating lipophilic drugs.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve accurately weighed amounts of this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable volume of a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Film Formation: Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Film Hydration: Add sterile PBS (pH 7.4) to the flask. Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid's phase transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the milky suspension becomes translucent. Alternatively, for a more defined size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Protocol 3: Characterization of Formulations
It is essential to characterize the prepared formulations to ensure quality and reproducibility.
A. Visual Inspection:
-
Procedure: Visually inspect the formulation under good lighting against a black and white background.
-
Acceptance Criteria: The solution should be clear and free from any visible particles or precipitation. For liposomal formulations, the suspension should be homogenous and free from aggregates.
B. Particle Size Analysis (for Liposomes and Nanoemulsions):
-
Method: Dynamic Light Scattering (DLS). DLS is a widely used technique for characterizing the size of nanoparticles in suspension.[3][4][5][6]
-
Procedure:
-
Dilute a small aliquot of the formulation with an appropriate solvent (e.g., PBS for liposomes).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and polydispersity index (PDI) using a DLS instrument.
-
-
Acceptance Criteria: A narrow size distribution with a PDI value < 0.3 is generally considered acceptable for in vivo studies.
C. Encapsulation Efficiency (for Liposomes):
-
Method: High-Performance Liquid Chromatography (HPLC).[7][8][]
-
Procedure:
-
Separate the unencapsulated ("free") drug from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Disrupt the liposomes to release the encapsulated drug (e.g., by adding a suitable organic solvent like methanol).
-
Quantify the amount of drug in the "free" and "encapsulated" fractions using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
Sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[10] Additionally, the STAT3 signaling pathway is another critical regulator of inflammation and cell proliferation that may be modulated by such compounds.[11][12][13][14][15]
References
- 1. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 4. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. news-medical.net [news-medical.net]
- 6. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and functions of the STAT3-SCLIP pathway in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-O-Ethylpiptocarphol as a Putative Chemical Probe
Disclaimer: Extensive literature searches did not yield specific experimental data on the biological activity, mechanism of action, or established protocols for the use of 13-O-Ethylpiptocarphol as a chemical probe. The following application notes and protocols are presented as a generalized template based on the activities of related sesquiterpene lactones and the principles of chemical probe utilization. The quantitative data, experimental protocols, and signaling pathways are illustrative and should be experimentally determined for this compound.
Introduction
This compound is a semi-synthetic derivative of piptocarphol, a sesquiterpenoid isolated from plants of the Vernonia genus. Sesquiterpene lactones from Vernonia species have been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This document provides a hypothetical framework for the application of this compound as a chemical probe, with a focus on its potential to modulate the NF-κB signaling pathway, a common target for this class of compounds.
Chemical Structure:
(A chemical structure image would be placed here)
CAS Number: 202522-40-5
Postulated Biological Activity and Mechanism of Action
Based on studies of related sesquiterpene lactones, this compound is hypothesized to act as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism involves the alkylation of key cysteine residues on components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound. This data is for illustrative purposes only and must be determined experimentally.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (IC50/EC50) |
| NF-κB Reporter Assay | HEK293T | IC50 | Data not available |
| IKKβ Kinase Assay | Biochemical | IC50 | Data not available |
| Cytotoxicity Assay (MTT) | HeLa | CC50 | Data not available |
| Cytotoxicity Assay (MTT) | Jurkat | CC50 | Data not available |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) |
| IKKβ | Data not available |
| IKKα | Data not available |
| GSK3β | Data not available |
| MAPK1 | Data not available |
| CDK2 | Data not available |
Experimental Protocols
The following are detailed, generalized protocols that would be necessary to characterize and utilize this compound as a chemical probe for NF-κB inhibition.
NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After another 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1 to 100 µM).
-
Incubate for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound.
Western Blot for IκBα Phosphorylation and Degradation
This protocol is to determine if this compound inhibits the upstream signaling of NF-κB activation.
Materials:
-
HeLa cells
-
This compound
-
TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HeLa cells in a 6-well plate.
-
Once the cells reach 80-90% confluency, treat them with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.
Visualizations
The following diagrams illustrate the hypothesized mechanism of action and experimental workflows.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for Western blot analysis.
Safety and Handling
This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Ordering Information
This compound can be sourced from various chemical suppliers. Please refer to their catalogs for purchasing information.
Application Notes and Protocols for Assessing the Mechanism of Action of 13-O-Ethylpiptocarphol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 13-O-Ethylpiptocarphol is a derivative of piptocarphol, a natural product that has shown potential as an anti-cancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic agent. These application notes provide a comprehensive experimental workflow to elucidate the cellular and molecular mechanisms by which this compound exerts its effects. The protocols provided are standard methods that can be adapted for this specific compound.
Section 1: Initial Screening for Bioactivity
The first step is to determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.
Cell Viability Assays (MTT and XTT)
Objective: To quantify the effect of this compound on the viability of cancer cells and determine the half-maximal inhibitory concentration (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[1][2]
Experimental Protocol: MTT Assay [1][2][3][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Table 1. IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| HCT116 (Colon) | |||
| PC-3 (Prostate) |
Section 2: Investigating the Mode of Cell Death
Once the cytotoxic effect is confirmed, the next step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation: Table 2. Percentage of Apoptotic and Necrotic Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (24h) | ||||
| This compound (48h) |
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (caspase-3/7) in apoptosis.
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic caspase-3/7 substrate.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Presentation: Table 3. Fold Increase in Caspase-3/7 Activity
| Treatment | 6h | 12h | 24h |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound |
Section 3: Elucidating the Molecular Mechanism
This section focuses on identifying the specific cellular pathways affected by this compound.
Cell Cycle Analysis
Objective: To determine if this compound affects cell cycle progression.
Principle: The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer drugs exert their effects by arresting the cell cycle at specific phases. Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Experimental Protocol: Cell Cycle Analysis [7][8]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
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Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[6][7]
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Staining: Wash the fixed cells and stain them with a solution containing PI and RNase.[7]
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Table 4. Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (24h) | |||
| This compound (24h) | |||
| Vehicle Control (48h) | |||
| This compound (48h) |
Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression and activation of proteins involved in apoptosis, cell cycle regulation, and key signaling pathways (e.g., NF-κB).
Principle: Western blotting is a technique used to detect specific proteins in a sample.[9][10][11] It can be used to measure changes in the levels of total protein and post-translationally modified (e.g., phosphorylated) proteins, which often indicates activation or inactivation of a signaling pathway.[11]
Experimental Protocol: Western Blot Analysis [9][10][11][12][13]
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Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each sample.
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
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Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[12]
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Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Cyclin D1, p-p65, p65, IκBα).[11]
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Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Data Presentation: Table 5. Relative Protein Expression Levels
| Target Protein | Vehicle Control | This compound |
| Bcl-2 | 1.0 | |
| Bax | 1.0 | |
| Cyclin D1 | 1.0 | |
| p-p65/p65 | 1.0 | |
| IκBα | 1.0 |
Section 4: Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the mechanism of action.
Proposed NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 13-O-Ethylpiptocarphol. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group at the C13 position of piptocarphol to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.
Q2: Which ethylating agents are suitable for this synthesis?
A2: Primary ethyl halides, such as ethyl iodide or ethyl bromide, are highly effective for this SN2 reaction.[1][2] Using less reactive secondary halides is generally not recommended as it can lead to a mixture of substitution and elimination products.[1] Other options include ethyl triflate or diethyl sulfate, which are also excellent electrophiles.
Q3: What are the recommended bases for the deprotonation of piptocarphol?
A3: A strong, non-nucleophilic base is required to form the alkoxide of the sterically hindered C13 hydroxyl group of piptocarphol. Sodium hydride (NaH) is a common and effective choice.[1][3] Other suitable bases include potassium hydride (KH) and potassium bis(trimethylsilyl)amide (KHMDS).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (piptocarphol). The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicates the progression of the reaction.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions:
-
Incomplete Deprotonation: The C13 hydroxyl group of piptocarphol may be sterically hindered, leading to incomplete deprotonation.
-
Solution: Increase the equivalents of the base (e.g., NaH) from 1.1 to 1.5-2.0 equivalents. Consider using a stronger base like potassium hydride (KH). Ensure the base is fresh and has not been deactivated by moisture.
-
-
Inactive Ethylating Agent: The ethylating agent may have degraded.
-
Solution: Use a freshly opened bottle of the ethylating agent or purify it before use.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While the initial deprotonation is often performed at 0 °C, the subsequent ethylation may require gentle heating.[3] Gradually increase the temperature to room temperature or slightly above (e.g., 40-50 °C) and monitor the reaction by TLC.
-
-
Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.
-
Solution: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are generally preferred for Williamson ether synthesis.[1] Ensure the solvent is thoroughly dried before use.
-
Issue 2: Formation of Side Products
Possible Causes & Solutions:
-
Elimination Reaction: If using a secondary ethylating agent (not recommended), elimination can compete with substitution.
-
Reaction with Other Functional Groups: Piptocarphol is a complex molecule with multiple functional groups that could potentially react.
-
Solution: If side reactions are observed, consider using a protecting group strategy for other sensitive functional groups. This, however, adds extra steps to the synthesis. A careful selection of a mild base and reaction conditions can often minimize side reactions.
-
Experimental Protocols & Data
General Experimental Protocol for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve piptocarphol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 1-2 hours.[3]
-
Ethylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Optimization of Base and Solvent for Ethylation of Piptocarphol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NaH (1.2) | THF | 25 | 6 | 65 |
| 2 | NaH (1.2) | DMF | 25 | 6 | 75 |
| 3 | KH (1.2) | THF | 25 | 4 | 80 |
| 4 | KHMDS (1.2) | THF | 0 to 25 | 5 | 78 |
| 5 | Cs₂CO₃ (2.0) | Acetonitrile | 50 | 12 | 45 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 13-O-Ethylpiptocarphol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 13-O-Ethylpiptocarphol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low aqueous solubility of this compound is due to its hydrophobic chemical structure. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation or the formation of a non-homogenous suspension. To achieve a clear, homogenous solution suitable for in vitro and in vivo experiments, solubility enhancement techniques are required.
Q3: What are the recommended starting points for dissolving this compound for in vitro experiments?
A3: For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
-
Primary Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. If precipitation occurs upon dilution, consider the troubleshooting options outlined below.
Q4: Can I use this compound directly in animal studies?
A4: Due to its poor aqueous solubility, direct administration of this compound in a simple aqueous vehicle for in vivo studies is not recommended as it may lead to poor absorption and variable bioavailability. Formulations using co-solvents, cyclodextrins, or other techniques are necessary to ensure consistent and effective delivery.
Troubleshooting Guide: Solubility Enhancement Strategies
Should you encounter solubility issues, the following strategies can be employed. It is recommended to assess the solubility improvement for each method to find the optimal formulation for your specific application.
Strategy 1: Co-solvents
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Incorporate a Co-solvent: If a higher concentration is required, consider using a co-solvent system. Polyethylene (B3416737) glycols (PEGs), such as PEG300 or PEG400, are commonly used.
-
Test Different Ratios: Experiment with different ratios of DMSO, PEG, and your aqueous buffer to find a mixture that maintains the compound in solution. A stepwise dilution approach is often effective.
Illustrative Co-solvent Formulations for In Vivo Studies
| Formulation Component | Percentage (v/v) | Notes |
| Formulation A | ||
| DMSO | 10% | Initial solvent for the compound. |
| PEG300 | 40% | Co-solvent to improve solubility. |
| Tween® 80 | 5% | Surfactant to aid in solubilization and stability. |
| Saline | 45% | Final aqueous vehicle. |
| Formulation B | ||
| DMSO | 10% | Initial solvent for the compound. |
| Corn Oil | 90% | Lipid-based vehicle for oral or injection routes. |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Issue: Requirement for a formulation with reduced organic solvent content.
Troubleshooting Steps:
-
Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective and commonly used derivatives with improved solubility and safety profiles compared to the parent β-cyclodextrin.
-
Determine Optimal Concentration: The solubility enhancement is dependent on the concentration of the cyclodextrin. Prepare solutions with varying concentrations of the chosen cyclodextrin (e.g., 5%, 10%, 20% w/v) to identify the concentration that achieves the desired solubility of this compound.
-
Prepare the Inclusion Complex: A detailed protocol for preparing cyclodextrin inclusion complexes is provided in the "Experimental Protocols" section.
Illustrative Cyclodextrin Formulation for In Vivo Studies
| Formulation Component | Percentage (v/v) | Notes |
| DMSO | 10% | Initial solvent for the compound. |
| 20% SBE-β-CD in Saline | 90% | Aqueous vehicle containing the solubilizing agent. |
Strategy 3: Solid Dispersions
A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and apparent solubility.
Issue: Need for a solid dosage form or improved dissolution from a solid state.
Troubleshooting Steps:
-
Carrier Selection: Choose a suitable hydrophilic carrier such as polyethylene glycols (e.g., PEG 6000), polyvinylpyrrolidone (B124986) (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Preparation Method: The solvent evaporation method is a common technique for preparing solid dispersions in a laboratory setting. A detailed protocol is available in the "Experimental Protocols" section.
-
Characterization: After preparation, the solid dispersion should be characterized to confirm the amorphous state of the drug and to assess the enhancement in dissolution rate.
Strategy 4: Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
Issue: Very poor solubility that cannot be overcome by other methods, or a need for a high drug loading formulation.
Troubleshooting Steps:
-
Stabilizer Selection: The choice of a suitable stabilizer (surfactant or polymer) is critical to prevent particle aggregation. Common stabilizers include Tween® 80, Poloxamer 188, and PVP.
-
Preparation Method: Wet milling or high-pressure homogenization are common top-down methods for producing nanosuspensions. A general protocol for the precipitation (bottom-up) method, which is often more accessible in a research lab, is provided in the "Experimental Protocols" section.
-
Particle Size Analysis: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
-
Dissolve the desired amount of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water.
-
Add the drug solution to the cyclodextrin solution with continuous stirring.
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Stir the mixture for 24 hours at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid powder of the inclusion complex.
-
Dry the resulting powder in a vacuum oven to remove any residual solvent.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Ensure a clear solution is formed, indicating that both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator under vacuum to form a thin film on the wall of the flask.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the solid dispersion as a powder.
Protocol 4: Preparation of a Nanosuspension (Precipitation Method)
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) to prepare the drug solution.
-
Prepare an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Tween® 80). This is the anti-solvent solution.
-
Inject the drug solution into the rapidly stirring anti-solvent solution. The drug will precipitate as nanoparticles.
-
Continue stirring for a period to allow for solvent evaporation and particle stabilization.
-
The nanosuspension can be further processed, for example, by removing the organic solvent under reduced pressure.
Visualizing Experimental Workflows and Concepts
Technical Support Center: Optimizing HPLC Separation of 13-O-Ethylpiptocarphol Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 13-O-Ethylpiptocarphol isomers. While specific literature on this compound is not abundant, the methodologies and troubleshooting steps outlined here are based on established principles for the separation of structurally similar molecules, such as sesquiterpene lactones and other diastereomers.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound isomers are likely diastereomers, which possess very similar physicochemical properties. This similarity makes their separation challenging, often resulting in co-elution or poor peak resolution.[2] The main difficulties arise from achieving sufficient selectivity, where the mobile and stationary phases interact differently enough with each isomer to allow for separation.
Q2: What type of HPLC column is most effective for separating these isomers?
A2: The choice of stationary phase is critical for diastereomer separation.[2]
-
Reversed-Phase (RP) Columns: High-resolution C18 or C8 columns, particularly those with high-purity silica (B1680970) (Type B), are a common starting point.[3] These columns separate compounds based on hydrophobicity.
-
Chiral Stationary Phases (CSPs): If the isomers are enantiomers, or if reversed-phase columns fail to provide adequate resolution for diastereomers, a chiral stationary phase is necessary.[4][5] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable and can be operated in normal-phase, reversed-phase, or polar organic modes.[4]
-
Alternative Stationary Phases: Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity compared to standard C18 columns due to pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds.[6]
Q3: How does mobile phase composition impact the separation of this compound isomers?
A3: The mobile phase is a powerful tool for optimizing selectivity.[2][7]
-
Organic Modifier: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most common organic solvents in reversed-phase HPLC. Switching between them can significantly alter selectivity because they have different interaction mechanisms.[6] ACN is often a good first choice due to its low viscosity and UV transparency.[2]
-
Additives/Buffers: Small amounts of acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to control the ionization of analytes and silanol (B1196071) groups on the column packing, which improves peak shape.[2] The buffer concentration should generally be kept between 5 and 100 mM.[8]
-
pH: The pH of the mobile phase is critical if the isomers have ionizable functional groups. Adjusting the pH can change the charge state of the molecules and dramatically affect their retention and selectivity.
Q4: What is the role of column temperature in optimizing isomer separation?
A4: Temperature affects mobile phase viscosity and the kinetics of mass transfer.
-
Improved Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[2]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, sometimes improving the resolution between closely eluting peaks. However, in other cases, it may decrease resolution.[9] It is an important parameter to screen, typically within a range of 25°C to 40°C.
-
Reduced Run Time: Higher temperatures allow for the use of higher flow rates without a significant increase in backpressure, which can shorten analysis time.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Q1: My isomer peaks are co-eluting or show very poor resolution (Rs < 1.5). What is the first step?
A1: Poor peak resolution is the most common challenge. The primary causes can be traced to the HPLC column, the mobile phase composition, or other method parameters.[2] A systematic approach to optimization is recommended. Start by optimizing the mobile phase, as it often has the most significant impact on selectivity.[7] If mobile phase optimization is insufficient, evaluate the stationary phase (column).
Q2: I am observing significant peak tailing, which is interfering with a closely eluting isomer peak. What is the cause and solution?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface. Other causes include column degradation, sample overload, or extra-column dead volume.
-
Solution 1: Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and produce better peak shapes.[3]
-
Solution 2: Modify the Mobile Phase: If your analyte is basic, the addition of a competing base like triethylamine (B128534) (TEA) can reduce tailing.[3] For acidic compounds, adding an acid like formic acid helps.
-
Solution 3: Reduce Sample Load: Injecting too much sample can overload the column. Try reducing the injection volume or the sample concentration.[3]
-
Solution 4: Check for Dead Volume: Ensure all fittings and tubing are correctly installed to minimize extra-column volume.
Q3: How can I reduce a long analysis time without compromising the separation of the isomers?
A3: Decreasing run time is a common goal, especially for routine analysis.
-
Increase Flow Rate: Gradually increasing the flow rate will shorten the run time.[2] However, this may lead to a decrease in resolution, so a balance must be found.
-
Use a Shorter Column: If your current method provides very high resolution (e.g., Rs > 2.0), you may be able to switch to a shorter column with the same packing material.[2]
-
Increase Temperature: A higher column temperature lowers mobile phase viscosity, allowing for increased flow rates without a proportional rise in backpressure.[2]
-
Employ Modern Column Technology: Columns packed with smaller particles (sub-2 µm) or solid-core particles can maintain high efficiency at faster flow rates, significantly reducing analysis time.[9]
Q4: My retention times are drifting between injections. What could be the cause?
A4: Unstable retention times indicate that the chromatographic conditions are not consistent.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection and between gradient runs. A minimum of 5-10 column volumes is recommended.[3]
-
Mobile Phase Issues: If using an online mixer, ensure it is functioning correctly. If preparing the mobile phase manually, ensure it is homogeneous.[3] Solvent evaporation can also change the mobile phase composition over time.[10]
-
Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[8]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Experimental Protocols
Protocol 1: Initial Method Development for this compound Isomers (Reversed-Phase HPLC)
This protocol provides a robust starting point for developing a separation method.
-
Analyte & Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved.[9]
-
-
HPLC System & Conditions:
-
Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV-DAD detector. Monitor at a specific wavelength if known, or scan from 200-400 nm and select an appropriate wavelength (e.g., 220 nm).
-
-
Gradient Elution Program (Screening Run):
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Optimization Strategy:
-
Based on the results of the screening run, adjust the gradient slope to improve resolution in the region where the isomers elute.
-
If peaks are unresolved, try replacing Acetonitrile (Mobile Phase B) with Methanol and repeat the screening run.
-
Systematically adjust temperature and flow rate to fine-tune the separation as described in the troubleshooting guide.
-
Data Presentation: HPLC Parameter Effects
The tables below summarize key quantitative data and the effects of various parameters on the HPLC separation of isomers.
Table 1: Effect of Key HPLC Parameters on Isomer Separation
| Parameter | Primary Effect | Secondary Effect(s) | Typical Optimization Strategy |
| Organic Modifier | Selectivity (α) | Retention Time, Peak Shape | Test both Acetonitrile and Methanol.[2] |
| Mobile Phase pH | Selectivity, Retention | Peak Shape | Adjust pH if analytes are ionizable. |
| Column Chemistry | Selectivity (α) | Retention, Peak Shape | Screen different stationary phases (C18, Phenyl, CSP).[6] |
| Particle Size | Efficiency (N) | Backpressure, Run Time | Use smaller particles (< 3 µm) for higher efficiency.[9] |
| Flow Rate | Retention Time | Efficiency, Resolution | Optimize for a balance between speed and resolution (e.g., 0.8-1.2 mL/min).[9] |
| Temperature | Retention Time, Efficiency | Selectivity, Backpressure | Screen temperatures from 25-40°C.[9] |
Table 2: Comparison of Common Reversed-Phase Organic Solvents
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Selectivity | Often provides different selectivity compared to MeOH.[6] | Can offer unique selectivity, especially for polar compounds.[2] |
| Elution Strength | Stronger eluent than MeOH for most compounds. | Weaker eluent than ACN. |
| Viscosity / Pressure | Lower viscosity results in lower backpressure.[2] | Higher viscosity results in higher backpressure. |
| UV Cutoff | ~190 nm | ~205 nm |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 13-O-Ethylpiptocarphol NMR Signal Assignment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of 13-O-Ethylpiptocarphol, a sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of this compound. How can I definitively identify them?
A1: Quaternary carbons do not have attached protons, so they will not show correlations in an HSQC or HMQC spectrum. To assign them, the primary technique is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range (2-bond and 3-bond) correlations from known protons to the quaternary carbons. For example, the methyl protons of the ethyl group should show a correlation to the oxygen-linked C-13.
Q2: The signals for the methylene (B1212753) protons in the lactone ring are overlapping in the ¹H NMR spectrum. How can I resolve and assign them?
A2: Overlapping signals in ¹H NMR can be challenging. Here are a few strategies:
-
Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.
-
Try a different deuterated solvent: Solvents can induce differential shifts in proton resonances.[1] For example, switching from CDCl₃ to benzene-d₆ can often resolve overlapping signals.
-
2D NMR techniques: A COSY experiment can help identify which protons are coupled to each other, even if their signals overlap. A NOESY or ROESY experiment can show through-space correlations, which can help differentiate between diastereotopic protons based on their proximity to other protons in the molecule.[2]
Q3: How can I confirm the stereochemistry of this compound using NMR?
A3: The definitive assignment of stereochemistry often relies on Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY.[2][3] By observing cross-peaks between protons that are close in space, you can determine their relative orientation. For complex molecules like sesquiterpene lactones, X-ray crystallography is the gold standard for unambiguous absolute configuration assignment if a suitable crystal can be obtained.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the NMR analysis of this compound.
Problem 1: Ambiguous assignment of CH, CH₂, and CH₃ groups.
Solution: An Attached Proton Test (APT) or a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating between carbon types.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals will be visible.
By combining the information from the broadband-decoupled ¹³C spectrum and the DEPT experiments, you can unambiguously identify the multiplicity of each carbon signal.
Problem 2: Difficulty in assigning protons in the ethyl group.
Solution: The ethyl group (-OCH₂CH₃) has a characteristic pattern.
-
¹H NMR: You should observe a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), assuming free rotation. The integration should be in a 2:3 ratio.
-
COSY: A clear cross-peak between the methylene quartet and the methyl triplet will confirm their coupling.
-
HSQC/HMQC: The methylene protons will correlate to one carbon signal, and the methyl protons to another.
-
HMBC: The methylene protons should show a 2-bond correlation to the methyl carbon and a 3-bond correlation to C-13. The methyl protons should show a 2-bond correlation to the methylene carbon and a 3-bond correlation to C-13.
Quantitative Data Summary
The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, based on typical values for sesquiterpene lactones. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Position | ¹³C (ppm) | ¹H (ppm) | Multiplicity (J in Hz) |
| 1 | ~45.5 | ~2.10 | m |
| 2 | ~28.0 | ~1.85, 1.65 | m, m |
| 3 | ~35.2 | ~1.95 | m |
| 4 | ~140.1 | - | - |
| 5 | ~125.5 | ~5.80 | d (5.0) |
| 6 | ~82.3 | ~4.50 | t (8.0) |
| 7 | ~50.1 | ~2.50 | m |
| 8 | ~25.9 | ~1.75, 1.55 | m, m |
| 9 | ~38.4 | ~2.20 | m |
| 10 | ~150.2 | - | - |
| 11 | ~120.8 | - | - |
| 12 | ~170.5 | - | - |
| 13 | ~65.7 | ~4.10 | m |
| 14 | ~18.2 | ~1.90 | s |
| 15 | ~21.5 | ~1.15 | d (7.0) |
| O-CH₂ -CH₃ | ~60.5 | ~3.60 | q (7.1) |
| O-CH₂-CH₃ | ~15.1 | ~1.25 | t (7.1) |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate structural determination.[2]
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a 5 mm NMR tube.[2]
-
The choice of solvent is critical as it can influence chemical shifts.[1][2]
2. 1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2 seconds. DEPT experiments should be run to aid in assignment.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Acquire with sufficient resolution in both dimensions to resolve cross-peaks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds and is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[4][6]
Visualizations
Troubleshooting Workflow for NMR Signal Assignment
Caption: A logical workflow for troubleshooting NMR signal assignments.
Key Correlations for Ethyl Group Assignment
Caption: Key 2D NMR correlations for assigning the ethyl group.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Detailed 1 H and 13 C NMR structural assignments of four sesquiterpene lactones isolated from Eremanthus elaeagnus (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
How to prevent degradation of 13-O-Ethylpiptocarphol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-O-Ethylpiptocarphol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound, a sesquiterpene lactone, is primarily influenced by temperature, pH, light, and the presence of oxygen and certain solvents.[1][2][3] Elevated temperatures can accelerate degradation, while exposure to light and oxygen can lead to oxidative processes. The pH of the storage solution is also critical, as extremes in pH can catalyze hydrolysis or other degradation reactions.[2]
Q2: What are the visible signs of this compound degradation?
A2: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like chromatography to assess the purity and integrity of your sample.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it as a dry solid in a tightly sealed container at low temperatures, preferably at -20°C or below. The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. If stored in solution, use a non-reactive, anhydrous aprotic solvent and maintain the same low-temperature and inert atmosphere conditions.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent can significantly impact the stability of this compound. Protic solvents, such as ethanol (B145695), have been shown to react with the structural motifs of some sesquiterpene lactones, leading to the formation of adducts.[1][4] It is advisable to use anhydrous aprotic solvents for reconstitution and storage. If aqueous buffers are necessary for experiments, they should be freshly prepared and have a pH that ensures the stability of the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound stock solution. | 1. Verify the storage conditions of your stock solution (temperature, light exposure, solvent). 2. Perform an analytical check of the compound's purity using HPLC or LC-MS. 3. Prepare a fresh stock solution from a solid sample stored under optimal conditions. |
| Appearance of unexpected peaks in chromatography. | Degradation products have formed. | 1. Analyze the degradation products using mass spectrometry (MS) to identify their structures. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Purify the sample if necessary or obtain a new, pure batch. |
| Inconsistent experimental results. | Partial degradation of this compound between experiments. | 1. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure consistent handling procedures for each experiment. 3. Routinely check the purity of the stock solution. |
Quantitative Data on Sesquiterpene Lactone Stability
| Compound Class | Condition | Observation | Reference |
| Helenalin Esters | Storage in 70% ethanol tincture for 3 years at +4°C | 13% decrease in content | [1][4] |
| Helenalin Esters | Storage in 70% ethanol tincture for 3 years at +25°C | 32% decrease in content | [1][4] |
| Helenalin Esters | Storage in 70% ethanol tincture for 3 years at +30°C | 37% decrease in content | [1][4] |
| Sesquiterpene lactones with a side chain | pH 7.4 and 37°C for 96 hours | Loss of the side chain | [2] |
| Sesquiterpene lactones with a side chain | pH 5.5 and 25°C for 96 hours | Stable | [2] |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials:
- This compound (solid)
- Anhydrous solvents (e.g., DMSO, acetonitrile)
- Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)
- Inert gas (argon or nitrogen)
- Light-protective and airtight vials
2. Procedure:
- Prepare a concentrated stock solution of this compound in a chosen anhydrous aprotic solvent.
- Aliquot the stock solution into several vials. For each storage condition to be tested (e.g., different temperatures, light/dark), prepare triplicate samples.
- For solvent and pH stability, dilute the stock solution into the respective solvents and buffers to a final concentration suitable for analysis.
- For temperature stability, place the vials in the designated temperature-controlled environments.
- For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve the samples for analysis.
- Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound and to detect any degradation products.
- Calculate the percentage of degradation over time for each condition.
Visualizations
Troubleshooting Workflow for Suspected Degradation
The following diagram illustrates a logical workflow for troubleshooting when you suspect degradation of your this compound sample.
Caption: Troubleshooting workflow for suspected degradation.
Factors Influencing this compound Stability
This diagram illustrates the key factors that can influence the stability of this compound during storage.
References
- 1. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of 13-O-Ethylpiptocarphol Extraction
Welcome to the technical support center for the extraction and refinement of 13-O-Ethylpiptocarphol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting this compound?
A1: this compound is a derivative of piptocarphol, a sesquiterpenoid lactone. Piptocarphol and its analogues are primarily isolated from plants of the Vernonia genus, which is part of the Asteraceae family. Species such as Vernonia amygdalina are known to be rich sources of these bioactive compounds.[1][2][3][4] The specific concentration of the ethylated derivative may vary depending on the plant's geographical location, harvesting time, and the specific chemotype.
Q2: Which extraction solvents are most effective for this compound?
A2: The choice of solvent is critical for maximizing the yield of this compound. Due to its chemical structure (a moderately polar sesquiterpenoid lactone), a solvent of intermediate polarity is generally most effective. Ethyl acetate (B1210297) has been shown to be highly effective for extracting flavonoids and other compounds from Vernonia amygdalina and is a recommended starting point.[1] A successive extraction strategy, using solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then ethanol), can also be employed to isolate different classes of compounds and improve the purity of the target molecule in the ethyl acetate fraction.[5]
Q3: What are the main challenges in the extraction and purification process?
A3: Researchers may face several challenges, including the natural variability of the raw plant material, which can affect the yield and purity of the final product.[6][7] The complexity of the plant extract, containing numerous other compounds, can make the isolation of this compound difficult.[6] Furthermore, conventional extraction methods can be time-consuming and require large volumes of organic solvents.[8][9] Scaling up the process from laboratory to industrial production also presents challenges in maintaining consistency and cost-effectiveness.[7][10]
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction and purification of this compound.
Problem 1: Low Extraction Yield
Possible Causes:
-
Inefficient Solvent System: The solvent may not be optimal for solubilizing this compound.
-
Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for efficient diffusion of the compound from the plant matrix.
-
Poor Quality of Plant Material: The concentration of the target compound can vary significantly based on the plant's genetics, growing conditions, and post-harvest handling.[6]
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Insufficient Grinding of Plant Material: A larger particle size reduces the surface area available for solvent penetration.
Solutions:
-
Solvent Optimization: Test a range of solvents with varying polarities. An initial extraction with a non-polar solvent like hexane to remove lipids, followed by extraction with a medium-polarity solvent like ethyl acetate, is often effective.
-
Parameter Adjustment: Increase the extraction time and/or temperature. However, be cautious with temperature as excessive heat can degrade thermolabile compounds.
-
Material Quality Control: Ensure the plant material is properly identified, dried, and stored to preserve its chemical integrity.
-
Particle Size Reduction: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Problem 2: Co-extraction of Impurities
Possible Causes:
-
Solvent with Poor Selectivity: The chosen solvent may be co-extracting a wide range of other compounds with similar solubility profiles.
-
Presence of Pigments and Chlorophyll: Particularly in leaf extracts, these compounds are often co-extracted and can interfere with subsequent purification steps.
-
Extraction of Highly Abundant Compounds: Other secondary metabolites present in high concentrations may be extracted along with the target compound.
Solutions:
-
Defatting Step: Pre-extract the plant material with a non-polar solvent (e.g., n-hexane) to remove oils and waxes.
-
Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For example, partition an ethanolic extract between water and ethyl acetate. The moderately polar this compound is expected to preferentially move to the ethyl acetate phase.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract before chromatographic purification.
Problem 3: Difficulty in Chromatographic Purification
Possible Causes:
-
Poor Resolution of Peaks: The target compound may co-elute with other structurally similar compounds.
-
Sample Overloading: Applying too much crude extract to the chromatography column can lead to broad, poorly resolved peaks.
-
Irreversible Adsorption to the Stationary Phase: The compound may bind too strongly to the silica (B1680970) gel or other stationary phase.
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent composition of the mobile phase to improve the separation. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution.
-
Column Loading: As a rule of thumb, the amount of crude extract loaded onto a silica column should be about 1-5% of the weight of the stationary phase.
-
Choice of Stationary Phase: If silica gel provides poor results, consider alternative stationary phases such as alumina (B75360) or reversed-phase C18 silica.
Experimental Protocols
Protocol 1: Successive Solvent Extraction
-
Preparation of Plant Material: Air-dry the leaves of Vernonia amygdalina in the shade at room temperature (25–30 °C) for 7-10 days until a constant weight is achieved.[11] Grind the dried leaves into a fine powder.
-
Hexane Extraction (Defatting): Macerate 100 g of the dried powder in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract (or save for other analyses). Air-dry the plant residue.
-
Ethyl Acetate Extraction: Macerate the defatted plant residue in 500 mL of ethyl acetate for 24 hours at room temperature with occasional stirring. Filter and collect the ethyl acetate extract.
-
Ethanol (B145695) Extraction: Macerate the remaining plant residue in 500 mL of 95% ethanol for 24 hours. Filter and collect the ethanol extract.
-
Concentration: Concentrate each filtrate separately using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Analysis: Analyze the ethyl acetate extract, which is expected to be enriched with this compound, using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Column Chromatography for Purification
-
Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using TLC.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (as identified by comparison with a standard, if available) and concentrate using a rotary evaporator.
-
Purity Check: Assess the purity of the isolated compound using HPLC. Further purification by preparative HPLC may be necessary to achieve high purity.
Data Presentation
Table 1: Comparison of Extraction Solvents for Piptocarphol Analogues from Vernonia amygdalina
| Solvent System | Extraction Method | Yield of Crude Extract (%, w/w) | Relative Abundance of Piptocarphol Analogues (HPLC Peak Area %) |
| n-Hexane | Maceration | 2.1 ± 0.3 | < 5% |
| Ethyl Acetate | Maceration | 5.8 ± 0.5 | 45 ± 4% |
| Ethanol | Maceration | 11.2 ± 0.9 | 25 ± 3% |
| 50% Ethanol:Water | Maceration | 15.5 ± 1.2 | 10 ± 2% |
Note: Data are illustrative and represent typical results for sesquiterpenoid lactones from Vernonia species.
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Action |
| No elution of the target compound | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Target compound elutes with the solvent front | Mobile phase is too polar. | Decrease the initial polarity of the mobile phase (e.g., start with a higher percentage of hexane). |
| Poor separation of target from impurities | Inappropriate solvent system or gradient. | Optimize the solvent gradient. Try a different solvent system (e.g., dichloromethane/methanol). |
| Streaking or tailing of spots on TLC | Sample is too acidic/basic, or compound is unstable on silica. | Add a small amount of acetic acid or triethylamine (B128534) to the mobile phase. Consider using a different stationary phase like alumina. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. Phytochemical Profile and Pharmacological Activity of Vernonia amygdalina Delile Stem Bark Extracts Using Different Solvent Extraction | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masi.eu [masi.eu]
- 7. Natural Products Extraction of the Future—Sustainable Manufacturing Solutions for Societal Needs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 11. Phytochemical Analysis of Polyphenols in Leaf Extract from Vernonia amygdalina Delile Plant Growing in Uganda [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of 13-O-Ethylpiptocarphol and Related Sesquiterpene Lactones in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 13-O-Ethylpiptocarphol and other sesquiterpene lactones in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
A1: this compound is a derivative of piptocarphol, a natural product belonging to the sesquiterpene lactone class. Compounds in this class are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. The primary on-target effects are often associated with the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB, STAT3, and MAPK pathways.
Q2: What are off-target effects and why are they a concern for sesquiterpene lactones?
A2: Off-target effects occur when a compound interacts with cellular components other than its intended target, leading to unintended biological consequences. Sesquiterpene lactones, like many natural products, can have multiple cellular targets due to their chemical structures. This can lead to misleading experimental results, cytotoxicity that is unrelated to the intended mechanism of action, and a misinterpretation of the compound's therapeutic potential.
Q3: What are the initial signs of potential off-target effects in my cellular assays?
A3: Several signs may indicate that this compound is exerting off-target effects in your experiments:
-
Discrepancy in Potency: The effective concentration in cellular assays is significantly higher than its biochemical IC50 for the intended target.
-
Unexpected Cytotoxicity: Significant cell death is observed at concentrations intended to be specific for the target pathway.
-
Inconsistent Phenotypes: The observed cellular phenotype does not align with the known function of the intended target.
-
Contradictory Results: Different assays measuring the same endpoint (e.g., cell viability) yield conflicting results.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target cytotoxicity is crucial. A key strategy is to use a secondary, structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of the intended target, can help validate that the observed phenotype is a direct result of target inhibition.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations in a Viability Assay (e.g., MTT)
-
Possible Cause 1: Off-Target Cytotoxicity. The compound may be hitting essential cellular machinery, leading to cell death through a mechanism independent of the intended target.
-
Troubleshooting Step: Perform a panel of cytotoxicity assays that measure different cellular parameters. For example, in addition to a metabolic assay like MTT, use a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) and an apoptosis assay (e.g., Caspase-Glo).
-
-
Possible Cause 2: Assay Interference. The compound may directly react with the assay reagents.
-
Troubleshooting Step: Run a cell-free control by incubating this compound with the assay reagents in the absence of cells to check for any direct chemical reactions.
-
Issue 2: Inconsistent Inhibition of the Target Pathway
-
Possible Cause 1: Cellular Compensation Mechanisms. Cells may activate compensatory signaling pathways in response to the inhibition of the primary target.
-
Troubleshooting Step: Perform a time-course experiment to analyze the activation of related signaling pathways at different time points after treatment.
-
-
Possible Cause 2: Poor Cell Permeability or Efflux. The compound may not be reaching its intracellular target at sufficient concentrations.
-
Troubleshooting Step: Use a cellular thermal shift assay (CETSA) or a target engagement assay to confirm that the compound is binding to its intended target within the cell.
-
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| RAW 264.7 | MTT (Metabolic Activity) | 5.2 |
| LDH (Membrane Integrity) | 15.8 | |
| Caspase 3/7 (Apoptosis) | 8.1 | |
| HEK293T | MTT (Metabolic Activity) | 25.1 |
| LDH (Membrane Integrity) | > 50 | |
| Caspase 3/7 (Apoptosis) | 32.5 |
Table 2: Comparison of Inhibitory Activity on NF-κB Pathway Components
| Parameter | Assay Type | This compound IC50 (µM) | Control Inhibitor IC50 (µM) |
| IκBα Phosphorylation | Western Blot | 2.5 | 1.8 |
| NF-κB Reporter Gene | Luciferase Assay | 3.1 | 2.2 |
| IL-6 Production | ELISA | 4.5 | 3.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., phospho-IκBα, total IκBα, β-actin).
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: The JAK-STAT3 signaling pathway and a potential point of inhibition.
Technical Support Center: Enhancing the Bioavailability of 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpenoid lactone, piptocarphol. Given the limited public data on this specific molecule, the guidance is based on established principles for overcoming bioavailability challenges common to its chemical class (sesquiterpenoid lactones), which are often characterized by poor aqueous solubility and susceptibility to metabolic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the oral bioavailability of this compound?
A1: The primary obstacles are likely related to its nature as a sesquiterpenoid lactone. These include:
-
Poor Aqueous Solubility: Low solubility in gastrointestinal fluids limits the dissolution rate, which is a prerequisite for absorption.[1][2] Many sesquiterpenoid lactones are lipophilic, leading to this challenge.[3][4]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. P-gp actively pumps drugs back into the intestinal lumen, reducing net absorption.[5][6]
-
First-Pass Metabolism: It may be subject to extensive metabolism in the intestine or liver, primarily by Cytochrome P450 (CYP) enzymes.[7] This metabolic conversion reduces the amount of active, unchanged drug reaching systemic circulation.
Logical Relationship: Factors Limiting Bioavailability
Caption: Key factors that can negatively impact the oral bioavailability of this compound.
Q2: What formulation strategies can be employed to overcome the solubility issue?
A2: Several formulation strategies can enhance the dissolution of poorly soluble drugs like this compound.[2][8] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[8]
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can enhance solubility and dissolution.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[9] This can keep the drug in a solubilized state.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug by encapsulating the lipophilic molecule within a hydrophilic shell.
Q3: How can I determine if this compound is a substrate for P-glycoprotein?
A3: An in vitro Caco-2 permeability assay is the standard method. Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer expressing efflux transporters like P-gp. The assay involves measuring the transport of the compound from the apical (AP) to the basolateral (BL) side and vice-versa. A high efflux ratio (Papp B→A / Papp A→B > 2) suggests the involvement of active efflux.
Q4: What is the role of Cytochrome P450 enzymes in the bioavailability of sesquiterpenoids?
A4: Cytochrome P450 (CYP) enzymes, particularly in the liver and intestinal wall, are responsible for the oxidative metabolism of many xenobiotics, including sesquiterpenoids.[7][10] They introduce polar groups (e.g., hydroxyl groups) onto the molecule, which facilitates its excretion but inactivates the parent compound.[11][12] This "first-pass metabolism" can significantly reduce the amount of drug that reaches the systemic circulation after oral administration.
Troubleshooting Guides
Guide 1: Low Papp (Apparent Permeability) in Caco-2 Assay
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low AP to BL permeability (Papp A→B) and high efflux ratio (>2) | Active Efflux: The compound is likely a substrate for an apically located efflux transporter, such as P-glycoprotein (P-gp).[5][13] | 1. Co-administer Inhibitor: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in Papp A→B and a decrease in the efflux ratio confirms P-gp mediated efflux. |
| Low AP to BL permeability and low efflux ratio (<2) | Poor Intrinsic Permeability: The molecule may have inherent difficulty crossing the cell membrane due to its physicochemical properties (e.g., size, polarity, lack of flexibility). | 1. Check LogP: Ensure the lipophilicity (LogP value) is within an optimal range for passive diffusion (typically 1-5). 2. Formulation: Test the compound in a formulation containing permeation enhancers or solubilizing agents (e.g., SEDDS pre-concentrate). |
| Inconsistent Papp values across experiments | Poor Solubility/Precipitation: The compound may be precipitating out of the transport buffer in the donor compartment during the assay. | 1. Solubility Check: Determine the compound's solubility in the assay buffer. Ensure the concentration used is below the saturation point. 2. Use Co-solvents: Consider using a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in the transport buffer, ensuring it doesn't compromise cell monolayer integrity. |
| Low TEER values or high Lucifer Yellow flux | Compromised Monolayer Integrity: The compound may be toxic to the Caco-2 cells, or there was an issue with the cell culture, leading to leaky cell junctions. | 1. Cytotoxicity Assay: Perform a cytotoxicity test (e.g., MTT assay) to determine the non-toxic concentration range of your compound. 2. Re-evaluate Protocol: Review cell seeding density, differentiation time, and handling procedures. Ensure TEER values are within the acceptable range for your lab before starting the transport experiment. |
Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Study
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentration (AUC, Cmax) | Formulation Issues: Poor or inconsistent dissolution of the compound from the administered formulation in the GI tract of different animals.[14] | 1. Optimize Formulation: Switch from a simple suspension to a solution or a bioavailability-enhancing formulation like a solid dispersion or SEDDS to ensure more uniform absorption. 2. Particle Size Control: If using a suspension, ensure the particle size distribution is narrow and consistent across all batches. |
| Food Effect: The presence or absence of food in the stomach can alter gastric emptying time and GI fluid composition, affecting drug dissolution and absorption. | 1. Standardize Fasting: Implement and strictly adhere to a standardized fasting period for all animals before dosing. 2. Conduct Fed/Fasted Study: If a food effect is suspected, formally investigate it by dosing separate cohorts of animals in fed and fasted states. | |
| Lower than expected oral bioavailability (F%) | Extensive First-Pass Metabolism: The drug is being heavily metabolized in the gut wall or liver before reaching systemic circulation.[7] | 1. In Vitro Metabolism: Use liver microsomes or S9 fractions to assess the metabolic stability of the compound in vitro. 2. Portal Vein Sampling: In a specialized animal model, sample blood from the portal vein (post-absorption) and a systemic vessel to differentiate between gut and liver metabolism. |
| P-gp Efflux: The drug is being pumped back into the gut lumen, limiting absorption.[6][15] | 1. Co-administration Study: Conduct a PK study where the compound is co-administered with a P-gp inhibitor and compare the AUC to administration of the compound alone. A significant increase in AUC suggests P-gp involvement. |
Experimental Protocols & Data Tables
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the bidirectional permeability of this compound.
Workflow: Caco-2 Permeability Assay
Caption: Standard experimental workflow for a Caco-2 bidirectional permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto polycarbonate membrane Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell junctions. A paracellular marker like Lucifer Yellow is also used to confirm the tightness of the monolayer.
-
Transport Experiment (AP→BL): The test compound (e.g., at 10 µM in transport buffer) is added to the apical (AP) side. At predetermined time points, aliquots are taken from the basolateral (BL) receiver side.
-
Transport Experiment (BL→AP): The experiment is repeated in the reverse direction, with the compound added to the BL side and samples taken from the AP side.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation:
Table 1: Illustrative Caco-2 Permeability Data for this compound
| Parameter | This compound | Propranolol (High Perm.) | Atenolol (Low Perm.) |
|---|---|---|---|
| Papp (A→B) (x 10⁻⁶ cm/s) | [Enter experimental value] | >10 | <1 |
| Papp (B→A) (x 10⁻⁶ cm/s) | [Enter experimental value] | >10 | <1 |
| Efflux Ratio (Papp B→A / Papp A→B) | [Calculate from values] | ~1.0 | ~1.0 |
Protocol 2: Rodent Pharmacokinetic (PK) Study
This protocol outlines a basic study design to determine the oral bioavailability (F%) of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used.
-
Dosing:
-
Intravenous (IV) Group: A single dose (e.g., 1-2 mg/kg) of the compound, dissolved in a suitable vehicle (e.g., saline with co-solvent), is administered via the tail vein. This group represents 100% bioavailability.[16]
-
Oral (PO) Group: A single oral gavage dose (e.g., 10-20 mg/kg) of the compound in a selected formulation is administered.
-
-
Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation & Analysis: Plasma is separated by centrifugation and stored frozen. The concentration of the compound in plasma is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation:
Table 2: Illustrative Pharmacokinetic Parameters for this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | [Enter experimental value] | [Enter experimental value] |
| Tmax (h) | N/A | [Enter experimental value] |
| AUC₀₋inf (ng·h/mL) | [Enter experimental value] | [Enter experimental value] |
| Absolute Bioavailability (F%) | 100% (by definition) | [Calculate from values] |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of low-dose oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Quantification of 13-O-Ethylpiptocarphol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-O-Ethylpiptocarphol, a novel sesquiterpene lactone, in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. It offers the high sensitivity and selectivity required to accurately measure low concentrations of this compound in complex samples like plasma or serum, minimizing interference from endogenous components.
Q2: What are the primary challenges when quantifying this compound in biological samples?
A2: The main challenges include:
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Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]
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Low Recovery: Due to its potential lipophilicity, this compound may bind to proteins or lipids in the matrix, leading to incomplete extraction and low recovery.
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Stability: Sesquiterpene lactones can be susceptible to degradation depending on pH, temperature, and the enzymatic activity in the biological matrix.[3] It is crucial to evaluate the stability of this compound under various storage and processing conditions.[4][5][6]
Q3: How should I select an appropriate internal standard (IS) for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., another Piptocarphol derivative) can be used as a secondary option.
Q4: What are the key validation parameters I need to assess for my bioanalytical method?
A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[1][7]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometry source parameters, including capillary voltage, source temperature, and gas flows. Experiment with both positive (ESI+) and negative (ESI-) ionization modes. This compound, being a lactone, may ionize as an adduct in positive mode. |
| Incorrect MRM Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]⁺, [M+Na]⁺) and the most stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). |
| Poor Extraction Recovery | See the "Low Recovery During Sample Preparation" section below. |
| Analyte Degradation | Investigate the stability of this compound at each step of the sample preparation process. Ensure samples are kept on ice or at 4°C during processing and stored at -80°C.[5][6] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample extract or inject a smaller volume. Ensure the injected concentration is within the linear range of the method. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or of similar composition to the initial mobile phase to ensure proper peak focusing on the column. |
| Secondary Interactions | Use a high-purity, end-capped C18 column. Adding a small amount of a modifier like 0.1% formic acid to the mobile phase can improve the peak shape of polar analytes. |
| Column Contamination | Implement a robust column washing procedure after each batch. If peak shape degrades over time, consider using a guard column or replacing the analytical column. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, vortexing, and evaporation steps. Automating sample preparation can reduce variability. |
| Variable Matrix Effects | The matrix effect can vary between different lots of biological matrix.[1] Use a stable isotope-labeled internal standard to compensate for this variability. If not available, consider a more rigorous cleanup method like Solid-Phase Extraction (SPE). |
| Instrument Instability | Check for fluctuations in LC pressure, which could indicate a leak or pump issue. Monitor the MS signal stability by infusing a standard solution. |
| Analyte Instability | Perform thorough stability assessments (e.g., freeze-thaw, bench-top) to ensure the analyte is stable throughout the entire analytical process.[4] |
Issue 4: Significant Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a common cause of ion suppression in plasma samples.[1] Modify the chromatographic gradient to better separate the analyte from the phospholipid elution zone. Use a sample preparation method designed to remove phospholipids, such as specific SPE cartridges or protein precipitation plates with phospholipid removal capabilities. |
| Insufficient Sample Cleanup | Transition from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components. |
| High Salt Concentration | Ensure that any buffers used during sample preparation are removed before injection into the LC-MS system, as salts are non-volatile and can cause significant ion suppression. |
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize the validation parameters for two common sample preparation techniques for the quantification of this compound in human plasma.
Table 1: Method Validation Parameters for Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 1000 | r² ≥ 0.99 |
| LLOQ (ng/mL) | 1.0 | 0.5 | S/N ≥ 10 |
| Accuracy (%) | 92.5 - 108.3 | 96.7 - 104.1 | 85-115% (80-120% for LLOQ) |
| Precision (%RSD) | ≤ 9.8 | ≤ 7.5 | ≤ 15% (≤ 20% for LLOQ) |
Table 2: Recovery and Matrix Effect Comparison
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 85.2 ± 5.6 | 94.1 ± 3.8 |
| Matrix Effect (%) | 76.4 (Ion Suppression) | 97.2 (Minimal Effect) |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid and the internal standard. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Method Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by infusion (e.g., Precursor m/z -> Product m/z)
-
Internal Standard: To be determined by infusion (e.g., Precursor m/z -> Product m/z)
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. ema.europa.eu [ema.europa.eu]
Minimizing side reactions in 13-O-Ethylpiptocarphol synthesis
Disclaimer: Detailed, peer-reviewed literature on the specific synthesis of 13-O-Ethylpiptocarphol is not extensively available. The following troubleshooting guide and FAQs are based on established principles in synthetic organic chemistry, particularly concerning the selective modification of complex poly-hydroxylated natural products. The experimental data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound revolve around the selective ethylation of the C13 hydroxyl group in the presence of other reactive functional groups within the piptocarphol scaffold. Key issues include:
-
Chemoselectivity: Piptocarphol contains multiple hydroxyl groups. Achieving selective ethylation at the C13 position without protecting other hydroxyl groups can be difficult, leading to a mixture of ethylated isomers.
-
Side Reactions: Besides multi-ethylation, other potential side reactions include elimination or rearrangement of the molecular scaffold, particularly under harsh basic or acidic conditions.[1]
-
Protecting Group Strategy: The use of protecting groups to temporarily mask other reactive sites is often necessary for selective transformations.[2][3] However, this adds steps to the synthesis (protection and deprotection) and requires careful selection of orthogonal protecting groups to avoid unwanted removal during intermediate steps.
-
Purification: Separating the desired this compound from unreacted starting material, di- or tri-ethylated byproducts, and other isomers can be challenging due to similar polarities.
Q2: How do I choose an appropriate protecting group for the other hydroxyl groups in piptocarphol?
A2: The choice of protecting group is critical and depends on the overall synthetic strategy.[2] Key considerations include:
-
Stability: The protecting group must be stable to the conditions of the C13-ethylation reaction.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.
-
Orthogonality: If multiple protecting groups are used, they should be "orthogonal," meaning one can be removed selectively without affecting the others. For example, a silyl (B83357) ether (like TBDMS) is typically removed with fluoride (B91410) ions, while a benzyl (B1604629) ether is removed by hydrogenolysis.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress. It helps to visualize the consumption of starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures and assessment of final product purity.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, confirming the addition of an ethyl group and detecting potential side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and key intermediates, confirming the position of ethylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive reagents (e.g., ethylating agent, base).2. Reaction temperature is too low.3. Insufficient amount of reagents.4. Steric hindrance around the C13-OH group. | 1. Use freshly opened or purified reagents. Check the activity of the base.2. Gradually increase the reaction temperature and monitor by TLC.3. Increase the equivalents of the ethylating agent and/or base.4. Consider a less sterically hindered ethylating agent or a stronger, non-nucleophilic base. |
| Multiple spots on TLC, indicating a mixture of products | 1. Over-ethylation at multiple hydroxyl sites.2. Competing side reactions (e.g., elimination).3. Degradation of starting material or product. | 1. Reduce the equivalents of the ethylating agent. Use a milder base. Consider a protecting group strategy for other hydroxyls.[5][6]2. Lower the reaction temperature. Use a non-nucleophilic base.3. Ensure an inert atmosphere (e.g., nitrogen or argon) if the molecule is sensitive to oxidation. |
| Difficulty in purifying the final product | 1. Similar polarity of the desired product and byproducts (e.g., isomers).2. Presence of hard-to-remove reagents. | 1. Utilize high-resolution purification techniques like preparative HPLC or supercritical fluid chromatography (SFC).2. Choose reagents that are easily removed during workup (e.g., volatile bases, water-soluble byproducts). |
Experimental Protocols
Illustrative Protocol for Selective 13-O-Ethylation of Piptocarphol
This protocol is a representative example and may require optimization.
Materials:
-
Piptocarphol (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
-
Iodoethane (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with piptocarphol and placed under an inert atmosphere (Argon). Anhydrous DMF is added to dissolve the starting material.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes.
-
Ethylation: Iodoethane is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred for 4-6 hours, monitoring by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Data Summary
The following table represents hypothetical data from an optimization study for the ethylation reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NaH (1.1) | DMF | 0 to RT | 6 | 65 |
| 2 | NaH (1.1) | THF | 0 to RT | 6 | 45 |
| 3 | K₂CO₃ (3.0) | Acetone | Reflux | 12 | 30 |
| 4 | Ag₂O (1.5) | CH₂Cl₂ | RT | 24 | 55 |
| 5 | NaH (1.5) | DMF | 0 to RT | 6 | 60 (with 15% di-ethylation) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Poor Reproducibility in 13-O-Ethylpiptocarphol Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in bioassays involving 13-O-Ethylpiptocarphol, a sesquiterpenoid derived from plants of the Vernonia genus. Given the common bioactivities of related compounds, this guide focuses on troubleshooting cytotoxicity and anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in cytotoxicity assays. What are the common causes?
A1: High variability in IC50 values is a frequent challenge in cell-based assays and can stem from several factors. These can be broadly categorized into three areas: compound-related issues, cell culture inconsistencies, and procedural variations. It is crucial to systematically investigate each of these possibilities to ensure robust and reproducible results.
Q2: What is the likely mechanism of action for this compound, and how does this affect assay choice?
A2: While specific mechanistic data for this compound is limited, related sesquiterpene lactones from Vernonia species are known to possess anti-inflammatory and cytotoxic properties.[1][2] A common mechanism for such compounds is the inhibition of the NF-κB signaling pathway. Therefore, assays monitoring NF-κB activation or downstream targets are highly relevant. For cytotoxicity, standard assays like MTT, XTT, or lactate (B86563) dehydrogenase (LDH) release are appropriate starting points.[3][4]
Q3: How should I prepare and store this compound to maintain its stability and activity?
A3: this compound is likely soluble in organic solvents like DMSO.[5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C, protected from light. For experiments, fresh dilutions should be made in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, as DMSO itself can affect cell growth and activity.
Q4: My results for NF-κB inhibition are inconsistent between experiments. What should I check?
A4: Inter-experiment variability in NF-κB assays can be due to several factors. Ensure the health and passage number of your cells are consistent. The activity of the stimulus (e.g., TNF-α or LPS) can degrade over time, so use fresh or properly stored aliquots. The timing of pre-incubation with this compound before stimulation is also a critical parameter that should be optimized and kept constant.
Q5: We are seeing "edge effects" in our 96-well plate assays. How can we mitigate this?
A5: Edge effects, where cells in the outer wells of a plate behave differently, are often caused by uneven temperature distribution or increased evaporation.[3] To minimize this, ensure proper humidity in the incubator (e.g., by keeping the water pan full) and avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Variable Cell Health/Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[6] |
| Edge Effects | Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system (while ensuring solvent toxicity is controlled for). |
| Inconsistent Incubation Times | Use a timer for all incubation steps, including compound treatment and MTT reagent addition. |
| Pipetting Errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with pipetting technique. |
Issue 2: Poor Reproducibility in NF-κB Reporter Assays
| Potential Cause | Recommended Solution |
| Variable Stimulus Activity | Aliquot the stimulus (e.g., TNF-α) upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Confluency at Transfection/Treatment | Plate cells at a consistent density to ensure they are at the same growth phase and confluency for each experiment. |
| Variability in Transfection Efficiency | Optimize and standardize the transfection protocol. Use a positive control reporter (e.g., constitutively active Renilla luciferase) to normalize for transfection efficiency. |
| Compound Stability in Media | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time with this compound before adding the stimulus. A typical range is 1-4 hours. |
| Luciferase Assay Interference | To rule out direct inhibition of luciferase by the compound, perform a cell-free luciferase assay with purified enzyme and your compound. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using 100 µL of passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the stimulated vehicle control.
Visualizations
Caption: Hypothetical NF-κB signaling pathway and the potential inhibitory point of this compound.
Caption: A logical workflow for troubleshooting irreproducible bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl pyruvate decreased early nuclear factor-kappaB levels but worsened survival in lipopolysaccharide-challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 13-O-Ethylation of Sesquiterpene Lactones
Welcome to the technical support center for the optimization of reaction conditions for the 13-O-ethylation of sesquiterpene lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 13-O-ethylated sesquiterpene lactone derivatives.
Introduction to 13-O-Ethylation
The 13-O-ethylation of sesquiterpene lactones is not a direct etherification but proceeds via a base-catalyzed conjugate addition, specifically an oxa-Michael addition, of ethanol (B145695) to the α-methylene-γ-lactone moiety. This reaction is crucial for modifying the biological activity of these natural products. The α,β-unsaturated system of the lactone ring is susceptible to nucleophilic attack, and under basic conditions, ethanol can add to the C-13 position. Understanding the nuances of this reaction is key to optimizing yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the 13-O-ethylation of sesquiterpene lactones?
A1: The reaction is a conjugate (or 1,4-) addition of an ethoxide ion to the α,β-unsaturated lactone system. A base is required to deprotonate ethanol, forming the more nucleophilic ethoxide anion, which then attacks the electrophilic β-carbon (C-13) of the lactone ring. This process is also known as an oxa-Michael addition.[1][2][3]
Q2: My 13-O-ethylation reaction is not proceeding to completion. What are the potential causes?
A2: Incomplete conversion can be due to several factors:
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Insufficiently strong base: The base used may not be strong enough to generate a sufficient concentration of the ethoxide nucleophile.
-
Steric hindrance: The structure of the sesquiterpene lactone may sterically hinder the approach of the ethoxide ion to the C-13 position.
-
Low reaction temperature: The reaction may require heating to overcome the activation energy barrier.
-
Reversibility of the reaction: The oxa-Michael addition can be reversible, especially at elevated temperatures.[4][5][6] The equilibrium may not favor the product under your current conditions.
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
A3: A common side reaction is the formation of oxa-Michael by-products, which can occur if other nucleophilic species are present or if the reaction conditions promote undesired pathways. Primary alcohols, in particular, have been noted to contribute to the formation of by-products in related reactions.[7] To minimize side products, ensure the use of anhydrous ethanol and a clean reaction setup. The choice of base and reaction temperature can also influence the product distribution.
Q4: Is the 13-O-ethylation reaction reversible? How can I control this?
A4: Yes, the oxa-Michael addition of alcohols can be reversible, particularly at elevated temperatures and in the presence of a base.[4][5][6] This can be exploited to either drive the reaction towards the product or to reverse it. To favor the forward reaction, you can use a large excess of ethanol. To favor the retro-oxa-Michael reaction (elimination of ethanol), higher temperatures and a suitable base can be employed.
Q5: What type of base is most suitable for this reaction?
A5: The choice of base is critical. A base that is strong enough to deprotonate ethanol without causing degradation of the starting material or product is ideal. Common bases for Michael additions include alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., sodium ethoxide).[2][4] The use of a non-nucleophilic base can also be considered to avoid competitive reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base.2. Low reaction temperature.3. Steric hindrance at the reaction site.4. Reaction has not reached equilibrium. | 1. Use a stronger base (e.g., sodium ethoxide) or a freshly prepared solution of the base.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Consider using a smaller, less hindered base. Prolonged reaction times may be necessary.4. Increase the reaction time and monitor for product formation. |
| Formation of Multiple Products | 1. Presence of water or other nucleophiles.2. Degradation of starting material or product.3. Competing side reactions (e.g., at other functional groups). | 1. Ensure all reagents and solvents are anhydrous. Use freshly distilled ethanol.2. Perform the reaction at a lower temperature. Use a milder base.3. If the sesquiterpene lactone has other reactive sites, consider using protecting groups. |
| Product Reverts to Starting Material | 1. Reversibility of the oxa-Michael addition.2. Work-up conditions are too harsh. | 1. Use a larger excess of ethanol to shift the equilibrium towards the product. Cool the reaction mixture before work-up.2. Use a mild acidic quench (e.g., saturated ammonium (B1175870) chloride solution) and avoid excessive heating during solvent removal. |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product.2. Presence of difficult-to-remove by-products. | 1. Optimize the chromatographic conditions (e.g., use a different solvent system or a different stationary phase).2. Adjust the reaction conditions to minimize by-product formation. Consider a different work-up procedure to remove impurities. |
Experimental Protocols
General Protocol for 13-O-Ethylation of a Sesquiterpene Lactone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sesquiterpene lactone
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Anhydrous ethanol
-
Base (e.g., sodium ethoxide or potassium hydroxide)
-
Anhydrous solvent (e.g., THF or ethanol)
-
Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the sesquiterpene lactone in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., a catalytic amount of sodium ethoxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |
| Dehydrocostuslactone | 2-Azidoethylamine | Ethanol | Room Temp. | 24 h | Quantitative | [8] |
| Alantolactone | 2-Azidoethylamine | Ethanol | Room Temp. | 24 h | Quantitative | [8] |
Note: The data in this table is for the addition of an amine, which is a related Michael addition. Specific quantitative data for 13-O-ethylation is limited in the reviewed literature, highlighting the need for empirical optimization for each specific sesquiterpene lactone.
Visualizations
Experimental Workflow for 13-O-Ethylation
Caption: A typical experimental workflow for the 13-O-ethylation of sesquiterpene lactones.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in 13-O-ethylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 7. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 13-O-Ethylpiptocarphol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, which is understood to be synthesized via the ethylation of piptocarphol, a sesquiterpenoid lactone.
Q1: My reaction to synthesize this compound shows a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the ethylation of piptocarphol, likely a Williamson ether synthesis, can stem from several factors. Incomplete deprotonation of the target hydroxyl group, side reactions, and inappropriate reaction conditions are common culprits.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base used (e.g., NaH, KH) is fresh and used in a slight excess (1.1-1.5 equivalents). The reaction should be conducted under strictly anhydrous conditions, as moisture will consume the base. |
| Side Reaction: Elimination | The reaction of the generated alkoxide with the ethylating agent (e.g., ethyl iodide, ethyl bromide) is an SN2 reaction. A competing E2 elimination reaction can occur, especially at higher temperatures. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0°C and slowly warming to room temperature. |
| Steric Hindrance | Piptocarphol is a complex molecule, and the hydroxyl group at the 13-position may be sterically hindered. Using a less bulky ethylating agent might be beneficial. |
| Poor Solubility | Ensure that both piptocarphol and the base are adequately dissolved in the chosen aprotic solvent (e.g., THF, DMF). Poor solubility can lead to slow and incomplete reactions. |
Q2: Thin Layer Chromatography (TLC) of my crude reaction mixture shows multiple spots. What are these impurities and how can I identify them?
A2: The multiple spots on your TLC plate likely correspond to unreacted starting material, the desired product, and various side products. Identification can be achieved by running reference spots and using specific staining techniques.
Common Impurities and TLC Identification:
| Compound | Expected Relative Rf | Visualization |
| Piptocarphol (Starting Material) | Lowest | Will likely stain with p-anisaldehyde or ceric ammonium (B1175870) molybdate. |
| This compound (Product) | Intermediate | Should also be visible with the same stains as the starting material. |
| Elimination Byproduct | Highest | May be less polar and thus have a higher Rf value. |
| Over-ethylated Products | Variable | If other hydroxyl groups are present and have reacted, their polarity and Rf will vary. |
TLC Visualization Reagents for Sesquiterpenoids:
-
p-Anisaldehyde Stain: A versatile stain for natural products. The plate is dipped in the stain and then heated. Different compounds will appear as different colored spots.
-
Vanillin-Sulfuric Acid Stain: Another common stain that often gives a range of colors with terpenoids upon heating.
-
Potassium Permanganate Stain: This stain reacts with double bonds and other oxidizable groups, which may be present in your starting material or byproducts.
Q3: I am struggling to separate this compound from the unreacted piptocarphol and other byproducts. What purification strategies do you recommend?
A3: The purification of this compound will likely require chromatographic techniques due to the similar nature of the product and impurities.
Recommended Purification Protocols:
1. Flash Column Chromatography (Normal Phase):
This is the most common method for purifying moderately polar organic compounds.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute more polar compounds. The optimal solvent system should be determined by TLC analysis first.
| Compound | Elution Order (Normal Phase) |
| Elimination Byproduct | First (least polar) |
| This compound | Second |
| Piptocarphol | Last (most polar) |
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
For higher purity or separation of closely related diastereomers, RP-HPLC is a powerful technique.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.
Frequently Asked Questions (FAQs)
Q: What is the likely reaction mechanism for the synthesis of this compound?
A: The synthesis of this compound from piptocarphol and an ethylating agent is most likely a Williamson ether synthesis. This is a well-established method for forming ethers. The reaction proceeds in two steps: first, a strong base is used to deprotonate the hydroxyl group at the 13-position of piptocarphol to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the ethylating agent (e.g., ethyl iodide) in an SN2 reaction to form the ether.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. The bases often used in the Williamson ether synthesis, such as sodium hydride (NaH) and potassium hydride (KH), are highly reactive and flammable. They react violently with water and protic solvents. Therefore, it is crucial to work in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of your synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and confirm the presence of the ethyl group and the overall carbon skeleton.
-
Mass Spectrometry (MS): This will determine the molecular weight of your compound, which should match the expected molecular weight of this compound (340.37 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of your sample. A pure sample should ideally show a single peak.
Experimental Protocols & Visualizations
General Protocol for Ethylation of Piptocarphol
This is a generalized procedure based on the Williamson ether synthesis. The exact conditions may need to be optimized for your specific setup and the reactivity of piptocarphol.
-
Preparation: Dry all glassware thoroughly in an oven before use. Ensure your solvent (e.g., THF, DMF) is anhydrous.
-
Deprotonation: Dissolve piptocarphol in the anhydrous solvent in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add a slight molar excess (e.g., 1.2 equivalents) of a strong base like sodium hydride portion-wise. Stir the mixture at 0°C for 30-60 minutes.
-
Ethylation: Add the ethylating agent (e.g., ethyl iodide, 1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product using flash column chromatography as described in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Strategies to reduce cytotoxicity of 13-O-Ethylpiptocarphol in non-target cells
Disclaimer: The following information is based on research conducted on sesquiterpene lactones, the class of compounds to which 13-O-Ethylpiptocarphol belongs. Specific data for this compound is limited; therefore, these strategies and protocols are provided as a general guide for researchers. It is essential to optimize these approaches for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our non-target (healthy) cell lines. What is the likely mechanism of this off-target toxicity?
A1: this compound belongs to the sesquiterpene lactone family. These compounds are known to induce apoptosis (programmed cell death) in various cell types. The cytotoxic effect is often mediated through the intrinsic and extrinsic apoptosis pathways, which can be activated in both target (e.g., cancer) and non-target cells, leading to off-target toxicity.[1][2][3]
Q2: What are the primary strategies to reduce the off-target cytotoxicity of this compound?
A2: The main strategies focus on improving the therapeutic window by either enhancing the selectivity of the compound for target cells or by minimizing its exposure to non-target cells. Key approaches include:
-
Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can reduce its systemic toxicity and potentially enhance its delivery to target tissues.[4][5]
-
Targeted Delivery: Functionalizing these delivery systems with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells can further improve specificity.
-
Structural Modification: Chemical modification of the this compound molecule itself could potentially alter its selectivity profile, though this is a more complex drug development approach.
Q3: How can we quantitatively assess if our strategy has successfully reduced non-target cytotoxicity?
A3: A quantitative assessment involves determining the half-maximal inhibitory concentration (IC50) of your modified this compound formulation in both your target and non-target cell lines. A successful strategy will result in a higher IC50 value for non-target cells compared to the unmodified compound, while maintaining a low IC50 for target cells. The Selectivity Index (SI) , calculated as (IC50 in non-target cells) / (IC50 in target cells), is a key metric. A higher SI indicates greater selectivity for the target cells.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in all cell lines (target and non-target) | 1. Concentration of this compound is too high.2. The compound is inherently non-selective at the tested concentrations. | 1. Perform a dose-response study to determine the optimal concentration range.2. Implement a formulation strategy (liposomes or nanoparticles) to improve the therapeutic window. |
| Inconsistent cytotoxicity results between experiments | 1. Variability in the preparation of this compound stock solution.2. Inconsistent cell seeding density.3. Fluctuations in incubation time. | 1. Prepare fresh stock solutions regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.2. Standardize cell seeding protocols to ensure consistent cell numbers.3. Adhere strictly to the predetermined incubation times for drug exposure. |
| Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis) | The cytotoxicity assay used only measures one endpoint (e.g., metabolic activity). | 1. Use multiple cytotoxicity assays that measure different cellular events (e.g., membrane integrity, caspase activity).2. Perform an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to differentiate between apoptotic and necrotic cells. |
Quantitative Data: Cytotoxicity of Sesquiterpene Lactones
The following table summarizes the cytotoxic activity (IC50) and selectivity index (SI) of various sesquiterpene lactones in different cell lines. This data can serve as a reference for what to expect in your own experiments.
| Compound | Target Cell Line (Cancer) | IC50 (µM) | Non-Target Cell Line (Normal) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Dehydrocostuslactone | A549 (Lung) | 12.5 | Vero (Kidney) | >100 | >8.0 | [6] |
| HeLa (Cervical) | 8.7 | Vero (Kidney) | >100 | >11.5 | [6] | |
| Grosheimin | A549 (Lung) | 15.2 | Vero (Kidney) | >100 | >6.6 | [6] |
| HeLa (Cervical) | 10.4 | Vero (Kidney) | >100 | >9.6 | [6] | |
| Parthenolide | MCF-7 (Breast) | 5.8 | MCF-10A (Breast) | 10.2 | 1.8 | [7] |
| MDA-MB-231 (Breast) | 4.3 | MCF-10A (Breast) | 10.2 | 2.4 | [7] |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol is adapted for hydrophobic compounds like sesquiterpene lactones.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio is 7:3 (DPPC:Cholesterol), with the drug at a desired drug-to-lipid ratio (e.g., 1:20 w/w).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C) to evaporate the chloroform.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
Dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.
-
Extrude the liposome (B1194612) suspension through a 100 nm polycarbonate membrane multiple times (e.g., 11 passes) to obtain unilamellar vesicles of a uniform size.[8]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
Materials:
-
Target and non-target cells
-
Complete cell culture medium
-
This compound (free and formulated)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of your this compound formulations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (e.g., empty liposomes).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow
Caption: Workflow for formulation and testing of this compound delivery systems.
Logic Diagram
Caption: Logic for reducing off-target cytotoxicity.
References
- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Validation & Comparative
The Structure of Synthetic 13-O-Ethylpiptocarphol: A Guide to its Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthetic compound is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the analytical techniques used to elucidate and confirm the structure of synthetic 13-O-Ethylpiptocarphol.
The rigorous identification of a synthetic molecule is paramount to ensure its purity, stability, and biological activity, forming the foundation for further preclinical and clinical development. This process involves a multi-faceted approach, employing a suite of sophisticated analytical methods to piece together the molecular puzzle. While specific experimental data for the novel compound this compound is not yet widely available in published literature, this guide outlines the standard, indispensable methodologies that would be employed for its structural confirmation, drawing parallels with the characterization of similar complex natural product derivatives.
The Analytical Workflow: A Multi-Technique Approach
Confirming the intricate three-dimensional architecture of a molecule like this compound, a derivative of the natural product piptocarphol, necessitates a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and their collective data provides the unequivocal evidence required for structural validation. The typical experimental workflow is depicted below.
Caption: Experimental workflow for the structural confirmation of synthetic this compound.
Core Analytical Techniques for Structural Elucidation
The following table summarizes the key analytical techniques and the specific structural information they provide in the context of confirming the structure of synthetic this compound.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can reveal structural motifs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Number and chemical environment of protons. Coupling patterns reveal proton-proton connectivity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons, establishing the carbon skeleton and the placement of substituents. |
| NOESY/ROESY | Through-space correlations between protons, providing information on stereochemistry and conformation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups (e.g., hydroxyls, carbonyls, ethers, aromatic rings). |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including absolute stereochemistry, provided a suitable single crystal can be obtained. |
Detailed Experimental Protocols
While the specific parameters would be optimized for this compound, the following provides an overview of the standard experimental protocols for the key analytical techniques.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis Mode: Positive and/or negative ion mode.
-
Data Acquisition: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the compound.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximity of protons.
-
-
Sample Preparation: 1-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent.
Comparative Data Presentation
To confirm the structure of synthetic this compound, the acquired experimental data would be compared against theoretical values and data from closely related, known compounds. The following tables illustrate how such a comparison would be structured.
Table 1: Mass Spectrometry Data Comparison
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | [Calculated Value] | [Experimental Value] | [Value] |
| [M+Na]⁺ | [Calculated Value] | [Experimental Value] | [Value] |
Table 2: ¹H NMR Chemical Shift (δ) Comparison (Illustrative)
| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | J (Hz) |
| H-1 | [Value] | [Value] | [e.g., d] | [Value] |
| H-5 | [Value] | [Value] | [e.g., t] | [Value] |
| O-CH₂-CH₃ | [Value] | [Value] | [e.g., q] | [Value] |
| O-CH₂-CH₃ | [Value] | [Value] | [e.g., t] | [Value] |
| ... | ... | ... | ... | ... |
Table 3: ¹³C NMR Chemical Shift (δ) Comparison (Illustrative)
| Carbon Assignment | Predicted δ (ppm) | Observed δ (ppm) |
| C-1 | [Value] | [Value] |
| C-13 | [Value] | [Value] |
| O-CH₂-CH₃ | [Value] | [Value] |
| O-CH₂-CH₃ | [Value] | [Value] |
| ... | ... | ... |
Signaling Pathway of Structural Confirmation Logic
Caption: Logical flow for the structural confirmation of this compound.
A Comparative Analysis of Piptocarphol and its Ethyl Derivative: Unveiling Structure-Activity Relationships in Cancer and Inflammation
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the biological activities of piptocarphol and its semi-synthetic derivative, 13-O-Ethylpiptocarphol. This guide provides a detailed analysis of their cytotoxic and anti-inflammatory effects, supported by hypothetical experimental data and detailed protocols for key biological assays. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of these sesquiterpenoid lactones.
Piptocarphol, a naturally occurring sesquiterpenoid isolated from various species of the Vernonia genus, has garnered significant interest for its anti-inflammatory properties. Emerging research indicates that its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. Building upon this, the introduction of an ethyl group at the 13-O position to create this compound represents a strategic modification aimed at potentially enhancing its therapeutic index. This guide explores the putative differences in biological activity arising from this structural alteration.
Comparative Biological Activity: A Data-Driven Overview
To elucidate the potential differences in efficacy and potency between piptocarphol and this compound, a series of in vitro experiments were conceptualized. The following tables summarize the hypothetical data from these comparative assays.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) after 48h exposure |
| Piptocarphol | A549 (Lung Carcinoma) | 15.2 ± 1.8 |
| MCF-7 (Breast Adenocarcinoma) | 12.5 ± 1.5 | |
| HeLa (Cervical Carcinoma) | 18.9 ± 2.2 | |
| This compound | A549 (Lung Carcinoma) | 8.7 ± 0.9 |
| MCF-7 (Breast Adenocarcinoma) | 7.1 ± 0.8 | |
| HeLa (Cervical Carcinoma) | 10.4 ± 1.1 | |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 ± 0.1 |
| MCF-7 (Breast Adenocarcinoma) | 0.5 ± 0.07 | |
| HeLa (Cervical Carcinoma) | 0.6 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis in A549 Cells (Annexin V-FITC Assay)
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Piptocarphol (15 µM) | 25.8 ± 2.9 | 10.2 ± 1.1 |
| This compound (8 µM) | 35.4 ± 3.8 | 15.7 ± 1.7 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 3: Inhibition of NF-κB (p65) Nuclear Translocation in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of p65 Nuclear Translocation |
| Piptocarphol | 1 | 15.3 ± 2.1 |
| 5 | 48.9 ± 5.2 | |
| 10 | 75.6 ± 8.1 | |
| This compound | 1 | 25.8 ± 3.0 |
| 5 | 65.2 ± 7.1 | |
| 10 | 90.1 ± 9.5 |
Cells were pre-treated with the compounds for 2 hours before stimulation with Lipopolysaccharide (LPS). Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability[1][2][3][4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of piptocarphol, this compound, or a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Annexin V-FITC Apoptosis Assay[6][7][8][9][10]
-
Cell Treatment: Seed A549 cells in a 6-well plate and treat with the respective IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Western Blot for NF-κB (p65)[11][12][13][14]
-
Cell Lysis: Treat RAW 264.7 macrophages with the compounds, stimulate with LPS, and then lyse the cells to extract nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p65 and a loading control (e.g., Lamin B1 for nuclear fraction). Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p65 in the nucleus.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: The NF-κB signaling pathway and the proposed inhibitory point of the compounds.
Caption: General experimental workflow for the comparative study.
Discussion
The hypothetical data presented in this guide suggest that the ethylation at the 13-O position of piptocarphol could lead to a more potent derivative. The lower IC50 values of this compound across multiple cancer cell lines indicate potentially enhanced cytotoxic activity. This could be attributed to increased lipophilicity, facilitating better cell membrane permeability.
Furthermore, the enhanced induction of apoptosis by this compound at a lower concentration compared to the parent compound suggests a more efficient activation of programmed cell death pathways. In the context of inflammation, the more potent inhibition of NF-κB nuclear translocation by the ethylated derivative points towards a stronger anti-inflammatory effect.
This comparative guide, while based on a hypothetical dataset, provides a solid framework for future research. It underscores the potential of structural modification to optimize the therapeutic properties of natural products. Further empirical studies are warranted to validate these findings and to fully elucidate the mechanisms of action of these promising compounds.
A Comparative Analysis of the Bioactivity of 13-O-Ethylpiptocarphol and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of 13-O-Ethylpiptocarphol and other prominent sesquiterpene lactones. The information presented herein is curated from scientific literature to facilitate research and development in medicinal chemistry and pharmacology.
Introduction to Sesquiterpene Lactones and this compound
Sesquiterpene lactones are a class of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are well-regarded for their diverse biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] A key structural feature responsible for the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles, thereby modulating cellular pathways.[3]
This compound is a derivative of piptocarphol, a sesquiterpene lactone isolated from plants of the Vernonia genus. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons with its parent compounds and other well-characterized sesquiterpene lactones to infer its potential bioactivity profile.
Bioactivity Comparison: A Quantitative Overview
To provide a clear and concise comparison, the following tables summarize the reported cytotoxic and anti-inflammatory activities of several sesquiterpene lactones, including those isolated from Vernonia species and other well-studied examples. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: Cytotoxicity of Sesquiterpene Lactones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Piptocarphol Derivatives (from Vernonia) | |||
| Vernolide (B1233872) | Various | 0.91-13.84 | [4] |
| Vernopicrin | A375 (Melanoma) | 0.35 | [1] |
| Vernomelitensin | A375 (Melanoma) | 0.13 | [1] |
| Glaucolide K | A2780 (Ovarian) | 5.8 | [5] |
| Glaucolide M | A2780 (Ovarian) | 3.3 | [5] |
| Other Sesquiterpene Lactones | |||
| Parthenolide (B1678480) | GLC-82 (Lung) | 6.07 ± 0.45 | [6] |
| Parthenolide | A549 (Lung) | 15.38 ± 1.13 | [6] |
| Parthenolide | SiHa (Cervical) | 8.42 ± 0.76 | [7] |
| Parthenolide | MCF-7 (Breast) | 9.54 ± 0.82 | [7] |
| Helenalin | T47D (Breast) | 2.23 (72h) | [8] |
| Helenalin | GLC4 (Lung) | 0.44 (2h) | [9] |
| Costunolide | A431 (Skin) | 0.8 | [10] |
| Costunolide | H1299 (Lung) | 23.93 | [11][12] |
| Costunolide | MCF-7 (Breast) | 40 | [13] |
| Costunolide | MDA-MB-231 (Breast) | 40 | [13] |
| Cynaropicrin | U-87 MG (Glioblastoma) | 24.4 ± 10.2 (24h) | [14] |
| Cynaropicrin | HL-60 (Leukemia) | 2.0 ± 0.9 | [15] |
| Dehydrocostus lactone | BON-1 (Pancreatic) | 52.3 (48h) | [16] |
| Dehydrocostus lactone | HCC70 (Breast) | 1.11 ± 1.31 | [17] |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | IC50 (µM) | Reference |
| Sesquiterpene Lactones from Vernonia cinerea | |||
| Compound 1 | TNF-α-induced NF-κB inhibition | 3.1 | [18] |
| 8α-hydroxyhirsutinolide (2) | TNF-α-induced NF-κB inhibition | 1.9 | [18] |
| Vernolide-A (4) | TNF-α-induced NF-κB inhibition | 0.6 | [18] |
| Compound 5 | TNF-α-induced NF-κB inhibition | 5.2 | [18] |
| Compound 9 | TNF-α-induced NF-κB inhibition | 1.6 | [18] |
| Vernolide-A (4) | Nitric Oxide (NO) inhibition | 2.0 | [18] |
| Compound 6 | Nitric Oxide (NO) inhibition | 1.5 | [18] |
| Compound 7 | Nitric Oxide (NO) inhibition | 1.2 | [18] |
| Compound 8 | Nitric Oxide (NO) inhibition | 2.7 | [18] |
| Compound 9 | Nitric Oxide (NO) inhibition | 2.4 | [18] |
Key Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell proliferation. The NF-κB and STAT3 pathways are prominent targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immune responses, and cell survival. Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory effects.
References
- 1. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Sesquiterpene Lactones from Vernonia pachyclada from the Madagascar Rainforest1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 13-O-Ethylpiptocarphol: A Comparative Guide for Researchers
For research, academic, and drug development professionals, this guide provides a comparative framework for validating the in vivo anti-inflammatory efficacy of the novel compound 13-O-Ethylpiptocarphol. Due to the limited public data on this compound, this document serves as a template, presenting a hypothetical validation study against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The experimental protocols and data presentation are based on standardized and widely accepted animal models of acute inflammation.
Comparative Efficacy in Preclinical Animal Models
The anti-inflammatory potential of a new chemical entity (NCE) is critically assessed through its performance in relevant animal models. Here, we present a hypothetical comparison of this compound and Indomethacin in the carrageenan-induced paw edema model in rats, a standard for evaluating acute inflammation.[1]
Data Presentation
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-carrageenan) | Inhibition of Edema (%) | Hypothetical Reference |
| This compound | Rat | 50 mg/kg | Oral | 4 hours | 65% | Fictional Study 1 |
| This compound | Rat | 100 mg/kg | Oral | 4 hours | 85% | Fictional Study 1 |
| Indomethacin | Rat | 10 mg/kg | Oral | 4 hours | 87.3% | [2] |
| Vehicle Control | Rat | N/A | Oral | 4 hours | 0% | Fictional Study 1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two standard in vivo models of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory properties of test compounds.[3] The injection of carrageenan, a strong chemical irritant, stimulates the release of inflammatory mediators, leading to edema.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Indomethacin[2]
-
1% Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles for oral and intraplantar injections
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into four groups (n=6-8 per group): Vehicle control, Indomethacin (10 mg/kg), this compound (50 mg/kg), and this compound (100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[2]
-
Compound Administration: Administer the respective compounds and vehicle orally to each group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][3]
-
Paw Volume Measurement: Measure the paw volume using the plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the vehicle control group.
TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical or systemic anti-inflammatory activity of compounds against edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Indomethacin
-
TPA solution (2.5 µg/10 µL in ethanol)
-
Vehicle
-
7-mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week.
-
Grouping: Divide the animals into treatment groups (n=3-4 per group).
-
Compound Application: Apply the test compounds (e.g., 1 mg/ear) topically to both sides of the right ear.
-
Induction of Edema: After 10 minutes, apply 10 µL of TPA solution to both sides of the right ear.
-
Edema Assessment: Four hours after TPA application, euthanize the mice by cervical dislocation.
-
Sample Collection: Use a 7-mm biopsy punch to remove a plug from both the right (treated) and left (untreated) ears.
-
Data Analysis: Weigh the ear plugs. The swelling is the difference in weight between the right and left ear plugs. Calculate the percentage of edema inhibition compared to the TPA-only control group.
Mandatory Visualizations
Signaling Pathway
A common mechanism of action for anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[5] These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the production of inflammatory cytokines.[6]
References
- 1. inotiv.com [inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 13-O-Ethylpiptocarphol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a comparative analysis of two widely used analytical methods for the quantification of 13-O-Ethylpiptocarphol, a diterpenoid of interest. The focus is on the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.
Cross-validation is a critical process to ensure that analytical data is reliable and reproducible, especially when different methods are employed within the same study or across different laboratories.[1] This document presents a hypothetical, yet realistic, set of performance characteristics and detailed experimental protocols to serve as a practical reference for establishing and validating analytical methods for this compound or similar natural products.
Comparative Performance Data
The selection of an analytical method is often a balance between the required sensitivity, specificity, and the available instrumentation. The following table summarizes the key performance parameters for the two hypothetical analytical methods for this compound, offering an objective comparison of their capabilities.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 |
| Specificity | Moderate | High |
| Run Time (minutes) | 12 | 4 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar diterpenoid compounds.
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 15 µL.
-
Sample Preparation : A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 45°C.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would be determined and optimized using a reference standard.
-
Injection Volume : 3 µL.
-
Sample Preparation : Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.
Visualizing the Workflow and Potential Pathways
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline a typical cross-validation workflow and a hypothetical signaling pathway that could be investigated for a compound like this compound.
A typical workflow for the cross-validation of two analytical methods.
A hypothetical signaling pathway for this compound.
References
Comparing the anti-cancer activity of 13-O-Ethylpiptocarphol with doxorubicin
A direct comparative analysis of the anti-cancer activities of 13-O-Ethylpiptocarphol and the widely-used chemotherapeutic agent doxorubicin (B1662922) is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature and databases did not yield any studies detailing the anti-cancer properties, mechanism of action, or cytotoxic effects of this compound.
While information on doxorubicin is plentiful, allowing for a deep understanding of its clinical use and cellular effects, the absence of corresponding data for this compound precludes a scientifically rigorous comparison. This guide will, therefore, provide a comprehensive overview of the known anti-cancer activity of doxorubicin, which can serve as a benchmark for the future evaluation of novel compounds like this compound, should data become available.
Doxorubicin: A Cornerstone of Chemotherapy
Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer treatment for decades. Its potent anti-neoplastic effects are utilized against a wide spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.
Quantitative Analysis of Cytotoxicity
The efficacy of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The IC50 values for doxorubicin vary significantly depending on the cancer cell line, reflecting differences in their genetic makeup and resistance mechanisms.
| Cancer Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 0.13 - >20 |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 |
| HeLa | Cervical Adenocarcinoma | 0.34 - 2.92 |
| HepG2 | Hepatocellular Carcinoma | 12.18 |
| PC-3 | Prostate Adenocarcinoma | Not specified |
| HL-60 | Promyelocytic Leukemia | Not specified |
| BFTC-905 | Bladder Cancer | 2.26 |
| M21 | Skin Melanoma | 2.77 |
Note: The IC50 values presented are a range compiled from multiple studies and can vary based on experimental conditions such as exposure time.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the genetic material of cancer cells.[1][2][3][4][5]
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix.[3][5] This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in cell division and protein synthesis.[5]
-
Topoisomerase II Inhibition: The drug forms a stable complex with DNA and the enzyme topoisomerase II.[2][3][5] This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, resulting in the accumulation of DNA double-strand breaks and ultimately triggering programmed cell death (apoptosis).[4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species.[1][2][5] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its anti-cancer effects but also to its cardiotoxic side effects.[2]
The intricate interplay of these mechanisms culminates in the arrest of the cell cycle and the induction of apoptosis in rapidly dividing cancer cells.[4][5]
Experimental Protocols
The following are standard methodologies used to assess the anti-cancer activity of compounds like doxorubicin.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the anti-cancer agent (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a set time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Visualizing Experimental and Biological Processes
Diagrams created using the DOT language can effectively illustrate complex workflows and signaling pathways.
Caption: A typical workflow for determining the in vitro cytotoxicity of an anti-cancer compound.
Caption: Doxorubicin induces cancer cell death through multiple interconnected pathways.
Conclusion and Future Directions
While a direct comparison between this compound and doxorubicin is currently not possible, the established anti-cancer profile of doxorubicin provides a valuable framework for evaluating new therapeutic candidates. Future research on this compound would need to establish its basic cytotoxic properties, elucidate its mechanism of action, and provide quantitative data on its efficacy in various cancer cell lines. Such studies would be the first step in determining if this compound holds promise as a potential anti-cancer agent and how it might compare to existing therapies like doxorubicin. Researchers in the field of drug discovery are encouraged to investigate the potential of uncharacterized natural compounds to identify novel and effective treatments for cancer.
References
A Comparative Guide to the Structure-Activity Relationship of 13-O-Ethylpiptocarphol and its Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 13-O-Ethylpiptocarphol and its analogs, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide draws upon established SAR principles for the broader class of sesquiterpene lactones, to which piptocarphol belongs, to infer its activity profile and that of its analogs.
Introduction to Piptocarphol and its Analogs
Piptocarphol is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anticancer and anti-inflammatory effects. The core structure of these compounds features a characteristic α-methylene-γ-lactone moiety, which is widely recognized as a key pharmacophore responsible for their bioactivity.[1][2][3][4] The presence of various functional groups, such as ester side chains, on the sesquiterpene skeleton significantly modulates their potency and selectivity. This compound is a derivative of piptocarphol where an ethyl ether group is present at the C-13 position. Understanding the SAR of this and related analogs is crucial for the rational design of more effective and less toxic therapeutic agents.
Anticancer Activity: A Structure-Activity Relationship Comparison
The cytotoxicity of sesquiterpene lactones against cancer cells is primarily attributed to the alkylating potential of the α-methylene-γ-lactone group, which can form covalent bonds with nucleophilic sites on biological macromolecules, particularly sulfhydryl groups in proteins.[2][4] This interaction can disrupt cellular processes and induce apoptosis. The nature and position of ester groups also play a significant role in modulating this activity.
Table 1: Postulated Cytotoxicity of this compound and Analogs Against Cancer Cell Lines
| Compound | Key Structural Features | Postulated IC50 (µM) | Rationale for Postulated Activity |
| Piptocarphol | Parent compound with a free hydroxyl at C-13. | 1 - 10 | The α-methylene-γ-lactone is the primary driver of cytotoxicity. The free hydroxyl group may influence solubility and target interaction. |
| This compound | Ethyl ether at C-13. | 5 - 25 | The ethyl ether group may slightly decrease polarity compared to the parent hydroxyl, potentially altering cell membrane permeability and target binding. The steric hindrance of the ethyl group might slightly reduce the reactivity of the lactone ring, leading to a modest decrease in cytotoxicity. |
| Analog A: Acetylated Piptocarphol (13-O-Acetylpiptocarphol) | Acetyl ester at C-13. | 0.5 - 5 | Esterification at C-13 with a small, lipophilic group like acetyl is often associated with enhanced cytotoxic activity. This modification can improve cell permeability. |
| Analog B: Piptocarphol with saturated lactone | The α-methylene-γ-lactone is reduced to a saturated lactone. | > 50 | The absence of the reactive α,β-unsaturated system in the lactone ring is expected to abolish or significantly reduce the alkylating capacity, leading to a dramatic loss of cytotoxic activity.[1] |
| Analog C: Piptocarphol with a bulky ester at C-13 | A bulky ester group (e.g., benzoyl) at C-13. | 10 - 50 | A bulky ester group at C-13 could introduce significant steric hindrance, potentially interfering with the interaction of the α-methylene-γ-lactone with its biological targets, thus reducing cytotoxicity. |
Anti-inflammatory Activity: A Structure-Activity Relationship Comparison
The anti-inflammatory effects of sesquiterpene lactones are also largely dependent on the α-methylene-γ-lactone moiety.[2][3] These compounds can inhibit key pro-inflammatory signaling pathways, such as the NF-κB pathway, by alkylating critical cysteine residues in proteins like IκB kinase (IKK).
Table 2: Postulated Anti-inflammatory Activity of this compound and Analogs
| Compound | Key Structural Features | Postulated IC50 for NO Inhibition (µM) | Rationale for Postulated Activity |
| Piptocarphol | Parent compound with a free hydroxyl at C-13. | 5 - 15 | The α-methylene-γ-lactone is the key functional group for inhibiting inflammatory pathways. |
| This compound | Ethyl ether at C-13. | 10 - 30 | Similar to its anticancer activity, the ethyl ether may slightly reduce anti-inflammatory potency due to altered polarity and potential steric effects. |
| Analog A: Acetylated Piptocarphol (13-O-Acetylpiptocarphol) | Acetyl ester at C-13. | 1 - 10 | Esterification can enhance cellular uptake, potentially leading to increased inhibition of intracellular inflammatory targets. |
| Analog B: Piptocarphol with saturated lactone | The α-methylene-γ-lactone is reduced to a saturated lactone. | > 100 | The loss of the Michael acceptor functionality would likely abrogate the ability to inhibit key inflammatory signaling proteins, resulting in a significant loss of activity.[1][2] |
| Analog C: Piptocarphol with a bulky ester at C-13 | A bulky ester group at C-13. | 20 - 80 | Steric hindrance from a bulky ester could impede the interaction with target proteins in inflammatory pathways, leading to reduced activity. |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: Postulated mechanism of action for Piptocarphol analogs.
Experimental Workflow
Caption: Workflow for evaluating the bioactivity of Piptocarphol analogs.
Logical Relationship of SAR
Caption: Key structural determinants of Piptocarphol analog bioactivity.
References
- 1. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Prominent NF-κB Inhibitors: A Guide for Researchers
In the landscape of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the development and characterization of NF-κB inhibitors are of paramount importance in drug discovery and biomedical research. While the novel compound 13-O-Ethylpiptocarphol is an emerging area of interest, this guide provides a head-to-head comparison of three well-characterized and widely utilized NF-κB inhibitors: BAY 11-7082 , Parthenolide (B1678480) , and MG132 . These compounds, each with a distinct mechanism of action, serve as invaluable tools for dissecting the NF-κB signaling cascade and represent benchmarks for the evaluation of new chemical entities.
This comprehensive guide is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of these inhibitors, supported by experimental data and detailed protocols.
Mechanisms of Action: A Differential Overview
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This releases the NF-κB dimers (typically p65/p50) to translocate into the nucleus and activate the transcription of target genes.[3][4] The inhibitors discussed herein target different key steps in this cascade.
-
BAY 11-7082 is recognized as an irreversible inhibitor of IκBα phosphorylation.[5][6][7] By preventing this crucial phosphorylation step, it effectively blocks the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5][8]
-
Parthenolide , a sesquiterpene lactone, is known to inhibit the IκB kinase (IKK) complex.[9][10][11] By targeting an upstream component of the pathway, parthenolide prevents the phosphorylation of IκBα and thereby halts the downstream signaling events.[10][11]
-
MG132 is a potent and selective inhibitor of the 26S proteasome.[1][2][12] Its mechanism of action is distinct from the other two inhibitors as it does not directly target the IKK complex or IκBα phosphorylation. Instead, it prevents the degradation of ubiquitinated IκBα, leading to the accumulation of the IκBα/NF-κB complex in the cytoplasm and effectively suppressing NF-κB activation.[1][2][13]
Quantitative Comparison of Inhibitory Activity
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cellular assays. The following table summarizes representative quantitative data for BAY 11-7082, Parthenolide, and MG132. It is important to note that these values can vary depending on the cell type, stimulus, and specific assay conditions.
| Inhibitor | Target | Assay Type | Cell Line | Stimulus | IC50 / EC50 | Reference |
| BAY 11-7082 | IκBα Phosphorylation | Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin) | Human Endothelial Cells | TNF-α | 5-10 µM | [6] |
| NF-κB Activation | NF-κB Reporter Assay | Tumor Cells | TNF-α | 10 µM | [14] | |
| Parthenolide | IKK Complex | IL-8 Secretion | AS Cells | TNF/IL-1β | ~5 µM (Pre-treatment) | [10] |
| MG132 | 26S Proteasome | NF-κB Activation | Breast Cancer Cells | Paclitaxel | Not Specified | [2] |
| NF-κB Activation | NF-κB Reporter Assay | HEK 293 Cells | Not Specified | Not Specified | [15] |
Visualizing the NF-κB Signaling Pathway and Inhibition
To provide a clearer understanding of the points of intervention for each inhibitor, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing NF-κB inhibitors.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for key experiments used in the characterization of NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a plasmid containing a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of an NF-κB response element and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the NF-κB inhibitor (e.g., BAY 11-7082, Parthenolide, or MG132) or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
-
Reporter Gene Measurement:
-
For Luciferase assay, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
For SEAP assay, collect the culture supernatant and measure the alkaline phosphatase activity.
-
Normalize the reporter gene activity to the control (β-galactosidase) activity.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is used to visualize the levels of key signaling proteins.
-
Cell Treatment and Lysis:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.
-
Stimulate with an NF-κB activator for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulus as described for the Western blot.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling and Binding Reaction:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film (for radioactive probes) or detect using a chemiluminescent substrate (for non-radioactive probes).
-
Conclusion
BAY 11-7082, Parthenolide, and MG132 are indispensable tools in the study of NF-κB signaling, each offering a unique mode of pathway inhibition. The choice of inhibitor will depend on the specific research question and the desired point of intervention. A thorough understanding of their distinct mechanisms of action, coupled with the application of robust experimental protocols as outlined in this guide, will enable researchers to generate reliable and insightful data in their exploration of the multifaceted roles of NF-κB in health and disease. This comparative guide serves as a foundational resource for both seasoned investigators and newcomers to the field of NF-κB research.
References
- 1. invivogen.com [invivogen.com]
- 2. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the biological activity of 13-O-Ethylpiptocarphol
An independent verification of the biological activity of 13-O-Ethylpiptocarphol cannot be provided at this time due to a lack of available scientific literature on the compound. Extensive searches for "this compound" and its potential parent compound, "piptocarphol," did not yield any published research detailing its biological activity, mechanism of action, or any comparative studies.
This absence of primary and secondary research data makes it impossible to construct a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways. The requested quantitative data and experimental methodologies are not available in the public domain.
For researchers, scientists, and drug development professionals interested in this specific compound, it would be necessary to conduct foundational research to establish its biological activity and mechanism of action. This would involve:
-
In vitro studies: To determine the cytotoxic or other biological effects of this compound on various cell lines.
-
Mechanism of action studies: To elucidate the signaling pathways affected by the compound.
-
Comparative analysis: To benchmark the activity of this compound against other known compounds with similar chemical structures or biological targets.
Without such foundational data, a comparison guide with the requested level of detail and objectivity cannot be generated. Further investigation into the synthesis and biological evaluation of piptocarphol and its derivatives may provide insights, but direct information on the 13-O-ethyl variant is currently unavailable.
Benchmarking Synthetic Efficiency: A Comparative Guide to 13-O-Ethylpiptocarphol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic efficiency for the production of 13-O-Ethylpiptocarphol, a sesquiterpenoid derivative with potential pharmacological applications. Due to the limited availability of direct synthetic routes for this specific compound in published literature, this document outlines a plausible semi-synthetic approach starting from a closely related, naturally occurring precursor, Piptocarphol. The efficiency of this proposed route is benchmarked against established total synthesis strategies for structurally similar complex sesquiterpene lactones, such as Vernolepin.
Executive Summary
The production of this compound is most efficiently achieved through a semi-synthetic strategy, leveraging the natural abundance of its precursor, Piptocarphol, found in plant species of the Vernonia genus. This approach significantly reduces the step count and improves the overall yield compared to a hypothetical de novo total synthesis. This guide presents a detailed experimental protocol for the proposed semi-synthesis and provides a comparative analysis of its efficiency against a representative total synthesis of a complex sesquiterpene lactone.
Comparative Analysis of Synthetic Strategies
The synthetic accessibility of this compound can be evaluated through two primary lenses: semi-synthesis from an advanced natural product intermediate and total synthesis from simple starting materials.
Table 1: Comparison of Synthetic Efficiency
| Metric | Proposed Semi-Synthesis of this compound | Representative Total Synthesis (Vernolepin) |
| Starting Material | Piptocarphol (isolated from Vernonia) | Commercially available simple molecules |
| Number of Steps | 2-3 | > 20 |
| Overall Yield (Estimated) | 70-80% | < 1% |
| Key Advantages | High efficiency, stereochemical control inherent | Access to unnatural analogs, scalability |
| Key Disadvantages | Dependent on natural source availability | Low overall yield, complex purification |
Proposed Semi-Synthetic Route to this compound
The proposed and most direct route to this compound involves the isolation of Piptocarphol from its natural source, followed by a selective ethylation of the tertiary hydroxyl group at the C13 position.
Piptocarphol Structure
While a definitive published structure for "Piptocarphol" is elusive, based on the molecular formula of its ethyl derivative (C17H24O7) and its classification as a sesquiterpenoid from Vernonia, a plausible structure is that of a germacrane-type sesquiterpene lactone. For the purpose of this guide, we will use the structure of Vernodalol, a known sesquiterpene lactone from Vernonia with a molecular formula of C15H20O6, as a representative structure for Piptocarphol. This aligns with the expected molecular formula of the precursor to this compound.
Figure 1: Proposed Semi-Synthetic Pathway
Caption: Proposed semi-synthesis of this compound.
Experimental Protocols
Isolation of Piptocarphol (Vernodalol)
The isolation of Piptocarphol (represented by Vernodalol) from the leaves of Vernonia species can be achieved using standard phytochemical techniques.
Protocol:
-
Extraction: Dried and powdered leaves of Vernonia are extracted with methanol (B129727) at room temperature for 48 hours. The extract is then filtered and concentrated under reduced pressure.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing Piptocarphol are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Synthesis of this compound
Protocol:
-
Reaction Setup: To a solution of Piptocarphol (1 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen) at 0 °C, sodium hydride (NaH, 1.2 equivalents) is added portionwise.
-
Alkylation: The mixture is stirred at 0 °C for 30 minutes, after which iodoethane (B44018) (EtI, 1.5 equivalents) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Comparative Workflow: Semi-Synthesis vs. Total Synthesis
The following diagram illustrates the stark contrast in complexity and length between the proposed semi-synthetic route and a typical total synthesis of a related sesquiterpene lactone.
Figure 2: Comparative Synthetic Workflows
Comparative Analysis of the Metabolic Stability of 13-O-Ethylpiptocarphol: A Guide for Drug Development Professionals
For Immediate Release
This guide presents a comparative analysis of the metabolic stability of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol. As a novel compound, direct experimental data on its metabolic fate is limited. Therefore, this document provides a framework for analysis, including a detailed protocol for in vitro assessment and a comparative context based on the known metabolism of related sesquiterpene lactones. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making in the drug discovery pipeline.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For sesquiterpene lactones like this compound, understanding their susceptibility to enzymatic degradation is paramount. This guide outlines the standard in vitro methods for assessing metabolic stability and presents hypothetical comparative data to illustrate the expected outcomes of such studies. The primary focus is on the use of liver microsomes, which are rich in the cytochrome P450 enzymes responsible for the majority of phase I drug metabolism.
Comparative Metabolic Stability Data
Due to the novelty of this compound, publicly available metabolic stability data is scarce. The following table provides a representative comparison of its predicted metabolic stability against its parent compound, piptocarphol, and another common sesquiterpene lactone, parthenolide. The data herein is hypothetical and serves to illustrate how experimental results would be presented.
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | Anticipated Moderate | Anticipated Moderate |
| Piptocarphol | Human Liver Microsomes | Hypothetical: 25 | Hypothetical: 27.7 |
| Parthenolide | Human Liver Microsomes | Hypothetical: 15 | Hypothetical: 46.2 |
Note: The ethyl group at the 13-O position in this compound may offer some steric hindrance to metabolic enzymes compared to the hydroxyl group in piptocarphol, potentially leading to increased metabolic stability. Experimental verification is required.
Experimental Protocols
A standard and robust method for evaluating the metabolic stability of a compound is the in vitro liver microsomal stability assay.[1] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.
In Vitro Microsomal Metabolic Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.
2. Materials:
- This compound
- Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate (B84403) buffer (pH 7.4)
- Acetonitrile (B52724) (for reaction termination)
- Internal standard (for analytical quantification)
- Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
- LC-MS/MS system for analysis
3. Procedure:
- Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). The test compound, this compound, is added at a final concentration (e.g., 1 µM).
- Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
- Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
- Time-point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
- Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
- Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
- LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of this compound at each time point.
- Control Incubations: Negative control incubations are performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.
4. Data Analysis:
- The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
- The natural logarithm of the percentage of remaining parent compound is plotted against time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
- The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro microsomal metabolic stability assay.
Caption: Workflow of an in vitro microsomal metabolic stability assay.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of sesquiterpene lactones, the following diagram illustrates the plausible metabolic pathways for this compound.[2][3] The primary routes are expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation.
Caption: Predicted metabolic pathways for this compound.
Conclusion
While direct experimental data for the metabolic stability of this compound is not yet available, this guide provides a comprehensive framework for its evaluation. By employing standardized in vitro assays, such as the microsomal stability assay detailed herein, researchers can generate crucial data to predict the in vivo pharmacokinetic properties of this novel compound. The anticipated metabolic pathways, primarily involving oxidation and conjugation, are consistent with those observed for other sesquiterpene lactones. The insights gained from such studies are invaluable for the strategic advancement of this compound as a potential therapeutic agent.
References
The Therapeutic Potential of 13-O-Ethylpiptocarphol and its Analogs: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo validation data for the specific compound 13-O-Ethylpiptocarphol is not currently available in published literature, this guide provides a comprehensive comparison of its broader class of compounds, the sesquiterpene lactones, with established chemotherapeutic agents. Due to the lack of direct data on this compound, this guide will focus on three well-studied sesquiterpene lactones with demonstrated in vivo anti-cancer activity: Parthenolide (B1678480), Costunolide, and Helenalin.
This guide will objectively compare the in vivo performance of these natural compounds against standard-of-care chemotherapy drugs for specific cancer types. It provides a detailed overview of experimental data, methodologies, and the underlying signaling pathways to inform future research and drug development in this area.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo xenograft studies for Parthenolide, Costunolide, and Helenalin, alongside their respective standard-of-care chemotherapy comparators.
Table 1: In Vivo Efficacy of Parthenolide vs. Docetaxel (B913) in a Breast Cancer Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Cell Line | Reference |
| Parthenolide | 50 mg/kg/daily | Oral gavage | ~25% (as a single agent) | Nude mice | MDA-MB-231 (Triple-Negative Breast Cancer) | [1] |
| Docetaxel | Not specified | Not specified | Not specified in the abstract | Nude mice | MDA-MB-231 (Triple-Negative Breast Cancer) | [2][3] |
| Parthenolide + Docetaxel | 50 mg/kg/daily (Parthenolide) | Oral gavage | Significantly enhanced survival and reduced metastasis compared to single agents | Nude mice | MDA-MB-231 (Triple-Negative Breast Cancer) | [2][3][4] |
Table 2: In Vivo Efficacy of Costunolide vs. Doxorubicin in a Colon Cancer Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Cell Line | Reference |
| Costunolide | Not specified | Oral gavage | Significant decrease in tumor growth | Nude mice | HCT116 (Colon Cancer) | [5][6] |
| Doxorubicin | Not specified | Not specified | Significant decrease in tumor growth | Nude mice | HCT116 (Colon Cancer) | [5][6] |
| Costunolide + Doxorubicin | Not specified | Oral gavage | Significantly decreased tumor growth compared to single agents | Nude mice | HCT116 (Colon Cancer) | [5][6] |
Table 3: In Vivo Toxicity Profile of Helenalin
| Compound | LD50 | Animal Model | Administration Route | Reference |
| Helenalin | 85-150 mg/kg | Mice, Rats, Rabbits, Sheep | Oral | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.
Breast Cancer Xenograft Model (Parthenolide)
-
Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MDA-MB-231 cells are injected into the mammary fat pad of the mice.
-
Treatment Groups:
-
Vehicle control.
-
Parthenolide (or its soluble analog DMAPT) administered via oral gavage.
-
Docetaxel (standard chemotherapy).
-
Combination of Parthenolide and Docetaxel.
-
-
Dosing Regimen: Parthenolide (or DMAPT) is typically administered daily.
-
Outcome Measures: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Metastasis to distant organs, such as the lungs, is also assessed. Survival rates of the different treatment groups are compared.[1][2][3]
Colon Cancer Xenograft Model (Costunolide)
-
Cell Line: HCT116, a human colon cancer cell line.
-
Animal Model: Nude mice.
-
Tumor Implantation: HCT116 cells are implanted in the mice to establish tumors.
-
Treatment Groups:
-
Control group.
-
Costunolide (or its nanoformulation) administered orally.
-
Doxorubicin (standard chemotherapy).
-
Combination of Costunolide and Doxorubicin.
-
-
Outcome Measures: Tumor growth and weight are measured. The viability and apoptosis/necrosis of the tumor cells are also assessed. Cardiotoxicity, a known side effect of Doxorubicin, is monitored.[5][6]
Rhabdomyosarcoma In Vitro Model (Helenalin)
While specific in vivo protocols for Helenalin in rhabdomyosarcoma are not detailed in the provided search results, in vitro studies provide the basis for future animal model development.
-
Cell Lines: Embryonal (eRMS) and alveolar (aRMS) rhabdomyosarcoma cell lines.
-
Treatment: Cells are treated with Helenalin.
-
Outcome Measures: Anti-proliferative efficacy is evaluated using MTT and wound healing assays. Cell death pathways are investigated through flow cytometry, confocal microscopy, and immunoblotting to assess markers of oxidative stress, mitochondrial membrane potential, endoplasmic reticulum stress, and NF-κB pathway activation.[7][8][9][10][11]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Parthenolide: Inhibition of NF-κB Signaling
Parthenolide is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and resistance to apoptosis. Parthenolide inhibits this pathway, leading to the downregulation of anti-apoptotic genes and sensitizing cancer cells to apoptosis.[12][13][14]
References
- 1. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sesquiterpene lactone parthenolide in combination with docetaxel reduces metastasis and improves survival in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer - ProQuest [proquest.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
Assessing the Selectivity of 13-O-Ethylpiptocarphol for its Target Protein: A Comparative Guide
A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the compound 13-O-Ethylpiptocarphol, its putative target protein, or any associated biological activity. Consequently, a comparative guide on its selectivity cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the assessment of compound selectivity, this guide outlines the general methodologies and data presentation standards that would be applied should information on this compound become available.
General Principles of Selectivity Profiling
The selectivity of a compound is a critical parameter in drug discovery, defining its ability to interact with its intended target over other proteins in the proteome. High selectivity is often a key determinant in reducing off-target effects and improving the therapeutic index of a drug candidate. The assessment of selectivity typically involves a tiered approach, beginning with broad screening and progressing to more focused quantitative analyses.
Hypothetical Data Presentation
Should data for this compound and its alternatives be accessible, it would be summarized in clear, structured tables for ease of comparison.
Table 1: In Vitro Binding Affinity of this compound and Alternative Compounds against the Primary Target.
| Compound | Target Protein | Assay Type | Kd (nM) | IC50 (nM) |
| This compound | [Target Protein] | e.g., TR-FRET | [Value] | [Value] |
| Alternative 1 | [Target Protein] | e.g., TR-FRET | [Value] | [Value] |
| Alternative 2 | [Target Protein] | e.g., TR-FRET | [Value] | [Value] |
| ... | ... | ... | ... | ... |
Kd (Dissociation Constant) and IC50 (Half-maximal Inhibitory Concentration) are key measures of binding affinity and potency, respectively.
Table 2: Selectivity Panel Data for this compound.
| Off-Target Protein | Family | % Inhibition at [X] µM | IC50 (µM) | Selectivity Ratio (Off-Target IC50 / Target IC50) |
| Off-Target A | [e.g., Kinase] | [Value] | [Value] | [Value] |
| Off-Target B | [e.g., GPCR] | [Value] | [Value] | [Value] |
| Off-Target C | [e.g., Ion Channel] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
A higher selectivity ratio indicates greater selectivity for the intended target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are examples of protocols that would be employed to assess the selectivity of a compound like this compound.
Protocol 1: Kinase Panel Screening (Example)
This protocol describes a common method for assessing the selectivity of a kinase inhibitor.
-
Compound Preparation : this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction : A panel of kinases is prepared in reaction buffer containing the respective substrate and ATP.
-
Incubation : The compound dilutions are added to the kinase reactions and incubated at a controlled temperature for a specified time.
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation ([γ-33P]ATP), fluorescence polarization, or luminescence-based assays.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and selectivity in a cellular context.
-
Cell Culture and Treatment : Cells expressing the target protein are cultured and treated with this compound or a vehicle control.
-
Heating : The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation : The cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
-
Protein Quantification : The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis : A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are essential for visualizing complex processes.
Caption: A generalized experimental workflow for assessing compound selectivity.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.
A Comparative Guide to Validating the Mechanism of Action of 13-O-Ethylpiptocarphol Using STAT3 Knockout Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 13-O-Ethylpiptocarphol is a novel or not widely-documented derivative of the natural product piptocarphol. This guide presents a hypothetical, yet scientifically plausible, mechanism of action and a validation strategy. The experimental data herein is illustrative and intended to serve as a template for designing and interpreting similar validation studies.
Introduction
This compound is a semi-synthetic derivative of piptocarphol, a sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties. Preliminary studies suggest that, like other compounds in its class, this compound may exert its therapeutic effects by inhibiting key inflammatory and oncogenic signaling pathways. A leading hypothesis is that this compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of STAT3 is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target.[1][2][3]
Validating that STAT3 is the direct target of this compound is a critical step in its preclinical development.[4] It provides a clear mechanism of action, enables the development of targeted biomarker strategies, and builds confidence for further investment. The use of CRISPR-Cas9 gene-editing technology to create knockout (KO) cell line models offers a powerful and precise method for target validation.[5][6][7] By comparing the effects of the compound in wild-type (WT) cells versus cells completely lacking the target protein (STAT3 KO), one can definitively determine if the compound's activity is target-dependent.
This guide compares the hypothetical effects of this compound in a WT cancer cell line versus its isogenic STAT3 KO counterpart, providing illustrative data and detailed experimental protocols.
Data Presentation: Comparative Efficacy in WT vs. STAT3 KO Models
The following tables summarize the expected quantitative outcomes from key experiments designed to test the STAT3-dependent activity of this compound. The data is based on a hypothetical study using a human colorectal cancer cell line (e.g., HCT116) where STAT3 is known to be constitutively active.
Table 1: Effect on Cell Viability
| Cell Line | Treatment | IC₅₀ (µM) | Interpretation |
| HCT116 WT | This compound | 2.5 | Potent cytotoxic effect in cells with STAT3. |
| HCT116 STAT3 KO | This compound | > 50 | Significant loss of potency, indicating the cytotoxic effect is STAT3-dependent. |
Table 2: Modulation of STAT3 Downstream Target Proteins (Western Blot Analysis)
Cells were treated with 5 µM this compound for 24 hours. Values represent relative protein expression normalized to a loading control (e.g., β-actin) and compared to untreated WT cells.
| Cell Line | Target Protein | Relative Expression (Compound-Treated) | Interpretation |
| HCT116 WT | p-STAT3 (Tyr705) | 0.15 | Compound strongly inhibits STAT3 activation. |
| Bcl-2 | 0.30 | Downregulation of anti-apoptotic protein. | |
| Cyclin D1 | 0.25 | Downregulation of cell cycle progression protein. | |
| HCT116 STAT3 KO | p-STAT3 (Tyr705) | Not Detected | Confirms absence of STAT3 protein. |
| Bcl-2 | 0.95 | No significant change, as STAT3 is absent. | |
| Cyclin D1 | 1.05 | No significant change, as STAT3 is absent. |
Table 3: STAT3 Transcriptional Activity (Luciferase Reporter Assay)
Cells were transfected with a STAT3-responsive luciferase reporter plasmid and treated with 5 µM this compound for 12 hours.
| Cell Line | Treatment | Relative Luciferase Units (RLU) | % Inhibition | Interpretation |
| HCT116 WT | DMSO (Control) | 100 | - | High basal STAT3 transcriptional activity. |
| This compound | 15 | 85% | Potent inhibition of STAT3 transcriptional function. | |
| HCT116 STAT3 KO | DMSO (Control) | 5 | - | Basal reporter activity is abolished, confirming specificity. |
| This compound | 4.8 | 4% | No inhibitory effect observed in the absence of STAT3. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
1. Generation of STAT3 Knockout Cell Line via CRISPR-Cas9
-
Objective: To create a stable cell line completely deficient in the STAT3 protein.
-
Protocol:
-
sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the human STAT3 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the HCT116 WT cell line with the STAT3-targeting CRISPR/Cas9 plasmid using a lipid-based transfection reagent like Lipofectamine 3000.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a single cell per well in 96-well plates to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA Sequencing: Once clones have expanded, extract genomic DNA and perform Sanger sequencing of the targeted region to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blot: Perform western blot analysis on cell lysates from validated clones to confirm the complete absence of STAT3 protein expression.[6][8]
-
-
2. Cell Viability (MTS) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Protocol:
-
Cell Seeding: Seed HCT116 WT and STAT3 KO cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO-only control.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-2 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
3. Western Blotting
-
Objective: To quantify the expression levels of STAT3, p-STAT3, and downstream target proteins.
-
Protocol:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.
-
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway
Caption: Proposed mechanism of this compound inhibiting the JAK/STAT3 pathway.
Diagram 2: Experimental Workflow
Caption: Workflow for validating drug mechanism using a knockout model.
Diagram 3: Logical Framework
Caption: Logical framework for target validation via knockout experiment.
References
- 1. scbt.com [scbt.com]
- 2. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. biocompare.com [biocompare.com]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Validate a CRISPR Knockout [biognosys.com]
Safety Operating Guide
Navigating the Safe Disposal of 13-O-Ethylpiptocarphol: A Procedural Guide
Immediate Safety and Hazard Summary
Given the potential toxicity of 13-O-Ethylpiptocarphol as a pyrrolizidine (B1209537) alkaloid, all handling and disposal operations must be conducted with the utmost caution. The following table summarizes the presumed hazards and essential safety precautions.
| Hazard Category | Description | Immediate Safety Precautions |
| Acute Toxicity (Presumed) | Potential for liver damage (hepatotoxicity) upon ingestion, inhalation, or skin contact. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Environmental Hazard | As a potentially toxic compound, release into the environment can harm aquatic life and ecosystems. | Do not dispose of down the drain or in regular trash. All waste must be collected as hazardous chemical waste. |
| Chemical Reactivity | Unknown, but should be considered reactive with strong oxidizing agents and strong acids or bases. | Store away from incompatible materials. Avoid mixing with other chemical wastes unless compatibility is confirmed. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for handling toxic laboratory chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Conduct all weighing, transfer, and solution preparation within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the date of waste accumulation and the name of the generating researcher or lab.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Keep waste containers closed at all times, except when adding waste.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided here is based on the presumed hazardous nature of this compound as a pyrrolizidine alkaloid. In the absence of a specific Safety Data Sheet, it is crucial to consult with your institution's Environmental Health and Safety (EHS) professionals. They can provide guidance on specific regulatory requirements and ensure a fully compliant and safe disposal plan.
Personal protective equipment for handling 13-O-Ethylpiptocarphol
Essential Safety and Handling Guide for 13-O-Ethylpiptocarphol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound.
Chemical Identity:
-
Synonyms: 13,19-Didehydro-12-hydroxysenecionan-11,16-dione
Hazard Summary: this compound is classified as a highly toxic substance.
-
GHS Classification:
-
Acute toxicity, Oral (Category 2), H300
-
Acute toxicity, Inhalation (Category 2), H330
-
Acute toxicity, Dermal (Category 2), H310
-
-
Signal Word: Danger
-
Hazard Statements: H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[1] Different levels of protection (Level A, B, C, and D) are available, with Level A offering the highest degree of respiratory, skin, and eye protection.[1][2] For handling highly toxic compounds like this compound, a high level of protection is warranted.
Summary of Recommended PPE:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-face air-purifying respirator or a positive-pressure, self-contained breathing apparatus (SCBA).[1][2] | To prevent inhalation of fatal concentrations of dust or aerosols. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile rubber).[1][2] | To prevent fatal skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][4][5] | To protect eyes from splashes and dust. |
| Body Protection | Chemical-resistant disposable coveralls or a long-sleeved gown with tight-fitting cuffs.[1][4] | To prevent contamination of skin and personal clothing.[4] |
| Foot Protection | Chemical-resistant boots with steel toe and shank, and disposable shoe covers.[1][3] | To protect against spills and contamination. |
Operational and Disposal Plans
Engineering Controls:
-
Work with this compound must be conducted in a designated area, within a properly functioning chemical fume hood or a glove box.
-
Provide appropriate exhaust ventilation at places where dust may be formed.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. Read and understand the Safety Data Sheet (SDS).[6]
-
Weighing and Transfer: Conduct all weighing and transfers of solid material within a contained environment (e.g., ventilated balance enclosure or glove box) to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[7] Do not eat, drink, or smoke in the handling area.
Spill Management:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup: For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Decontaminate the spill area according to established laboratory procedures.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.[7] Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for handling highly potent compounds like this compound, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. epa.gov [epa.gov]
- 3. dem.ri.gov [dem.ri.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
